m-PEG24-DSPE
Description
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Structure
2D Structure
Properties
Molecular Formula |
C91H180NO33P |
|---|---|
Molecular Weight |
1847.4 g/mol |
IUPAC Name |
[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C91H180NO33P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-90(94)122-86-88(125-91(95)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)87-124-126(96,97)123-39-37-92-89(93)36-38-99-42-43-101-46-47-103-50-51-105-54-55-107-58-59-109-62-63-111-66-67-113-70-71-115-74-75-117-78-79-119-82-83-121-85-84-120-81-80-118-77-76-116-73-72-114-69-68-112-65-64-110-61-60-108-57-56-106-53-52-104-49-48-102-45-44-100-41-40-98-3/h88H,4-87H2,1-3H3,(H,92,93)(H,96,97) |
InChI Key |
XOCNCHGYYGCIBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Molecular Weight of m-PEG24-DSPE
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight determination for methoxy-polyethylene glycol (24 units)-distearoylphosphatidylethanolamine (m-PEG24-DSPE), a critical component in advanced drug delivery systems. The precise molecular weight is essential for accurate formulation, dosage calculations, and regulatory submissions.
Executive Summary
The calculated molecular weight of this compound is approximately 1847.4 g/mol . This value is derived from the summation of the molecular weights of its constituent parts, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and a monodisperse methoxy-polyethylene glycol with 24 repeating ethylene glycol units (m-PEG24), accounting for the formation of a stable amide bond that links the two moieties.
Quantitative Data Summary
For clarity and ease of comparison, the molecular weights of the components and the final conjugate are presented in the table below.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Source |
| DSPE | C41H82NO8P | 748.07 | [1][2] |
| m-PEG24-Acid | C50H100O26 | 1117.3 | [3][4] |
| Water (H₂O) | H₂O | 18.015 | |
| This compound (Calculated) | C91H180NO33P | 1847.4 |
Methodology for Molecular Weight Calculation
The final molecular weight of this compound is determined by the following protocol:
-
Establish the Molecular Weight of DSPE: The molecular weight of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is consistently reported as approximately 748.07 g/mol . Its chemical formula is C41H82NO8P.
-
Establish the Molecular Weight of the m-PEG24 Moiety: The m-PEG24 component is a monodisperse polyethylene glycol chain with 24 ethylene glycol units, terminated with a methoxy group at one end and a functional group for conjugation at the other. For the purpose of forming a stable conjugate with DSPE, an m-PEG24-acid derivative is commonly utilized. The molecular weight of m-PEG24-acid is 1117.3 g/mol with a chemical formula of C50H100O26.
-
Account for the Conjugation Reaction: The linkage of the m-PEG24-acid to the primary amine of DSPE typically proceeds via an amidation reaction. This reaction forms a stable amide bond and results in the elimination of one molecule of water (H₂O).
-
Calculate the Final Molecular Weight:
-
Sum the molecular weights of the reactants: 1117.3 g/mol (m-PEG24-acid) + 748.07 g/mol (DSPE) = 1865.37 g/mol .
-
Subtract the molecular weight of the eliminated water molecule: 1865.37 g/mol - 18.015 g/mol = 1847.355 g/mol .
-
The resulting molecular weight of this compound is therefore approximately 1847.4 g/mol .
-
Visualization of the Molecular Structure
The logical relationship between the constituent molecules forming this compound is depicted in the following diagram.
Caption: Molecular components and linkage of this compound.
Experimental Protocols
The synthesis of this compound generally involves the reaction of an activated m-PEG24 derivative with DSPE. A common method is the carbodiimide-mediated coupling of m-PEG24-carboxylic acid with the primary amine of DSPE.
Key Experimental Steps:
-
Activation of m-PEG24-Carboxylic Acid: The carboxylic acid terminus of m-PEG24 is activated, often using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a more reactive NHS ester.
-
Conjugation to DSPE: The activated m-PEG24-NHS ester is then reacted with DSPE in an appropriate aprotic solvent. The primary amine group of the ethanolamine moiety of DSPE acts as a nucleophile, attacking the activated carbonyl of the PEG-NHS ester to form a stable amide linkage.
-
Purification: The resulting this compound conjugate is purified from byproducts and unreacted starting materials using techniques such as dialysis or size-exclusion chromatography.
The successful conjugation can be confirmed by various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, to verify the formation of the amide bond and the final molecular weight.
References
An In-depth Technical Guide to m-PEG24-DSPE: Structure, Properties, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (24)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (m-PEG24-DSPE), a critical component in advanced drug delivery systems. This document details its chemical structure, physicochemical properties, and its application in the formulation of nanoparticles, with a focus on liposomes. Detailed experimental protocols for nanoparticle preparation and characterization are also provided to facilitate practical application in a research and development setting.
Core Concepts: Chemical Structure and Physicochemical Properties
This compound is an amphiphilic block copolymer, a class of molecules that possesses both water-loving (hydrophilic) and water-fearing (hydrophobic) segments.[1][2] This dual nature is fundamental to its function in drug delivery. The molecule consists of two main parts:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This is a phospholipid component that forms the hydrophobic "anchor" of the molecule. It is composed of a glycerol backbone, two saturated 18-carbon stearoyl fatty acid chains, and a phosphoethanolamine headgroup. The long fatty acid chains allow it to readily integrate into the lipid bilayers of nanoparticles like liposomes.[3][4]
-
methoxy-polyethylene glycol (m-PEG): This is a hydrophilic polymer chain made of 24 repeating ethylene glycol units, capped with a methoxy group. This PEG chain is covalently linked to the DSPE headgroup and forms a flexible, water-soluble corona on the surface of nanoparticles.[3]
The primary role of the DSPE moiety is to securely embed the molecule within the lipid core of a drug carrier, while the hydrophilic PEG chain extends into the surrounding aqueous environment. This "PEGylation" creates a steric barrier, or a "stealth" layer, that shields the nanoparticle from opsonization and subsequent clearance by the reticuloendothelial system (RES), thereby prolonging its circulation time in the bloodstream.
Below is a diagram illustrating the fundamental structure and its role in nanoparticle formulation.
Caption: Structural components of this compound and their functional roles.
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 1847.36 g/mol | |
| Chemical Formula | C₉₁H₁₈₀NO₃₃P (Calculated) | |
| Purity | ≥98% | |
| Solubility | Methylene Chloride, Methanol, Acetonitrile, DMF | |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C, under inert atmosphere |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of nanoparticles utilizing this compound.
Liposome Preparation via Thin-Film Hydration and Extrusion
The thin-film hydration method is a robust and widely used technique for preparing liposomes. The process involves the dissolution of lipids in an organic solvent, which is then evaporated to form a thin lipid film. This film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which are then downsized to form small unilamellar vesicles (SUVs) of a defined size.
Caption: Thin-film hydration and extrusion workflow for liposome synthesis.
Detailed Methodology:
-
Lipid Dissolution: In a round-bottom flask, dissolve the desired lipids in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v). A common lipid composition for long-circulating liposomes includes a primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and this compound at a specific molar ratio (e.g., 55:40:5).
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To ensure complete removal of any residual organic solvent, further dry the lipid film under high vacuum for at least 2 hours, or overnight.
-
Hydration: Hydrate the dried lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc to ensure proper lipid mobility. If encapsulating a hydrophilic drug, it would be dissolved in this buffer.
-
Vesicle Formation: Agitate the flask by vortexing or mechanical shaking. This process allows the lipid film to peel off the flask wall and self-assemble into multilamellar vesicles (MLVs).
-
Sizing by Extrusion: To produce vesicles with a uniform and defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder. This process breaks down the large MLVs into smaller, unilamellar vesicles (SUVs).
Nanoparticle Characterization by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution, polydispersity index (PDI), and zeta potential of nanoparticles in suspension.
-
Size: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Smaller particles move faster, causing more rapid fluctuations. The hydrodynamic diameter of the particles is then calculated from these fluctuations.
-
Polydispersity Index (PDI): This is a measure of the heterogeneity of particle sizes in the sample. A PDI value below 0.3 is generally considered acceptable for pharmaceutical nanoparticle formulations.
-
Zeta Potential: This is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. It is an indicator of the stability of the colloidal suspension; highly charged particles will repel each other, preventing aggregation.
Caption: Key steps for analyzing nanoparticles using Dynamic Light Scattering.
Detailed Methodology:
-
Sample Preparation: Dilute the liposome suspension to an appropriate concentration using the same filtered buffer used for hydration (e.g., 1:100 dilution). This is crucial to prevent multiple scattering events, which can lead to inaccurate size measurements.
-
Instrument Setup: Transfer the diluted sample to a clean DLS cuvette. Place the cuvette into the sample holder of the DLS instrument.
-
Equilibration: Allow the sample to thermally equilibrate to the desired measurement temperature (e.g., 25°C) for several minutes.
-
Measurement: Set the instrument parameters (e.g., laser wavelength, scattering angle, measurement duration) and initiate the measurement. The instrument's photodetector will record the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument's software uses a correlation function to analyze the intensity fluctuations and calculates the particle size distribution, PDI, and, if measured, the zeta potential.
Conclusion
This compound is a highly versatile and effective amphiphilic polymer for the formulation of advanced drug delivery systems. Its well-defined structure, with a hydrophobic DSPE anchor and a hydrophilic PEG24 chain, enables the creation of "stealth" nanoparticles that can encapsulate therapeutic agents, exhibit prolonged circulation times, and improve drug solubility and stability. The experimental protocols outlined in this guide for thin-film hydration and DLS characterization provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in the creation and evaluation of novel nanomedicines.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. DSPE PEG, DSPE linker, Drug delivery | AxisPharm [axispharm.com]
- 4. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
In-Depth Technical Guide: Critical Micelle Concentration of m-PEG24-DSPE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-24] (m-PEG24-DSPE). It includes a detailed summary of relevant quantitative data, experimental protocols for CMC determination, and visualizations of key processes.
Core Concept: Critical Micelle Concentration (CMC)
The critical micelle concentration is the concentration of a surfactant in a solution above which micelles form. For this compound, a PEGylated phospholipid, this is the concentration at which individual molecules (unimers) self-assemble into larger, organized structures (micelles) in an aqueous environment. This parameter is crucial for the formulation of drug delivery systems, as it dictates the stability of the micellar nanocarriers upon dilution in physiological fluids.
Quantitative Data Summary: CMC of m-PEG-DSPE Conjugates
| DSPE-PEG Conjugate | PEG Molecular Weight (Da) | Critical Micelle Concentration (µM) | Solvent/Buffer |
| DSPE-PEG750 | 750 | ~97-243 | HEPES Buffered Saline (HBS) |
| DSPE-PEG2000 | 2000 | ~0.5 - 1.5 | Not specified |
| DSPE-PEG2000 | 2000 | ~10 - 20 | Pure Water |
| DSPE-PEG2000 | 2000 | ~0.5 - 1.0 | HEPES Buffered Saline |
| DSPE-PEG3000 | 3000 | ~0.5 - 1.5 | Not specified |
| DSPE-PEG5000 | 5000 | ~0.5 - 1.5 | Not specified |
Data compiled from multiple sources. The CMC is influenced by factors such as solvent, temperature, and ionic strength.
Based on this data, the CMC of this compound is expected to be in the low micromolar range, likely between the values reported for DSPE-PEG750 and DSPE-PEG2000.
Experimental Protocols for CMC Determination
Two common and reliable methods for determining the CMC of PEGylated lipids are fluorescence spectroscopy using a hydrophobic probe and surface tensiometry.
Fluorescence Spectroscopy using Pyrene as a Probe
This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment. Pyrene exhibits a higher fluorescence intensity in a nonpolar environment (the hydrophobic core of a micelle) compared to a polar aqueous environment.
Materials:
-
This compound
-
Pyrene
-
High-purity water (e.g., Milli-Q)
-
Volumetric flasks
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 1x10⁻³ M.
-
Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.
-
To each this compound solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is constant across all samples (typically around 1x10⁻⁶ M). Ensure the volume of the organic solvent is minimal to avoid affecting micellization.
-
Incubate the solutions for a sufficient time at a controlled temperature to allow for equilibration and micelle formation.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength for pyrene is typically around 335 nm.
-
Record the fluorescence intensity at two different emission wavelengths, corresponding to the first and third vibrational bands of the pyrene monomer (I₁ at ~373 nm and I₃ at ~384 nm).
-
Plot the ratio of the fluorescence intensities (I₁/I₃) against the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed. This change signifies the partitioning of pyrene into the nonpolar micellar core.
Surface Tensiometry
This technique measures the surface tension of a liquid. Surfactant molecules tend to accumulate at the air-water interface, reducing the surface tension. Once the interface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.
Materials:
-
This compound
-
High-purity water
-
Tensiometer (with a Wilhelmy plate or Du Noüy ring)
-
Glass vessel
Procedure:
-
Prepare a stock solution of this compound in high-purity water.
-
Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measure the surface tension of each this compound solution, starting from the most dilute. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned between measurements.
-
Allow each solution to equilibrate before taking a stable surface tension reading.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The resulting plot will show a decrease in surface tension with increasing concentration, followed by a plateau.
-
The CMC is identified as the concentration at the intersection of the two linear portions of the graph.
Visualization of Key Processes
Experimental Workflow for CMC Determination by Fluorescence Spectroscopy
An In-depth Technical Guide to the Synthesis and Purification of m-PEG24-DSPE
This guide provides a comprehensive overview of the synthesis and purification methodologies for methoxy-polyethylene glycol (24)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (m-PEG24-DSPE), a critical component in drug delivery systems, particularly in the formulation of liposomes and other nanoparticles. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a phospholipid-polyethylene glycol conjugate. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) moiety provides a hydrophobic anchor, enabling its incorporation into lipid bilayers of nanoparticles, while the methoxy-terminated PEG24 chain forms a hydrophilic corona. This PEGylated "stealth" layer sterically hinders the binding of opsonins, thereby reducing clearance by the reticuloendothelial system and prolonging the circulation time of the drug carrier in the bloodstream. The precise length of the PEG chain is crucial for its function, with PEG24 offering a balance between effective shielding and potential immunogenicity.
Synthesis of this compound
The synthesis of this compound typically involves the covalent conjugation of a reactive m-PEG24 derivative with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). The most prevalent and efficient method involves the formation of a stable amide bond.
Amide Bond Formation via NHS Ester Chemistry
This is the most common and well-documented method for synthesizing this compound. It is a two-step process:
-
Activation of m-PEG24-acid: The carboxylic acid terminus of m-PEG24-acid is activated to form a more reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester.
-
Conjugation with DSPE: The activated m-PEG24-NHS ester is then reacted with the primary amine group of DSPE to form a stable amide linkage.
-
Materials:
-
m-PEG24-carboxylic acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve m-PEG24-carboxylic acid (1 equivalent) and NHS (1.1-1.5 equivalents) in anhydrous DCM or DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC or EDC (1.1-1.5 equivalents) in anhydrous DCM or DMF dropwise to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Precipitate the m-PEG24-NHS ester product by adding cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
The product should be used immediately or stored under anhydrous conditions at -20°C, as the NHS ester is moisture-sensitive.[1][2]
-
-
Materials:
-
m-PEG24-NHS ester
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
Anhydrous chloroform or a mixture of chloroform and methanol
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA) (as a non-nucleophilic base)
-
-
Procedure:
-
Dissolve DSPE (1 equivalent) in anhydrous chloroform, potentially with a small amount of methanol to aid solubility.
-
Add TEA or DIPEA (1.5-2.0 equivalents) to the DSPE solution. This acts as a proton scavenger.
-
In a separate flask, dissolve the freshly prepared or stored m-PEG24-NHS ester (1.0-1.2 equivalents) in anhydrous chloroform.
-
Slowly add the m-PEG24-NHS ester solution to the DSPE solution with continuous stirring under an inert atmosphere.
-
Allow the reaction to proceed at room temperature for 4-24 hours.
-
Monitor the formation of this compound using TLC or HPLC.
-
Alternative Synthesis Route: Carboxylic Acid Activation in Situ
A variation of the above method involves the in-situ activation of m-PEG24-acid in the presence of DSPE, avoiding the isolation of the m-PEG24-NHS ester intermediate.
-
Materials:
-
m-PEG24-carboxylic acid
-
DSPE
-
EDC and NHS
-
Anhydrous DMF or a mixture of DCM and DMF
-
TEA or DIPEA
-
-
Procedure:
-
Dissolve m-PEG24-carboxylic acid (1 equivalent), NHS (1.1 equivalents), and DSPE (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (1.5-2.0 equivalents) to the mixture.
-
Cool the reaction mixture to 0°C.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 24-48 hours.
-
Monitor the reaction progress by HPLC.
-
Purification of this compound
Purification is a critical step to remove unreacted starting materials (m-PEG24 derivatives and DSPE), coupling reagents, and byproducts. A combination of techniques is often employed to achieve high purity.
Precipitation
Precipitation is a useful initial step to remove a significant portion of the unreacted, more polar m-PEG24-acid or m-PEG24-NHS ester.
-
Procedure:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of a suitable solvent (e.g., DCM or methanol).
-
Slowly add the solution to a large volume of a cold non-solvent, such as diethyl ether or a hexane/ethyl acetate mixture, with vigorous stirring.
-
The this compound product, being more lipophilic, will precipitate.
-
Collect the precipitate by filtration or centrifugation and wash with the cold non-solvent.
-
This process can be repeated to improve purity.
-
Column Chromatography
For high-purity this compound required for pharmaceutical applications, chromatographic techniques are essential.
SEC separates molecules based on their hydrodynamic volume. It is effective in removing smaller molecules like unreacted DSPE, NHS, and EDC/DCU byproducts from the larger this compound conjugate.[3][4]
-
Typical Protocol:
-
Column: Sephadex G-25 or G-50, or a similar gel filtration medium.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate-buffered saline, PBS) or an organic solvent system in which the product is soluble (e.g., chloroform/methanol mixture).
-
Procedure:
-
Dissolve the crude product in the mobile phase.
-
Load the sample onto the equilibrated SEC column.
-
Elute with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC or UV-Vis spectroscopy (if applicable) to identify those containing the purified product.
-
Pool the product-containing fractions and remove the solvent under reduced pressure.
-
-
RP-HPLC is a high-resolution technique that separates compounds based on their hydrophobicity. It is very effective for separating the desired this compound from unreacted DSPE and PEG starting materials.
-
Typical Protocol:
-
Column: C8 or C18 stationary phase.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is typically used to elute compounds of increasing hydrophobicity.
-
Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).
-
Procedure:
-
Dissolve the partially purified product in the initial mobile phase composition.
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Run the gradient elution and collect fractions corresponding to the this compound peak.
-
Pool the pure fractions and remove the solvents by lyophilization or rotary evaporation. It is important to neutralize the acidic mobile phase with a base like ammonium bicarbonate before solvent removal to prevent hydrolysis of the phospholipid esters.
-
-
Characterization of this compound
The final product must be thoroughly characterized to confirm its identity, purity, and integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 31P NMR are used to confirm the covalent attachment of the PEG chain to the DSPE headgroup and to verify the overall structure. The characteristic peaks of the DSPE fatty acid chains, the glycerol backbone, the phosphate group, and the repeating ethylene glycol units of the PEG chain should be present and integrated in the correct ratios.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to determine the molecular weight distribution of the PEGylated lipid and to confirm the successful conjugation.
-
High-Performance Liquid Chromatography (HPLC): HPLC with ELSD, CAD, or MS detection is used to assess the purity of the final product.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and purification of m-PEG-DSPE conjugates. Note that specific values for this compound are not always available in the literature, so data from similar PEG-DSPE syntheses are included for reference.
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Synthesis | |||
| Reactant Molar Ratio (m-PEG-NHS:DSPE) | 1.0:1 to 1.5:1 | - | Inferred from protocols |
| Reaction Time | 4 - 24 hours | TLC, HPLC | |
| Reaction Temperature | Room Temperature (20-25°C) | - | |
| Reaction Yield (crude) | > 80% | Gravimetric | General synthetic experience |
| Purification | |||
| Purity after Precipitation | 70 - 90% | HPLC | General purification knowledge |
| Purity after SEC | > 95% | HPLC | |
| Final Purity after RP-HPLC | > 98% | HPLC-ELSD/CAD | |
| Overall Yield (after purification) | 50 - 70% | Gravimetric/HPLC | General synthetic experience |
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound via NHS ester chemistry.
Purification Workflow
Caption: A multi-step purification strategy for obtaining high-purity this compound.
Logical Relationship of Components
Caption: The molecular components and linkage of the this compound conjugate.
References
An In-depth Technical Guide to the Amphiphilic Nature of m-PEG24-DSPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)24-distearoylphosphatidylethanolamine (m-PEG24-DSPE) is a phospholipid-polymer conjugate that has garnered significant attention in the field of drug delivery. Its unique amphiphilic nature, characterized by a hydrophilic methoxy-poly(ethylene glycol) (m-PEG) head and a hydrophobic distearoylphosphatidylethanolamine (DSPE) tail, allows it to self-assemble into stable micellar structures in aqueous environments. This property makes it an excellent vehicle for the encapsulation and delivery of poorly water-soluble therapeutic agents. This technical guide provides a comprehensive overview of the core principles governing the amphiphilic behavior of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Concept: The Amphiphilic Nature of this compound
The defining characteristic of this compound lies in its dual chemical nature. The molecule is composed of two distinct regions:
-
Hydrophilic Headgroup: A methoxy-terminated polyethylene glycol chain with 24 repeating ethylene oxide units. This PEG chain is highly soluble in aqueous environments, forming a protective corona that sterically stabilizes the resulting nanoparticle and helps to evade the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.
-
Hydrophobic Tail: A 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid. The two stearoyl acyl chains (C18) are highly hydrophobic and drive the self-assembly process in aqueous media to minimize their exposure to water.
This distinct separation of hydrophilic and hydrophobic moieties is the driving force behind the formation of core-shell micellar structures when this compound is dispersed in an aqueous solution above its critical micelle concentration (CMC). The hydrophobic DSPE tails congregate to form the core of the micelle, creating a microenvironment suitable for encapsulating lipophilic drugs. Simultaneously, the hydrophilic m-PEG24 chains orient themselves towards the aqueous exterior, forming a stabilizing corona.
Quantitative Data
While specific experimental data for this compound can be limited in publicly available literature, we can infer and calculate key parameters based on its chemical structure and data from similar DSPE-PEG conjugates.
| Property | Value | Method/Reference |
| Molecular Weight (MW) | ~1847.36 g/mol | Calculated (DSPE: ~748.07 g/mol [1][2]; m-PEG24: ~1099.29 g/mol ). Note: The exact MW can vary slightly based on the specific PEG synthesis and end groups. A supplier lists the MW as 1847.36 g/mol [3][4]. |
| Critical Micelle Concentration (CMC) | Estimated to be in the low micromolar (µM) range. | Inferred from data on DSPE-PEG2000, which has a CMC of approximately 1-2 µM.[5] Generally, for DSPE-PEG conjugates, the CMC is in the micromolar range (0.5-1.5 µM), with longer PEG chains leading to a higher CMC. |
| Hydrophilic-Lipophilic Balance (HLB) | ~15.1 | Calculated using Griffin's method: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion (m-PEG24) and M is the total molecular mass. |
| Micelle Size (Hydrodynamic Diameter) | Typically in the range of 10-30 nm. | Inferred from data on DSPE-PEG2000 micelles, which are generally in this size range. The exact size can be influenced by preparation method and concentration. |
| Zeta Potential | Near-neutral to slightly negative. | The methoxy-terminated PEG chain is neutral, leading to a near-neutral surface charge which helps in reducing non-specific interactions with biological components. |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) using a Fluorescence Probe
This method utilizes a fluorescent probe, such as pyrene, which exhibits a change in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Materials:
-
This compound
-
Pyrene
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
Protocol:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of 1x10⁻⁴ M.
-
Prepare a series of aqueous solutions of this compound in PBS with concentrations ranging from 1x10⁻⁸ M to 1x10⁻⁴ M.
-
To each this compound solution, add the pyrene stock solution to achieve a final pyrene concentration of 1x10⁻⁶ M.
-
Incubate the solutions at room temperature in the dark for at least 2 hours to allow for equilibrium.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer with an excitation wavelength of 335 nm. Record the emission intensities at the first (I₁) and third (I₃) vibronic peaks (approximately 373 nm and 384 nm, respectively).
-
Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micelle cores. This can be determined from the intersection of the two linear portions of the plot.
Micelle Size and Size Distribution by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.
Materials:
-
This compound micelle suspension in a suitable buffer (e.g., PBS)
-
Dynamic Light Scattering (DLS) instrument
Protocol:
-
Prepare a solution of this compound in the desired buffer at a concentration above its estimated CMC.
-
Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
Transfer the filtered solution into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Set the instrument parameters, including the scattering angle (commonly 90° or 173°), laser wavelength, and viscosity and refractive index of the solvent.
-
Perform the measurement. The instrument software will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the micelles to calculate the particle size distribution and the average hydrodynamic diameter (Z-average).
-
The polydispersity index (PDI) will also be provided, indicating the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for a monodisperse population.
Visualization of Micelles by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology and size of the micelles.
Materials:
-
This compound micelle suspension
-
TEM grid (e.g., carbon-coated copper grid)
-
Negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid)
-
Filter paper
-
Transmission Electron Microscope
Protocol:
-
Place a drop of the this compound micelle suspension onto the carbon-coated side of the TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot off the excess liquid from the edge of the grid using a piece of filter paper.
-
Apply a drop of the negative staining agent to the grid and leave it for 1-2 minutes.
-
Blot off the excess staining solution.
-
Allow the grid to air-dry completely.
-
Image the grid using a transmission electron microscope at an appropriate magnification. The micelles will appear as bright, spherical structures against a dark background.
Mandatory Visualizations
Cellular Uptake of this compound Micelles
The cellular uptake of PEGylated nanoparticles, such as this compound micelles, is a complex process that can occur through various endocytic pathways. The presence of the PEG corona generally shifts the uptake mechanism away from non-specific phagocytosis towards more specific pathways like clathrin-mediated and caveolae-mediated endocytosis.
Experimental Workflow for Micelle Characterization
The following diagram illustrates a typical workflow for the preparation and characterization of this compound micelles.
Conclusion
The amphiphilic nature of this compound is the cornerstone of its utility in advanced drug delivery systems. By understanding its fundamental physicochemical properties, researchers and drug development professionals can better design and optimize nanoparticle formulations for a wide range of therapeutic applications. The ability to form stable, biocompatible micelles with a controlled size and a protective hydrophilic shell makes this compound a valuable tool in overcoming the challenges associated with the delivery of hydrophobic drugs. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for the effective characterization and application of this versatile phospholipid-polymer conjugate.
References
- 1. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DSPE PEG, DSPE linker, Drug delivery | AxisPharm [axispharm.com]
- 5. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
m-PEG24-DSPE solubility in different organic solvents
An In-Depth Technical Guide to the Solubility of m-PEG24-DSPE in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-24] (this compound), a critical excipient in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also includes data from closely related DSPE-PEG compounds with similar polyethylene glycol (PEG) chain lengths. This information allows for a predictive understanding of the solubility characteristics of this compound.
The solubility of this compound is a crucial parameter as it directly impacts the efficiency of drug encapsulation, the stability of nanoparticle formulations, and the overall success of drug delivery strategies. The hydrophilic PEG linker enhances the aqueous solubility of the compound, which is essential for its function in creating "stealth" liposomes that can evade the immune system and prolong circulation time.
Comparative Solubility of DSPE-PEG Compounds
The following table summarizes the available quantitative and qualitative solubility data for various DSPE-PEG compounds in a range of organic solvents. This data provides valuable insights into the expected solubility of this compound. The length of the PEG chain significantly influences solubility, with longer chains generally conferring greater solubility in a wider range of solvents.
| Compound | Solvent | Solubility | Conditions |
| DSPE-PEG2000 | Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Requires sonication. |
| Ethanol | 25 mg/mL | Requires sonication, warming, and heating to 60°C[1]. | |
| Water | 25 mg/mL | Requires sonication, warming, and heating to 60°C[1]. | |
| Chloroform | Soluble | - | |
| Dichloromethane (DCM) | Soluble | - | |
| Dimethylformamide (DMF) | Soluble | - | |
| DSPE-PEG(2000)-amine | Ethanol | ~20 mg/mL | -[2] |
| Dimethylformamide (DMF) | ~11 mg/mL | -[2] | |
| m-dPEG®12-amido-dPEG®24-DSPE | Methylene Chloride | Soluble | -[3] |
| Methanol | Soluble | - | |
| Acetonitrile | Soluble | - | |
| Dimethylformamide (DMF) | Soluble | - | |
| DSPE-PEG-MAL (MW 3.4k) | Chloroform | Soluble | - |
| Methylene Chloride | Soluble | - | |
| Dimethylformamide (DMF) | Soluble | - | |
| Dimethyl Sulfoxide (DMSO) | Soluble | - | |
| DSPE (un-PEGylated) | Chloroform/Methanol (3:1) | 20 mg/mL | - |
| Ethanol | < 1 mg/mL | Insoluble, even with sonication and pH adjustment. | |
| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL | Insoluble or slightly soluble, even with sonication. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for formulation development. Below are detailed methodologies for key experiments used to assess the solubility of lipid-based excipients like this compound.
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
This method is the gold standard for determining the equilibrium solubility of a compound in a liquid solvent.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., ethanol, chloroform, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or UV-Vis if the compound has a chromophore)
Methodology:
-
Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial for analysis. This step is crucial to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. Prepare a calibration curve with standards of known concentrations to ensure accurate quantification.
-
Data Reporting: Express the solubility in mg/mL or molarity at the specified temperature.
Caption: Workflow for the Shake-Flask Method.
Protocol 2: Solubility Determination by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the saturation solubility of a compound in a solid or semi-solid lipid excipient by analyzing the melting enthalpy.
Objective: To estimate the saturation solubility by observing the depression in the melting enthalpy of this compound as a function of the concentration of a model drug.
Materials:
-
This compound
-
Model drug
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Analytical balance
Methodology:
-
Sample Preparation: Prepare a series of physical mixtures of the model drug and this compound at different weight ratios (e.g., 1%, 5%, 10%, 20% drug).
-
Homogenization: Gently melt the this compound and mix in the drug until a homogenous mixture is achieved. Allow the mixture to cool and solidify.
-
DSC Analysis: Accurately weigh a small amount (5-10 mg) of each mixture into an aluminum DSC pan and seal it.
-
Thermal Scan: Place the pan in the DSC instrument and heat it at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the melting point of this compound.
-
Data Analysis: Record the melting endotherm for each sample and calculate the melting enthalpy (ΔH). Plot the melting enthalpy as a function of the drug concentration.
-
Solubility Determination: The saturation solubility is the point at which the melting enthalpy no longer decreases with increasing drug concentration. This break in the trend indicates that the system is saturated.
Caption: Workflow for DSC-Based Solubility Analysis.
Protocol 3: Solubility Estimation by Hot-Stage Microscopy (HSM)
HSM provides a visual method to estimate solubility by observing the temperature at which a crystalline drug completely dissolves in a molten lipid.
Objective: To visually determine the temperature at which a known concentration of a model drug dissolves in this compound.
Materials:
-
This compound
-
Model drug (crystalline)
-
Polarizing microscope equipped with a hot stage
-
Microscope slides and cover slips
Methodology:
-
Sample Preparation: Prepare mixtures of the model drug and this compound at various concentrations, similar to the DSC method.
-
Mounting: Place a small amount of a mixture onto a microscope slide and cover it with a cover slip.
-
Microscopic Observation: Place the slide on the hot stage of the microscope. Use cross-polarized light to observe the sample. The crystalline drug will appear birefringent (bright against a dark background).
-
Heating: Heat the sample at a controlled rate (e.g., 10°C/min).
-
Dissolution Point: Observe the sample as it heats. The temperature at which the last of the birefringent drug crystals disappears into the molten lipid is the dissolution temperature for that concentration.
-
Solubility Estimation: By testing a range of concentrations, a temperature-concentration phase diagram can be constructed to estimate the solubility at different temperatures.
Caption: Workflow for HSM-Based Solubility Estimation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vivo Safety and Toxicity Profile of m-PEG-DSPE
1.0 Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to methoxy polyethylene glycol (m-PEG) is a cornerstone excipient in the field of advanced drug delivery, particularly in the formulation of nanoparticles such as liposomes and micelles. The m-PEG-DSPE conjugate is an amphiphilic polymer, comprising a hydrophobic DSPE lipid anchor that integrates into the lipid bilayer of a nanoparticle, and a hydrophilic m-PEG chain that forms a protective corona on the nanoparticle surface. This "stealth" coating sterically hinders opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), significantly prolonging circulation time and improving the pharmacokinetic profile of the encapsulated therapeutic agent[1][2][3].
The specific variant, m-PEG24-DSPE, denotes a DSPE molecule linked to a PEG chain with 24 repeating ethylene glycol units. While much of the available safety and toxicity literature pertains to more common, larger PEG variants like PEG2000 or PEG5000, the fundamental biocompatibility and immunogenicity principles are largely translatable. DSPE-PEG constructs are key components in several FDA-approved nanomedicines, attesting to their general safety and utility in clinical applications[4].
This technical guide provides a comprehensive overview of the in vivo safety and toxicity profile of m-PEG-DSPE. It consolidates current knowledge on its biocompatibility, immunogenicity, and potential for hypersensitivity reactions, offering detailed experimental protocols and structured data to aid researchers in designing and interpreting preclinical studies.
2.0 Core Safety Profile: Biocompatibility and General Toxicity
m-PEG-DSPE is widely regarded as a biocompatible and biodegradable material[2]. The DSPE component is a naturally occurring phospholipid, and PEG is known for its low toxicity and water solubility. However, like any exogenous material, its administration requires a thorough toxicological assessment.
2.1 Acute and Sub-Chronic Toxicity
Table 1: Key Parameters in Preclinical Toxicological Assessment of m-PEG-DSPE Formulations
| Parameter Category | Specific Endpoint | Description | Reference |
| Acute Toxicity | Median Lethal Dose (LD50) | The statistically estimated dose that is expected to be lethal to 50% of the test animal population. | |
| Sub-Chronic Toxicity | No-Observed-Adverse-Effect Level (NOAEL) | The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects. | |
| Hematology | Complete Blood Count (CBC) | Evaluation of red blood cells, white blood cells (neutrophils, lymphocytes, monocytes), and platelets to detect signs of inflammation, anemia, or clotting disorders. | |
| Clinical Chemistry | Serum Enzyme Levels (ALT, AST, ALP) | Markers for liver function and potential hepatotoxicity. | |
| Kidney Function Markers (BUN, Creatinine) | Indicators of renal function and potential nephrotoxicity. | ||
| Histopathology | Microscopic Examination of Organs | Post-mortem analysis of key organs (liver, spleen, kidneys, lungs, heart) for signs of cellular damage, inflammation, or necrosis. |
Experimental Protocol: General Acute Intravenous Toxicity Study
-
Animal Model: Healthy, young adult mice (e.g., ICR strain), equally divided by sex.
-
Test Article: this compound formulated in a relevant vehicle (e.g., saline or as part of a liposomal formulation).
-
Dosing: A range of graded doses are administered as a single intravenous (IV) bolus injection. A control group receives the vehicle only.
-
Observation Period: Animals are closely monitored for clinical signs of toxicity (e.g., changes in behavior, respiration, posture) and mortality immediately after dosing and daily for 14 days.
-
Data Collection: Body weights are recorded prior to dosing and at specified intervals throughout the 14-day period.
-
Endpoint Analysis: At the end of the observation period, surviving animals are euthanized. Gross necropsy is performed on all animals. The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).
3.0 Immunogenicity and Related Phenomena
While PEGylation is intended to reduce immune recognition, a growing body of evidence shows that PEG-conjugated nanocarriers can elicit specific immune responses. These responses are a critical safety consideration as they can alter the efficacy and toxicity profile of the drug product.
3.1 The Accelerated Blood Clearance (ABC) Phenomenon
The ABC phenomenon is an unexpected immune response characterized by the rapid clearance of PEGylated nanoparticles upon repeated administration. The first injection of a PEGylated formulation can induce the production of anti-PEG antibodies, primarily of the Immunoglobulin M (IgM) isotype. Upon subsequent injection, these pre-existing anti-PEG IgM antibodies bind to the PEG chains on the nanoparticle surface, leading to complement activation and rapid uptake by phagocytic cells in the liver and spleen, thus dramatically reducing the nanoparticle's circulation half-life and therapeutic efficacy.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
The Core Mechanism of m-PEG24-DSPE in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxy-poly(ethylene glycol)24-distearoylphosphatidylethanolamine (m-PEG24-DSPE) is a pivotal component in the formulation of modern drug delivery systems, particularly in the realm of nanomedicines such as liposomes and lipid nanoparticles. Its unique amphiphilic architecture, comprising a hydrophilic PEG chain and a hydrophobic DSPE lipid anchor, imparts "stealth" characteristics to nanocarriers. This modification sterically hinders opsonization and subsequent recognition by the mononuclear phagocyte system (MPS), dramatically extending the circulation half-life of encapsulated therapeutics. This prolonged systemic presence enhances the probability of nanoparticle accumulation in pathological tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.
Introduction: The Advent of Stealth Nanocarriers
Conventional drug delivery systems often suffer from rapid clearance from the bloodstream and non-specific distribution, leading to suboptimal therapeutic efficacy and significant off-target toxicity. The development of nanocarriers, such as liposomes, offered a promising alternative by encapsulating drugs, thereby altering their pharmacokinetic profiles. However, these early formulations were still susceptible to rapid uptake by the reticuloendothelial system (RES), primarily in the liver and spleen.[1]
The advent of "stealth" technology, achieved by grafting polyethylene glycol (PEG) to the surface of these nanoparticles, marked a paradigm shift in drug delivery.[1][2] this compound has emerged as a gold-standard PEGylated lipid for this purpose.[3] Its distearoylphosphatidylethanolamine (DSPE) anchor ensures stable integration into the lipid bilayer of the nanocarrier, while the methoxy-capped PEG chain of approximately 24 repeating units forms a hydrated layer on the surface.[4] This steric barrier effectively shields the nanoparticle from opsonins, the plasma proteins that mark foreign particles for phagocytosis, thereby enabling prolonged systemic circulation.
Mechanism of Action of this compound
The primary mechanism of action of this compound revolves around its ability to confer "stealth" properties to nanocarriers, leading to a cascade of advantageous effects for drug delivery.
Steric Hindrance and Evasion of the Reticuloendothelial System (RES)
The core function of the this compound coating is to create a physical barrier that prevents the adsorption of plasma proteins, a process known as opsonization. The hydrophilic and flexible PEG chains extend from the nanoparticle surface into the aqueous environment, creating a hydrated layer. This layer sterically hinders the interaction between the nanoparticle and opsonins, such as immunoglobulins and complement proteins. By evading opsonization, the nanocarrier is not recognized by phagocytic cells of the RES, primarily macrophages located in the liver and spleen. This "stealth" characteristic is the cornerstone of prolonged circulation.
Prolonged Systemic Circulation
By minimizing RES uptake, this compound significantly extends the circulation half-life of nanocarriers. For instance, doxorubicin encapsulated in PEGylated liposomes (Doxil®/Caelyx®), which utilizes a PEG-DSPE conjugate, exhibits a circulation half-life of approximately 45 to 95 hours in humans, a dramatic increase compared to free doxorubicin. This extended presence in the bloodstream is critical for maximizing the drug's therapeutic window and enabling targeted delivery.
Enhanced Permeability and Retention (EPR) Effect
The prolonged circulation time afforded by this compound is a prerequisite for the passive targeting of solid tumors through the EPR effect. Tumor vasculature is characteristically leaky or fenestrated, with pore sizes ranging from 100 to 780 nm, allowing nanoparticles to extravasate from the bloodstream into the tumor interstitium. Furthermore, tumors often have impaired lymphatic drainage, which leads to the retention of these nanoparticles within the tumor microenvironment. The extended circulation of PEGylated nanocarriers increases the probability of them passing through the tumor vasculature and accumulating at the target site. It has been observed that PEGylated liposomal doxorubicin can achieve a 10 to 15-fold higher concentration in tumor tissues compared to surrounding normal tissues.
Influence on Drug Release Kinetics
The inclusion of this compound in a liposomal formulation can also influence the release rate of the encapsulated drug. The PEG layer can act as a diffusion barrier, potentially slowing the release of the drug from the nanocarrier. This can be advantageous for sustained-release applications, ensuring that the drug is released predominantly at the target site over an extended period. However, the exact impact on release kinetics can vary depending on the specific drug, the overall lipid composition, and the PEG density on the nanoparticle surface.
Quantitative Data on the Impact of this compound
The following tables summarize key quantitative data from various studies, illustrating the significant impact of this compound on the performance of drug delivery systems.
Table 1: Pharmacokinetic Parameters of Doxorubicin Formulations
| Formulation | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Area Under the Curve (AUC) | Reference |
| Free Doxorubicin | Short | 45 L/h | 254 L | ~1 µg·h/mL | |
| PEGylated Liposomal Doxorubicin (Doxil®) | 45 - 95 h | 0.1 L/h | 4 L | ~300 µg·h/mL | |
| DSPE-PEG2000 Micellar Ridaforolimus | Increased by 170% vs. control | Decreased by 58% vs. control | - | - |
Table 2: Encapsulation Efficiency and Drug Loading of DSPE-PEG Formulations
| Formulation | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PEGylated Liposomes | Albendazole | 81% | - | |
| Conventional Liposomes | Albendazole | 72% | - | |
| DSPE-PEG2000-R8 Liposomes | Paclitaxel | >90% | - | |
| DSPE-PEG-C60 Micelles | Doxorubicin | 86.1% - 97.5% | - | |
| DSPE-PEG2000 Micelles | Ridaforolimus | 77.5% | 7.2% |
Experimental Protocols
Preparation of this compound Incorporated Liposomes (Thin-Film Hydration Method)
This protocol describes a common method for preparing PEGylated liposomes.
Materials:
-
Primary lipid (e.g., HSPC or DSPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform or a suitable organic solvent mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Dissolve the lipids (e.g., HSPC, cholesterol, and this compound in a desired molar ratio, for instance, 56:38:5) and the hydrophobic drug (if applicable) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous hydration buffer, which may contain the hydrophilic drug to be encapsulated. This step should be performed at a temperature above the lipid's phase transition temperature with gentle agitation.
-
The resulting multilamellar vesicles (MLVs) are then downsized to form small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm). This process is typically repeated 10-20 times to ensure a homogenous size distribution.
-
Remove the unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.
In Vitro Drug Release Assay
This protocol outlines a dialysis-based method to assess the in vitro release of a drug from PEGylated liposomes.
Materials:
-
Drug-loaded PEGylated liposomes
-
Release buffer (e.g., PBS at pH 7.4, or an acidic buffer like acetate buffer at pH 5.0 to simulate the tumor microenvironment)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
A shaker incubator or water bath maintained at 37°C.
Procedure:
-
Place a known concentration of the drug-loaded liposome formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release buffer in a beaker or flask.
-
Incubate the system at 37°C with continuous gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer from outside the dialysis bag and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Mechanism of this compound in drug delivery.
Caption: Workflow for PEGylated liposome preparation.
Conclusion
This compound is a critical enabler of modern nanomedicine, fundamentally altering the pharmacokinetic properties of drug delivery systems. Its ability to create a "stealth" shield around nanocarriers leads to prolonged circulation, reduced RES uptake, and enhanced accumulation in pathological tissues via the EPR effect. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and professionals in the field of drug development, highlighting the profound impact of this PEGylated lipid on improving the therapeutic index of a wide range of drugs. Further research into optimizing PEG density, chain length, and the development of next-generation stealth polymers will continue to advance the field of targeted drug delivery.
References
- 1. Quantitative Analysis of the Enhanced Permeation and Retention (EPR) Effect | PLOS One [journals.plos.org]
- 2. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 4. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of m-PEG24-DSPE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic methods used to characterize 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-24] (m-PEG24-DSPE). This amphiphilic polymer is a critical component in drug delivery systems, particularly in the formation of liposomes and micelles for enhanced stability, prolonged circulation, and targeted delivery. Accurate and thorough characterization is essential to ensure the quality, purity, and performance of this compound in pharmaceutical formulations.
Introduction to this compound
This compound is a lipid-polymer conjugate consisting of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor and a hydrophilic methoxy-terminated polyethylene glycol (m-PEG) chain with 24 repeating ethylene glycol units. This structure allows for self-assembly into various nanostructures in aqueous environments. The DSPE moiety integrates into the lipid bilayer of nanoparticles, while the m-PEG chain forms a hydrated layer on the surface, providing a "stealth" characteristic that reduces recognition by the immune system and prolongs circulation time.
This guide will focus on the primary spectroscopic techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Molecular Structure and Key Functional Groups
A clear understanding of the this compound structure is fundamental for interpreting spectroscopic data.
Spectroscopic Characterization Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on typical data for similar PEGylated lipids and may vary slightly depending on the specific experimental conditions.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Chemical Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (CH₃-O-) | 3.38 | Singlet |
| PEG backbone (-O-CH₂-CH₂-) | 3.64 | Broad Singlet |
| DSPE - Glycerol backbone | ~3.9 - 5.2 | Multiplets |
| DSPE - Phosphate head group | ~3.8 - 4.1 | Multiplets |
| DSPE - Stearoyl chains (-CH₂-) | ~1.25 | Broad Singlet |
| DSPE - Stearoyl chains (terminal -CH₃) | ~0.88 | Triplet |
| DSPE - Stearoyl chains (α-CH₂-C=O) | ~2.2-2.3 | Multiplet |
Mass Spectrometry (MS) Data
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Notes |
| Molecular Weight (Monoisotopic) | ~1837.2 g/mol | Calculated for the specified structure. |
| Observed Ion (e.g., in ESI-MS) | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | The observed m/z will depend on the adduct formed. |
| Polydispersity Index (PDI) | ~1.0 | For monodisperse this compound, the PDI should be very close to 1.0. |
Fourier-Transform Infrared (FTIR) Spectroscopy Data
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2850-2960 | C-H stretching | Aliphatic chains (DSPE) |
| ~1735 | C=O stretching | Ester (DSPE) |
| ~1640 | N-H bending | Amide |
| ~1540 | N-H bending & C-N stretching | Amide |
| ~1240 | P=O stretching | Phosphate (DSPE) |
| ~1100 | C-O-C stretching | PEG backbone |
| ~1060 | P-O-C stretching | Phosphate ester (DSPE) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) for optimal resolution.
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Reference the spectrum to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections to the spectrum.
-
Integrate the characteristic peaks. The ratio of the integral of the PEG backbone protons (~3.64 ppm) to the integral of the terminal methyl protons of the DSPE stearoyl chains (~0.88 ppm) can be used to confirm the PEG chain length.
-
Mass Spectrometry (MS)
Methodology (High-Resolution Mass Spectrometry - HRAM-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent compatible with the ionization source, such as methanol or a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or other adducted species ([M+Na]⁺, [M+NH₄]⁺).
-
Perform fragmentation (MS/MS) on the parent ion to confirm the structure by observing characteristic fragments of the DSPE and PEG moieties.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and compare it to the theoretical mass of this compound.
-
Analyze the isotopic distribution to confirm the elemental composition.
-
Examine the spectrum for peaks corresponding to impurities or degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal. Alternatively, a thin film can be cast onto the crystal from a solution.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption peaks and assign them to the corresponding vibrational modes of the functional groups present in this compound.
-
Conclusion
The comprehensive spectroscopic characterization of this compound using NMR, MS, and FTIR is crucial for ensuring its identity, purity, and suitability for use in drug delivery applications. This guide provides the foundational knowledge, expected data, and detailed protocols for researchers and scientists to effectively analyze this important lipid-polymer conjugate. The combination of these techniques provides a complete picture of the molecular structure and quality of this compound, which is paramount for the development of safe and effective nanomedicines.
The Pivotal Role of PEG Chain Length in mPEG-DSPE Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of polyethylene glycol (PEG) to lipid bilayers, a process known as PEGylation, is a cornerstone of modern drug delivery systems, particularly for liposomal and nanoparticle-based therapeutics. Among the various PEGylated lipids, methoxy-poly(ethylene glycol)-distearoylphosphatidylethanolamine (mPEG-DSPE) is extensively utilized to enhance the systemic circulation time and stability of these nanocarriers. The length of the PEG chain is a critical parameter that dictates the physicochemical properties and biological performance of the resulting formulation. This technical guide provides a comprehensive analysis of the role of the PEG chain length in mPEG-DSPE function, with a focus on mPEG24-DSPE, a shorter-chain PEG derivative. We will delve into its impact on liposome stability, pharmacokinetics, drug release, and cellular interactions, supported by quantitative data and detailed experimental protocols.
Introduction: The "Stealth" Advantage of PEGylation
The primary function of incorporating mPEG-DSPE into liposomal formulations is to create a hydrophilic protective layer on the surface of the liposomes.[1] This "stealth" coating sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1][2] This evasion of the immune system leads to a significantly prolonged circulation half-life, allowing for greater accumulation of the therapeutic agent at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[3][4]
The length of the PEG chain is a key determinant of the effectiveness of this steric barrier. It influences the conformation of the PEG chains on the liposome surface, which can range from a "mushroom" regime at low grafting densities to a more extended "brush" regime at higher densities. The brush conformation is generally considered more effective for steric stabilization.
Physicochemical Properties as a Function of PEG Chain Length
The molecular weight of the PEG chain in mPEG-DSPE directly influences several key physicochemical properties of the resulting liposomes. mPEG24-DSPE, with its 24 ethylene glycol repeating units, has an approximate PEG molecular weight of 1100 Da. This places it in the category of shorter PEG chains when compared to the commonly used mPEG2000-DSPE (approx. 45 PEG units) and mPEG5000-DSPE (approx. 114 PEG units).
Liposome Size and Stability
The inclusion of mPEG-DSPE can affect the size and stability of liposomes. While PEGylation generally contributes to colloidal stability by preventing aggregation, the chain length can have nuanced effects. Shorter PEG chains, like in mPEG24-DSPE, may result in a less dense protective layer compared to longer chains, which could influence vesicle-vesicle interactions and overall formulation stability. However, some studies have shown that increasing the concentration of even shorter-chain PEGs can lead to a decrease in liposome size.
Bilayer Properties and Drug Leakage
The presence of PEG-DSPE can perturb the lipid bilayer. Longer PEG chains have been shown to increase the bending modulus and water permeability of the bilayer. Conversely, PEG-DSPE has been reported to decrease the drug leakage from liposomes, with the effect being dependent on the PEG chain length. Shorter PEG chains may have a less pronounced effect on bilayer destabilization compared to their longer-chain counterparts.
Impact of PEG Chain Length on Pharmacokinetics and Biodistribution
The "stealth" property conferred by PEGylation is directly correlated with the length of the PEG chain. Longer circulation times are generally observed with increasing PEG molecular weight.
Circulation Time
Numerous studies have demonstrated a direct relationship between PEG chain length and the in vivo circulation time of liposomes. For instance, a study comparing different PEG molecular weights showed that the circulation time of liposomes increased with increasing PEG length from 1000 to 5000 Da. Therefore, liposomes formulated with mPEG24-DSPE would be expected to have a shorter circulation half-life compared to those formulated with mPEG2000-DSPE or mPEG5000-DSPE, but still significantly longer than non-PEGylated liposomes.
Biodistribution
The biodistribution of liposomes is also heavily influenced by the PEG chain length. Longer PEG chains are more effective at reducing MPS uptake, leading to lower accumulation in the liver and spleen and higher concentrations in the blood pool. This suggests that formulations with shorter PEG chains, such as mPEG24-DSPE, might exhibit a biodistribution profile that is intermediate between non-PEGylated and long-chain PEGylated liposomes.
Influence of PEG Chain Length on Drug Release and Cellular Interactions
While long PEG chains are beneficial for prolonging circulation, they can also present a barrier to drug release and cellular uptake at the target site, a phenomenon often referred to as the "PEG dilemma".
Drug Release
The rate of drug release from liposomes can be influenced by the PEG chain length. For pH-sensitive liposomes, it has been shown that longer PEG chains can reduce their pH-responsiveness in vitro. This is likely due to the steric hindrance of the PEG layer, which may impede the conformational changes in the lipid bilayer required for drug release.
Cellular Uptake
The cellular uptake of PEGylated liposomes is a complex process that is dependent on the PEG chain length. While PEGylation generally reduces non-specific cellular uptake, in the context of targeted drug delivery, the PEG chain can sterically hinder the interaction of targeting ligands with their receptors on the cell surface. Studies have shown that optimizing the PEG linker length is crucial for enhancing the tumor-targeting ability of ligand-conjugated liposomes in vivo. Shorter PEG chains, as in mPEG24-DSPE, may offer an advantage in this regard by reducing the steric hindrance and allowing for more efficient receptor binding and subsequent cellular internalization. Some research even suggests that PEGylation can, in some cases, promote cellular uptake depending on the cell type and the specific PEG-lipid used.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of PEG chain length on key liposomal parameters.
Table 1: Effect of PEG Chain Length on Liposome Size and Zeta Potential
| mPEG-DSPE Molecular Weight (Da) | Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| N/A (Non-PEGylated) | HSPC:Chol:DSPE | ~110 | < 0.1 | ~ -40 | |
| 2000 | HSPC:Chol:DSPE-PEG2k | ~100-120 | < 0.1 | ~ -25 to -30 | |
| 5000 | HSPC:Chol:DSPE-PEG5k | ~100-120 | < 0.1 | ~ -20 | |
| 10000 | HSPC:Chol:DSPE-PEG10k | ~100-120 | < 0.1 | ~ -20 |
Table 2: Influence of PEG Chain Length on Pharmacokinetics
| mPEG-DSPE Molecular Weight (Da) | Nanoparticle System | Half-life (t1/2) in rats | Area Under the Curve (AUC) in rats (µg·h/mL) | Reference |
| 750 | Chitosan NPs | ~5 h | ~20 | |
| 2000 | Chitosan NPs | ~10 h | ~40 | |
| 5000 | Chitosan NPs | ~15 h | ~60 |
Table 3: Impact of PEG Chain Length on Cellular Uptake
| mPEG-DSPE Molecular Weight (Da) | Cell Line | Cellular Uptake (% of control) | Notes | Reference |
| N/A (Non-PEGylated) | J774A.1 Macrophages | 100% | - | |
| 750 | J774A.1 Macrophages | Decreased | Uptake decreased with increasing PEG surface density | |
| 2000 | J774A.1 Macrophages | Further Decreased | Uptake decreased with increasing PEG molecular weight | |
| 5000 | J774A.1 Macrophages | Most Decreased | - | |
| 2000 (Folate-targeted) | KB cells | High | No significant difference in vitro between 2k, 5k, 10k | |
| 5000 (Folate-targeted) | KB cells | High | No significant difference in vitro between 2k, 5k, 10k | |
| 10000 (Folate-targeted) | KB cells | High | In vivo tumor accumulation increased with PEG length |
Experimental Protocols
Preparation of mPEG-DSPE Containing Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve the desired lipids (e.g., HSPC, cholesterol) and mPEG-DSPE (with varying PEG chain lengths) in an organic solvent such as chloroform in a round-bottom flask. The molar ratio of the components should be carefully controlled (e.g., HSPC:Cholesterol:mPEG-DSPE at 55:40:5).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids.
-
Size Extrusion: To obtain unilamellar vesicles with a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
Characterization of Liposomes
-
Particle Size and Zeta Potential: Determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomal formulations using Dynamic Light Scattering (DLS) with a Zetasizer instrument.
-
Morphology: Visualize the morphology of the liposomes using Transmission Electron Microscopy (TEM) or Cryo-TEM.
-
PEG Chain Length Determination: The length of the PEG chain can be determined using techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also provide detailed information on the PEG chain length and purity.
In Vitro Drug Release Assay
-
Sample Preparation: Encapsulate a fluorescent marker (e.g., calcein) or the drug of interest into the liposomes during the hydration step.
-
Dialysis Method: Place the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off and dialyze against a release buffer (e.g., PBS with or without serum proteins like BSA) at 37°C with gentle stirring.
-
Sample Collection and Analysis: At predetermined time points, collect aliquots from the release medium and quantify the amount of released drug using a suitable analytical method (e.g., fluorescence spectroscopy for calcein, HPLC for small molecule drugs).
Cellular Uptake Study
-
Cell Culture: Seed the target cells (e.g., cancer cell line) in a multi-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with fluorescently labeled liposomes (e.g., containing a fluorescent lipid probe) at a specific concentration for a defined period.
-
Washing: After incubation, wash the cells with cold PBS to remove non-internalized liposomes.
-
Quantification: Lyse the cells and quantify the fluorescence intensity using a microplate reader. Alternatively, use flow cytometry for a quantitative analysis of the percentage of cells that have taken up the liposomes and the mean fluorescence intensity per cell.
-
Visualization: Visualize the cellular uptake and intracellular localization of the liposomes using confocal microscopy.
Visualizations
Caption: PEG conformation on liposome surface.
Caption: The "Stealth" effect of PEGylation.
Caption: Liposome characterization workflow.
Conclusion
The length of the PEG chain in mPEG-DSPE is a critical design parameter in the development of PEGylated liposomal drug delivery systems. While longer PEG chains generally offer superior "stealth" properties, leading to extended circulation times, they can also impede drug release and cellular uptake at the target site. Shorter PEG chains, as in mPEG24-DSPE, may provide a compromise, offering a significant increase in circulation time compared to non-PEGylated liposomes while potentially minimizing the steric hindrance that can limit efficacy. The optimal PEG chain length is therefore application-dependent and requires careful consideration of the therapeutic goal, the nature of the encapsulated drug, and the specific biological target. This guide provides the foundational knowledge and experimental frameworks for researchers to rationally design and evaluate mPEG-DSPE-containing nanocarriers with tailored PEG chain lengths for improved therapeutic outcomes.
References
- 1. Mpeg-2000-dspe | C45H87NNaO11P | CID 86278269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shreechem.in [shreechem.in]
Methodological & Application
Application Notes and Protocols for Nanoparticle Stabilization using m-PEG24-DSPE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG24-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-24]) for the stabilization of nanoparticles, particularly liposomes and lipid nanoparticles (LNPs), crucial for therapeutic and diagnostic applications.
Introduction to this compound in Nanoparticle Formulation
This compound is a phospholipid-polymer conjugate that plays a pivotal role in modern drug delivery systems. It is a biocompatible and biodegradable amphiphilic molecule. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) portion serves as a lipid anchor, embedding itself within the lipid bilayer of a nanoparticle, while the methoxy-terminated polyethylene glycol with 24 PEG units (m-PEG24) chain extends into the aqueous exterior.
The primary function of this compound is to provide steric stabilization to nanoparticles. The hydrophilic and flexible PEG chains form a protective layer on the nanoparticle surface. This "stealth" coating inhibits the binding of opsonin proteins from the bloodstream, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. This steric barrier significantly prolongs the circulation half-life of nanoparticles, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
Mechanism of Stabilization: Steric Hindrance
The stabilization of nanoparticles by this compound is primarily achieved through a mechanism known as steric hindrance or steric repulsion. Here's a breakdown of the process:
-
Adsorption: The hydrophobic DSPE anchor of the this compound molecule integrates into the lipid bilayer of the nanoparticle during its formation.
-
Hydration Layer Formation: The hydrophilic PEG chains extend from the nanoparticle surface into the surrounding aqueous medium, creating a hydrated layer.
-
Steric Repulsion: When two PEGylated nanoparticles approach each other, the PEG chains begin to overlap and compress. This compression is energetically unfavorable due to two main effects:
-
Osmotic Effect: The local concentration of PEG chains in the overlap region increases, leading to an influx of solvent molecules to dilute them, which creates an osmotic pressure that pushes the particles apart.
-
Entropic (or Elastic) Effect: The confinement and compression of the flexible PEG chains reduce their conformational freedom (entropy), resulting in a repulsive force that prevents the nanoparticles from aggregating.
-
This steric repulsion overcomes the attractive van der Waals forces that would otherwise cause the nanoparticles to aggregate and become unstable.
Diagram: Mechanism of Steric Stabilization
Caption: Mechanism of nanoparticle stabilization by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stabilized Liposomes using Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution:
-
Dissolve the primary phospholipid, cholesterol, and this compound in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask. The molar ratio of the components is critical and should be optimized for the specific application (see table below for examples).
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65 °C for DSPC).
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
-
Film Drying:
-
Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer, pre-heated to above the Tc of the lipids, to the flask.
-
Agitate the flask by hand or on a mechanical shaker until the lipid film is fully suspended in the buffer. This process typically forms multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Extrude the liposome suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles of a more uniform size.
-
-
Characterization:
-
Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Assess the stability of the formulation over time at appropriate storage conditions (e.g., 4 °C).
-
Diagram: Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for liposome preparation and characterization.
Data Presentation: Influence of this compound Concentration
The concentration of this compound in a nanoparticle formulation is a critical parameter that influences its physicochemical properties and in vivo performance. The following table summarizes expected trends based on the inclusion of short-chain DSPE-PEG derivatives. Researchers should perform their own experiments to determine the optimal concentration for their specific nanoparticle system and application.
| Molar % of this compound | Expected Nanoparticle Size (nm) | Expected Polydispersity Index (PDI) | Expected Zeta Potential (mV) | Expected Stability |
| 0% | 120 ± 20 | > 0.2 | -5 ± 2 | Low (aggregation may occur) |
| 1% | 115 ± 15 | < 0.2 | -8 ± 3 | Moderate |
| 2.5% | 110 ± 10 | < 0.15 | -12 ± 4 | Good |
| 5% | 105 ± 10 | < 0.1 | -15 ± 5 | High |
| 10% | 100 ± 15 | < 0.1 | -18 ± 5 | High (potential for micelle formation) |
Note: The exact values will depend on the specific lipid composition, preparation method, and analytical instrumentation used. Increasing the molar percentage of this compound generally leads to a slight decrease in particle size and a more neutral or slightly more negative zeta potential. Stability is expected to increase with higher this compound concentrations up to an optimal point, beyond which excess PEG-lipid may lead to the formation of micelles.
Conclusion
This compound is an effective agent for the steric stabilization of nanoparticles. By carefully selecting the molar concentration of this compound in the formulation, researchers can control the physicochemical properties of their nanoparticles, leading to improved stability and prolonged circulation times in vivo. The protocols and data presented here provide a foundation for the development of stabilized nanoparticle formulations for a wide range of drug delivery and diagnostic applications. It is crucial to experimentally optimize the formulation parameters for each specific application to achieve the desired therapeutic outcome.
Application Notes and Protocols: m-PEG24-DSPE in mRNA Vaccine Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering rapid development and potent immune responses. The success of these vaccines is intrinsically linked to their delivery vehicle: the lipid nanoparticle (LNP). A critical component of these LNPs is the PEGylated lipid, which plays a pivotal role in the stability, circulation time, and overall efficacy of the vaccine. This document provides detailed application notes and protocols for the use of m-PEG24-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-24]) in the formulation of mRNA vaccine delivery systems.
This compound is a phospholipid-polymer conjugate that consists of a DSPE (C18 saturated acyl chains) anchor, which integrates into the lipid bilayer of the nanoparticle, and a hydrophilic polyethylene glycol (PEG) chain with approximately 24 repeating units. This structure confers a "stealth" characteristic to the LNPs, shielding them from opsonization and clearance by the mononuclear phagocyte system, thereby prolonging their circulation time.[1] However, the density and length of the PEG chains must be carefully optimized to balance this shielding effect with the need for efficient cellular uptake and endosomal escape.[2][3]
These notes will detail the role of this compound in LNP formulation, provide quantitative data on its impact on physicochemical properties, and offer step-by-step experimental protocols for the development and characterization of mRNA-LNP vaccines.
I. Role and Applications of this compound in mRNA-LNP Formulations
This compound is a key excipient in mRNA-LNP formulations, contributing to several critical quality attributes of the final vaccine product:
-
Colloidal Stability: The hydrophilic PEG chains create a steric barrier on the surface of the LNPs, preventing their aggregation during formulation, storage, and in vivo administration.[2] This is crucial for maintaining a consistent particle size and ensuring dose accuracy.
-
Prolonged Circulation Half-Life: By reducing nonspecific uptake by immune cells, the PEG coating extends the systemic circulation time of the LNPs.[1] This increased circulation allows for greater accumulation at target tissues, such as the liver and spleen, which are important sites for immune responses.
-
Modulation of Cellular Uptake: While the PEG shield reduces non-specific interactions, it must be designed to allow for eventual cellular uptake by antigen-presenting cells (APCs). The length of the PEG chain and the nature of the lipid anchor (in this case, DSPE with its C18 tails) influence the kinetics of PEG-lipid shedding from the LNP surface, which is thought to be a prerequisite for efficient endocytosis.
-
Control of Particle Size: The molar percentage of the PEGylated lipid in the formulation is a critical parameter that can be adjusted to control the final size of the LNPs. Smaller particle sizes are often associated with improved biodistribution and cellular uptake.
II. Quantitative Data on LNP Formulations
The precise composition of the lipid mixture is critical for the formation of stable and effective mRNA LNPs. The following tables summarize typical molar ratios and the resulting physicochemical properties of LNPs formulated with DSPE-PEG.
Table 1: Typical Lipid Composition of mRNA LNPs
| Lipid Component | Molar Ratio (%) | Function |
| Ionizable Lipid (e.g., DLin-MC3-DMA, SM-102) | 40 - 50 | Encapsulates mRNA and facilitates endosomal escape |
| Helper Lipid (e.g., DSPC, DOPE) | 10 - 20 | Stabilizes the lipid bilayer |
| Cholesterol | 38 - 48 | Enhances LNP stability and membrane fusion |
| This compound | 0.5 - 2.0 | Provides colloidal stability and prolongs circulation |
Note: The optimal molar ratio of this compound typically ranges from 1.5% to 3.0%. A molar content exceeding 3.0% can significantly reduce mRNA encapsulation and translation efficiency.
Table 2: Physicochemical Properties of LNPs Formulated with DSPE-PEG
| LNP Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP with 1.5 mol% DSPE-PEG | 80 - 120 | < 0.2 | -5 to +5 | > 90% |
| LNP with higher DSPE-PEG content | Smaller | Generally low | Neutral to slightly negative | May decrease |
| LNP with lower DSPE-PEG content | Larger | May increase | Neutral | Generally high |
Data synthesized from multiple sources. The exact values will depend on the specific formulation parameters and manufacturing process.
III. Experimental Protocols
A. Protocol for mRNA-LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a common method for producing monodisperse nanoparticles.
Materials:
-
Ionizable lipid (e.g., SM-102) in ethanol
-
Helper lipid (e.g., DSPC) in ethanol
-
Cholesterol in ethanol
-
This compound in ethanol
-
mRNA in an aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device and pump system
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and this compound in absolute ethanol at appropriate concentrations.
-
Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:this compound) to create the final lipid mixture in ethanol.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA to the desired concentration in the aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.
-
Set the flow rates of the two pumps to achieve a specific flow rate ratio (e.g., 3:1 aqueous to organic phase).
-
Initiate the pumps to mix the two solutions within the microfluidic chip, leading to the self-assembly of mRNA-LNPs.
-
-
Purification:
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the sterile mRNA-LNP solution at 4°C for short-term use or at -80°C for long-term storage.
-
B. Protocol for Characterization of mRNA-LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Perform measurements in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform measurements in triplicate.
-
3. mRNA Encapsulation Efficiency:
-
Method: RiboGreen Assay.
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
Add the RiboGreen reagent to both sets of samples (lysed and intact).
-
Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the encapsulation efficiency using the following formula: EE (%) = (Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed * 100
-
C. Protocol for In Vitro Transfection Efficiency Assay
Materials:
-
HeLa or DC2.4 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
mRNA-LNPs encoding a reporter protein (e.g., Luciferase or GFP)
-
Luciferase assay reagent or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Transfection:
-
Dilute the mRNA-LNPs in cell culture medium to achieve the desired final mRNA concentration.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 24-48 hours.
-
-
Analysis:
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
D. Protocol for In Vivo Biodistribution Study in Mice
Materials:
-
BALB/c mice (6-8 weeks old)
-
mRNA-LNPs encapsulating mRNA for a reporter protein (e.g., Luciferase) or labeled with a fluorescent dye (e.g., Cy5).
-
In vivo imaging system (IVIS)
-
D-luciferin (for luciferase imaging)
Procedure:
-
Administration:
-
Inject the mRNA-LNPs into the mice via the desired route (e.g., intramuscularly or intravenously).
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.
-
For Luciferase: Inject D-luciferin intraperitoneally and image the bioluminescence using an IVIS.
-
For Fluorescently labeled LNPs: Image the fluorescence distribution using the IVIS.
-
-
Ex Vivo Analysis:
-
After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, injection site muscle).
-
Homogenize the tissues and measure the reporter protein activity (e.g., luciferase assay) or fluorescence intensity to quantify LNP accumulation in each organ.
-
IV. Visualizations
Caption: Workflow for mRNA-LNP formulation and evaluation.
Caption: Cellular uptake and endosomal escape of mRNA-LNPs.
Caption: Schematic of an mRNA Lipid Nanoparticle (LNP).
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
Application Notes & Protocols: A Step-by-Step Guide to Drug Encapsulation with m-PEG2000-DSPE
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (m-PEG2000-DSPE) is an amphiphilic polymer-lipid conjugate widely employed in advanced drug delivery systems.[1][2] Its structure consists of a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic methoxy polyethylene glycol (mPEG) chain.[2] This amphiphilic nature allows m-PEG2000-DSPE to integrate into lipid bilayers, forming nanocarriers such as liposomes and micelles. The mPEG chain creates a protective hydrophilic layer, known as a "stealth" layer, which reduces protein adsorption and minimizes uptake by the mononuclear phagocyte system (MPS). This PEGylation significantly prolongs the circulation half-life of encapsulated drugs, enhancing their potential to accumulate at target sites, such as tumors, through the Enhanced Permeability and Retention (EPR) effect. These properties make m-PEG2000-DSPE an essential component for improving the stability, solubility, and pharmacokinetic profile of therapeutic agents.
Experimental Protocols
Two primary methods for encapsulating drugs using m-PEG2000-DSPE are the thin-film hydration method, typically for forming liposomes, and the nanoprecipitation method, often used for creating smaller polymeric micelles and nanoparticles.
Protocol 1: Thin-Film Hydration Method for Liposome Formulation
This is one of the most common laboratory techniques for preparing liposomes. It involves dissolving lipids and the drug in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution.
Materials:
-
Primary phospholipid (e.g., HSPC, DOPE, DSPC)
-
Cholesterol
-
m-PEG2000-DSPE
-
Drug (lipophilic or hydrophilic)
-
Organic Solvent (e.g., Chloroform, Ethanol)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Ammonium Sulfate solution)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Extrusion device with polycarbonate membranes (e.g., 0.4 µm, 0.2 µm, 0.1 µm)
Procedure:
-
Lipid Dissolution:
-
Weigh and dissolve the lipids (e.g., primary phospholipid, cholesterol, and m-PEG2000-DSPE in a desired molar ratio) and the lipophilic drug in a suitable organic solvent like chloroform in a round-bottom flask.
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Remove the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 40-60 °C). This creates a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under a vacuum for several hours to overnight to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dried lipid film by adding an aqueous buffer. If the drug is hydrophilic, it should be dissolved in this buffer.
-
Agitate the flask in a water bath set to a temperature above the lipid's phase transition temperature (e.g., 60-70 °C) for 30-60 minutes. This process causes the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized.
-
Sonication: Sonicate the suspension using a probe sonicator (e.g., at 80 W for 80 seconds) or a bath sonicator. The flask should be kept in an ice bath to prevent overheating.
-
Extrusion: For more uniform sizing, pass the liposome suspension multiple times (e.g., 9-11 times) through a series of polycarbonate membranes with decreasing pore sizes (e.g., 0.4 µm, 0.2 µm, and finally 0.1 µm) using a high-pressure extrusion device. The extrusion should be performed at a temperature above the lipid's phase transition temperature.
-
-
Purification:
-
Remove the unencapsulated (free) drug from the liposome suspension.
-
This can be achieved by methods such as dialysis against a fresh buffer using a membrane with an appropriate molecular weight cut-off (MWCO) or by size exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Protocol 2: Nanoprecipitation Method for Micelle/Nanoparticle Formulation
Nanoprecipitation, also known as the solvent displacement method, is a simple and reproducible technique for preparing polymeric nanoparticles and micelles, particularly for poorly water-soluble drugs.
Materials:
-
m-PEG2000-DSPE and/or other polymers
-
Drug (typically hydrophobic)
-
Water-miscible organic solvent (e.g., Ethanol, Methanol, Acetonitrile)
-
Aqueous anti-solvent (e.g., Deionized water, PBS)
Equipment:
-
Glass vials or beakers
-
Magnetic stirrer
-
Syringe pump (for controlled addition)
-
Rotary evaporator or dialysis system (for solvent removal)
Procedure:
-
Organic Phase Preparation:
-
Dissolve m-PEG2000-DSPE and the hydrophobic drug in a minimal amount of a water-miscible organic solvent.
-
-
Nanoprecipitation:
-
Place the aqueous anti-solvent phase in a beaker and stir it at a constant, moderate speed.
-
Slowly inject the organic phase into the stirring aqueous phase. The rapid diffusion of the solvent into the anti-solvent causes the polymer and drug to co-precipitate, forming nanoparticles or micelles. The ratio of solvent to anti-solvent is a critical parameter.
-
-
Solvent Removal and Purification:
-
Stir the resulting nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate.
-
Alternatively, remove the solvent more efficiently using a rotary evaporator under reduced pressure or through dialysis against water or buffer.
-
-
Concentration/Sterilization:
-
The nanoparticle suspension can be concentrated if necessary using ultrafiltration.
-
For in vivo applications, the final formulation may be sterilized by filtration through a 0.22 µm filter.
-
Characterization of Drug-Encapsulated Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) is used to measure the average hydrodynamic diameter, the size distribution (PDI), and the surface charge (zeta potential) of the nanoparticles.
-
Significance: Particle size influences the in vivo circulation time and biodistribution. A narrow PDI (typically < 0.2) indicates a homogenous population of nanoparticles. Zeta potential provides insights into the stability of the colloidal suspension, with higher absolute values generally indicating greater stability against aggregation.
2. Encapsulation Efficiency (EE) and Drug Loading Capacity (DLC):
-
Method: This involves separating the unencapsulated (free) drug from the nanoparticles and then quantifying the drug in each fraction.
-
Separation: Use methods like ultracentrifugation with filter units (e.g., 30K MWCO), dialysis, or size exclusion chromatography.
-
Quantification: The amount of drug is measured using techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculations:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DLC (%) = (Total Drug - Free Drug) / Total Weight of Nanoparticles * 100
-
3. Morphology and Structure:
-
Method: Transmission Electron Microscopy (TEM) is used to visualize the shape and structure of the nanoparticles.
-
Significance: TEM confirms the formation of spherical micelles or liposomes and can provide information on their lamellarity and size, complementing DLS data.
Data Presentation
Quantitative data from characterization studies should be summarized for clear comparison.
Table 1: Example Formulation and Physicochemical Characteristics
| Formulation ID | Drug | Lipid/Polymer Composition (molar ratio) | Drug/Lipid Ratio (w/w) | Size (nm) | PDI | Zeta Potential (mV) | EE (%) | DLC (%) |
|---|---|---|---|---|---|---|---|---|
| Lipo-A | Doxorubicin | HSPC:Chol:mPEG-DSPE (3:1:0.3) | 1:10 | 110 ± 5.2 | 0.15 | -15.8 ± 1.2 | >90% | ~8.5% |
| Micelle-B | Paclitaxel | mPEG-DSPE only | 1:15 | 22 ± 2.5 | 0.11 | -5.5 ± 0.9 | ~78% | ~5.5% |
| Nsusp-C | Curcumin | mPEG-DSPE:Soybean Lecithin (1:2) | 1:1.5 | 186 ± 2.7 | <0.2 | -19.0 ± 1.3 | >90% | ~67% |
(Data are representative examples compiled from literature.)
Table 2: Representative Pharmacokinetic Parameters in Rats (IV Administration)
| Formulation | Drug | t½ (half-life) | CL (Clearance) | AUC (Area Under Curve) |
|---|---|---|---|---|
| Free Drug Solution | Ridaforolimus | 2.5 h | 1.2 L/h/kg | 8.3 µg·h/mL |
| mPEG-DSPE Micelles | Ridaforolimus | 4.3 h (1.7x increase) | 0.5 L/h/kg (58% decrease) | 19.8 µg·h/mL (2.4x increase) |
(Data adapted from a study on ridaforolimus-loaded micelles.)
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: m-PEG24-DSPE for Targeted Drug Delivery to Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (m-PEG24-DSPE or DSPE-PEG2000) is an amphiphilic phospholipid-polymer conjugate widely utilized in the development of nanocarriers for drug delivery.[1][2] Its structure, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) core and a hydrophilic polyethylene glycol (PEG) shell, allows for the self-assembly into various nanoparticle formulations such as liposomes and micelles.[3][4] These nanoparticles are biocompatible and biodegradable, making them excellent candidates for therapeutic applications.[1] The PEGylated surface of these nanoparticles, often referred to as a "stealth" coating, reduces recognition by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream. This extended circulation increases the likelihood of the nanoparticles accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect.
Principle of PEGylation in Targeted Cancer Therapy
The use of DSPE-PEG in nanocarriers for cancer therapy is primarily based on the principle of passive and active targeting.
-
Passive Targeting (EPR Effect): Tumor vasculature is often leaky with large fenestrations (100-780 nm) compared to healthy tissue (5-10 nm). This allows nanoparticles of a certain size (typically 10-200 nm) to extravasate and accumulate in the tumor microenvironment. The poor lymphatic drainage in tumors further enhances this accumulation. The hydrophilic PEG chains on the nanoparticle surface prevent opsonization and clearance by the immune system, leading to longer circulation times and greater accumulation at the tumor site.
-
Active Targeting: The terminal end of the PEG chain can be functionalized with targeting ligands such as antibodies, peptides (e.g., iRGD, cRGD), or small molecules (e.g., folate) that specifically bind to receptors overexpressed on the surface of cancer cells. This active targeting mechanism enhances the cellular uptake of the nanoparticles by the cancer cells, leading to a more potent therapeutic effect.
Application Notes
This compound is a versatile component for formulating various nanocarriers to deliver a wide range of anticancer agents, from small molecule drugs to nucleic acids.
Formulation of Nanoparticles
DSPE-PEG can be incorporated into different types of nanoparticles:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. DSPE-PEG is included in the lipid composition to provide stability and stealth properties.
-
Micelles: Self-assembled structures with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly water-soluble drugs.
-
Polymeric Nanoparticles: Solid nanoparticles where DSPE-PEG can be used as a surface coating to improve biocompatibility and circulation time.
Drug Encapsulation and Release
The choice of nanoparticle formulation and preparation method influences the drug loading and release characteristics. High encapsulation efficiency is desirable to maximize the therapeutic dose delivered to the tumor. Drug release can be designed to be sustained over time or triggered by specific stimuli in the tumor microenvironment, such as lower pH.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on DSPE-PEG based nanoparticles for cancer drug delivery.
Table 1: Physicochemical Properties of DSPE-PEG Nanoparticles
| Nanoparticle Formulation | Drug(s) | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DSPE-PEG2000 Liposomes | Quercetin & Temozolomide | ~120-140 | < 0.2 | ~ -1.65 | > 80% | |
| DSPE-PEG2000 Micelles | Salinomycin | ~ 10 | - | - | > 90% | |
| DSPE-PEG-NHS Micelles | Caffeic Acid Phenethyl Ester (CAPE) | - | - | - | ~19.65% (1:1 drug:polymer ratio) | |
| DSPE-PEG2000/Soluplus Micelles | - | ~50-150 | - | - | - | |
| DSPE-PEG-C60 Micelles | Doxorubicin | 97 - 260 | - | ~ -30 | 86.1 - 97.5% | |
| DSPE-PEG2k Micelles | PTX-ss-Zos | - | - | - | - | |
| PEGylated Nanoliposomes | Sirolimus | 170-200 | - | - | 90-95% |
Table 2: In Vitro and In Vivo Efficacy Data
| Nanoparticle Formulation | Cancer Cell Line / Animal Model | Outcome | Reference |
| QUE/TMZ-DSPE-PEG2000 Nanoliposomes | U87 Glioma Cells | Enhanced potency in U87 and TMZ-resistant U87 cells. | |
| QUE/TMZ-DSPE-PEG2000 Nanoliposomes | Rat Glioma Model | Significant accumulation in the brain, delayed clearance. | |
| M-SAL-iRGD DSPE-PEG2000 Micelles | Liver Cancer Cells & CSCs | Increased cytotoxic effect compared to free drug. | |
| M-SAL-iRGD DSPE-PEG2000 Micelles | Mouse Liver Cancer Xenograft | Superior tumor penetration and antitumor activity. | |
| TE siRNA & Docetaxel DOPC/DSPE/PEG Nanoliposomes | VCaP Xenograft Mice | Reduced tumor growth by more than 84%. | |
| PTX-ss-Zos@DSPE-PEG2k NPs | HeLa/PTX tumor-bearing mice | Tumor inhibition rate of 66.5%. | |
| Doxorubicin-loaded DSPE-PEG-C60 Micelles | HepG2, BEL-7402, SGC-7901 | Similar tumor inhibition to free doxorubicin in vitro. |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG Coated Liposomes by Thin-Film Hydration
This method is widely used for the preparation of liposomes.
Materials:
-
Lipids (e.g., DPPC, Cholesterol, DSPE-PEG2000)
-
Drug to be encapsulated
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Dissolve the lipids (e.g., DPPC, Cholesterol, and DSPE-PEG2000 in a desired molar ratio) and the hydrophobic drug in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (containing a hydrophilic drug, if applicable) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids.
-
To obtain unilamellar vesicles of a specific size, the resulting liposome suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Protocol 2: Preparation of DSPE-PEG Micelles by Nanoprecipitation
This is a simple and rapid method for preparing polymeric nanoparticles.
Materials:
-
DSPE-PEG2000
-
Hydrophobic drug
-
A water-miscible organic solvent (e.g., ethanol, acetone, DMSO)
-
Water or aqueous buffer
-
Stirrer
Procedure:
-
Dissolve the DSPE-PEG2000 and the hydrophobic drug in a water-miscible organic solvent.
-
Add the organic solution dropwise into a larger volume of water or aqueous buffer under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, leading to the precipitation of the polymer and drug.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
The resulting micelle suspension can be purified by dialysis to remove the free drug and any remaining solvent.
Protocol 3: Characterization of Nanoparticles
1. Size and Zeta Potential:
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticle suspension using Dynamic Light Scattering (DLS).
2. Encapsulation Efficiency:
-
Separate the nanoparticles from the unencapsulated drug using methods like ultracentrifugation or column chromatography.
-
Quantify the amount of drug in the supernatant (free drug) and/or in the nanoparticles (encapsulated drug) using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = (Total amount of drug - Amount of free drug) / Total amount of drug * 100
Protocol 4: In Vitro Cellular Uptake Study
This protocol assesses the internalization of nanoparticles by cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Fluorescently labeled nanoparticles (e.g., incorporating a fluorescent lipid like Rhodamine-DSPE)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the cancer cells in a suitable plate (e.g., 6-well plate or confocal dish) and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled nanoparticles at a specific concentration for a defined period (e.g., 4 hours) at 37°C.
-
As a control for non-specific binding, perform the incubation at 4°C.
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
For qualitative analysis, visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
-
For quantitative analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Bioconjugation of m-PEG24-DSPE with Peptides: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the effective conjugation of peptides to lipid-polyethylene glycol (PEG) constructs like methoxy-PEG24-distearoylphosphatidylethanolamine (m-PEG24-DSPE) is a critical step in the development of targeted drug delivery systems, such as liposomes and micelles. This document provides detailed application notes and experimental protocols for three prevalent bioconjugation techniques: amine-reactive coupling, thiol-reactive coupling, and strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry."
Introduction to Bioconjugation with this compound
DSPE-PEG is an amphiphilic polymer widely used in drug delivery systems.[1] The DSPE portion provides a hydrophobic anchor for incorporation into lipid-based nanoparticles, while the hydrophilic PEG chain enhances stability, prolongs circulation time, and reduces immunogenicity.[1] By functionalizing the distal end of the PEG chain, peptides can be attached to the surface of these nanoparticles, enabling active targeting to specific cells or tissues.
This guide will cover three key strategies for achieving this conjugation, each with its own set of advantages and considerations.
Amine-Reactive Conjugation via NHS Ester Chemistry
Amine-reactive chemistry is a widely used method for conjugating molecules to peptides. This technique targets the primary amines found in the side chain of lysine residues and the N-terminus of the peptide. The most common amine-reactive functional group used for this purpose is the N-hydroxysuccinimide (NHS) ester. DSPE-PEG-NHS reacts with primary amines under neutral to slightly basic conditions to form a stable amide bond.[2]
Application Notes:
-
Specificity: This method is not site-specific if the peptide contains multiple lysine residues, which can lead to a heterogeneous population of conjugates.
-
pH Sensitivity: The reaction is most efficient at a pH between 7 and 9.[3] Below this range, the amine is protonated and less nucleophilic. Above this range, the NHS ester is prone to hydrolysis.
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for reaction with the NHS ester.[3] Phosphate-buffered saline (PBS) is a suitable choice.
-
Stability of NHS Ester: DSPE-PEG-NHS is moisture-sensitive and should be stored with a desiccant. Solutions should be prepared immediately before use, as the NHS ester can hydrolyze in aqueous solutions.
Quantitative Data for Amine-Reactive Conjugation:
| Parameter | Value/Range | Reference |
| Molar Ratio (DSPE-PEG-NHS:Peptide) | 1:3 to 20:1 | |
| pH | 7.0 - 9.0 | |
| Reaction Time | 30 minutes - 4 hours | |
| Temperature | Room Temperature | |
| Quenching Agent | Glycine or Tris buffer |
Experimental Protocol: Amine-Reactive Conjugation
-
Peptide Preparation: Dissolve the peptide in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
DSPE-PEG-NHS Preparation: Immediately before use, dissolve the DSPE-PEG-NHS in a small amount of anhydrous organic solvent, such as DMSO or DMF.
-
Conjugation Reaction: Add the DSPE-PEG-NHS solution to the peptide solution with gentle mixing. A common starting point is a 20-fold molar excess of the NHS ester. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching agent, such as glycine or Tris buffer, to a final concentration of 20-50 mM to react with any unreacted DSPE-PEG-NHS. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted DSPE-PEG-NHS and quenching agent by dialysis, size exclusion chromatography, or HPLC.
Experimental Workflow: Amine-Reactive Conjugation
Thiol-Reactive Conjugation via Maleimide Chemistry
Thiol-reactive chemistry provides a more site-specific approach to peptide conjugation by targeting the sulfhydryl group of cysteine residues. Maleimide-functionalized DSPE-PEG is a popular choice for this method. The maleimide group reacts specifically with thiols at a neutral pH to form a stable thioether bond.
Application Notes:
-
Site-Specificity: This method allows for precise, site-specific conjugation if the peptide contains a single cysteine residue.
-
pH Dependence: The reaction is most efficient at a pH between 6.5 and 7.5. At higher pH values, the maleimide group can react with primary amines and is also more susceptible to hydrolysis.
-
Reducing Agents: If the peptide's cysteine residues have formed disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a thiol group that could compete in the conjugation reaction.
-
Maleimide Stability: The maleimide group can hydrolyze, especially at pH values above 7.5. Therefore, it is recommended to prepare maleimide solutions immediately before use.
Quantitative Data for Thiol-Reactive Conjugation:
| Parameter | Value/Range | Reference |
| Molar Ratio (DSPE-PEG-Maleimide:Peptide) | 1:1.2 to 3:1 | |
| pH | 6.5 - 7.5 | |
| Reaction Time | 1 - 48 hours | |
| Temperature | Room Temperature | |
| Solvent | Chloroform:DMSO (1:1), DMF/Phosphate Buffer (1:1) |
Experimental Protocol: Thiol-Reactive Conjugation
-
Peptide Preparation: Dissolve the thiol-containing peptide in a degassed, amine-free buffer (e.g., PBS, pH 7.0) to a final concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
DSPE-PEG-Maleimide Preparation: Dissolve the DSPE-PEG-maleimide in an appropriate solvent, such as a mixture of chloroform and DMSO or DMF.
-
Conjugation Reaction: Add the DSPE-PEG-maleimide solution to the peptide solution. The optimal molar ratio should be determined empirically, but a starting point of a 1.2 to 3-fold molar excess of the maleimide reagent can be used.
-
Incubation: Incubate the reaction mixture for 1 to 48 hours at room temperature, protected from light.
-
Quenching: The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any unreacted maleimide groups.
-
Purification: Purify the conjugate using HPLC, size exclusion chromatography, or dialysis to remove unreacted starting materials and byproducts.
Experimental Workflow: Thiol-Reactive Conjugation
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction. It involves the reaction between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide to form a stable triazole linkage. This reaction is copper-free, which is a significant advantage for biological applications as it avoids the cytotoxicity associated with copper catalysts. For this application, one would use DSPE-PEG-DBCO and an azide-modified peptide.
Application Notes:
-
Bioorthogonality: The DBCO and azide groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.
-
Copper-Free: The absence of a copper catalyst makes this reaction ideal for in vivo applications and conjugation to sensitive biomolecules.
-
Reaction Conditions: SPAAC reactions are typically fast and can be performed under mild, physiological conditions (aqueous buffers, neutral pH, and room temperature).
-
Stability: The resulting triazole linkage is highly stable.
-
Reagent Preparation: The peptide needs to be synthesized with an incorporated azide-containing amino acid, and the DSPE-PEG must be functionalized with a DBCO group.
Quantitative Data for SPAAC:
| Parameter | Value/Range | Reference |
| Molar Ratio (DSPE-PEG-DBCO:Azide-Peptide) | 1.5:1 to 3:1 | |
| pH | ~7.4 | |
| Reaction Time | 2 - 24 hours | |
| Temperature | Room Temperature or 4°C | |
| Solvent | Aqueous buffer (e.g., PBS) |
Experimental Protocol: SPAAC
-
Reagent Preparation:
-
Dissolve the azide-containing peptide in an appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Dissolve the DSPE-PEG-DBCO in a compatible solvent. If the DSPE-PEG-DBCO is not readily soluble in the aqueous buffer, a small amount of a water-miscible organic solvent like DMSO can be used.
-
-
Conjugation Reaction:
-
Add the DSPE-PEG-DBCO solution to the azide-peptide solution. A molar excess of the DBCO reagent (e.g., 1.5 to 3 equivalents) is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture for 2 to 24 hours at room temperature or 4°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove any unreacted starting materials. This can be achieved using size exclusion chromatography, dialysis, or HPLC.
-
Experimental Workflow: SPAAC
Conclusion
The choice of bioconjugation technique for attaching peptides to this compound depends on several factors, including the amino acid sequence of the peptide, the desired degree of site-specificity, and the intended application of the final conjugate. Amine-reactive chemistry is a robust and straightforward method but may lack site-specificity. Thiol-reactive chemistry offers excellent site-specificity for peptides containing a single cysteine. SPAAC provides a highly specific and bioorthogonal approach that is particularly well-suited for complex biological systems. By carefully considering the principles and protocols outlined in this guide, researchers can select and optimize the most appropriate method for their specific needs in the development of peptide-functionalized drug delivery systems.
References
- 1. A synthetic method for peptide-PEG-lipid conjugates: application of octreotide-PEG-DSPE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of m-PEG24-DSPE for Active Targeting
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of methoxy-polyethylene glycol (24)-distearoylphosphatidylethanolamine (m-PEG24-DSPE) is a cornerstone in the development of targeted nanomedicine. The PEGylated lipid, this compound, is an amphiphilic polymer widely used to create "stealth" nanoparticles, such as liposomes and micelles, that can evade the mononuclear phagocyte system, leading to prolonged circulation times.[1][2][3][4][5] By functionalizing the distal end of the PEG chain with a targeting ligand, these nanoparticles can be engineered for "active targeting," enabling them to selectively bind to and be internalized by specific cells, such as cancer cells that overexpress certain receptors. This targeted approach enhances drug delivery to the site of action, improving therapeutic efficacy while minimizing off-target side effects.
This document provides detailed protocols for the functionalization of this compound using two of the most common and robust conjugation chemistries: N-Hydroxysuccinimide (NHS) ester chemistry for targeting primary amines and maleimide chemistry for targeting thiols. These methods allow for the covalent attachment of a wide array of targeting ligands, including antibodies, peptides, and small molecules.
Common Functionalization Chemistries
The choice of conjugation chemistry depends on the available functional groups on the targeting ligand.
-
NHS-Ester Chemistry: This method targets primary amines (-NH2) present on ligands, such as the lysine residues of proteins or antibodies. The NHS ester of this compound reacts with the amine to form a stable amide bond.
-
Maleimide Chemistry: This approach targets free thiol (sulfhydryl, -SH) groups, which can be found in cysteine residues of peptides and proteins. The maleimide group reacts with the thiol via a Michael addition reaction to form a stable thioether bond.
Experimental Protocols
Protocol 1: Functionalization of this compound with an Amine-Containing Ligand via NHS-Ester Chemistry
This protocol describes the conjugation of a targeting ligand with a primary amine to DSPE-PEG-NHS.
Materials:
-
DSPE-PEG24-NHS (e.g., from Nanocs, Avanti Polar Lipids)
-
Amine-containing targeting ligand (e.g., antibody, peptide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0-8.5
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Lyophilizer
Procedure:
-
Dissolution of Reactants:
-
Dissolve the DSPE-PEG24-NHS in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
-
Dissolve the amine-containing ligand in PBS (pH 8.0-8.5) at a suitable concentration. Note: The reaction is more efficient at a slightly alkaline pH where the primary amines are deprotonated and more nucleophilic.
-
-
Conjugation Reaction:
-
Add the DSPE-PEG24-NHS solution to the ligand solution at a molar ratio of 3:1 to 10:1 (DSPE-PEG-NHS:ligand). The optimal ratio should be determined empirically.
-
If the reaction pH drops, add a small amount of TEA or DIEA to maintain a pH of 8.0-8.5.
-
Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane.
-
Dialyze against PBS (pH 7.4) for 48 hours at 4°C, with at least four buffer changes, to remove unreacted DSPE-PEG-NHS and other small molecules.
-
-
Lyophilization:
-
Freeze the purified conjugate solution and lyophilize to obtain the functionalized DSPE-PEG24-Ligand as a powder.
-
-
Storage:
-
Store the lyophilized product at -20°C.
-
Protocol 2: Functionalization of this compound with a Thiol-Containing Ligand via Maleimide Chemistry
This protocol outlines the conjugation of a targeting ligand containing a free thiol group to DSPE-PEG-Maleimide.
Materials:
-
DSPE-PEG24-Maleimide (e.g., from Tocris Bioscience, R&D Systems)
-
Thiol-containing targeting ligand (e.g., peptide with a terminal cysteine)
-
Phosphate-Buffered Saline (PBS), pH 6.5-7.5
-
EDTA solution (e.g., 100 mM)
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Lyophilizer
Procedure:
-
Dissolution of Reactants:
-
Dissolve DSPE-PEG24-Maleimide in PBS (pH 6.5-7.5) at a concentration of 10 mg/mL. Note: Maleimide hydrolysis is faster at higher pH; therefore, maintaining the pH in the recommended range is critical.
-
Dissolve the thiol-containing ligand in PBS (pH 6.5-7.5) containing 1-2 mM EDTA to prevent disulfide bond formation.
-
-
Conjugation Reaction:
-
Add the DSPE-PEG24-Maleimide solution to the ligand solution at a molar ratio of 1.5:1 to 5:1 (DSPE-PEG-Maleimide:ligand).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane.
-
Dialyze against PBS (pH 7.4) for 48 hours at 4°C, with at least four buffer changes, to remove unreacted starting materials.
-
-
Lyophilization:
-
Freeze the purified conjugate solution and lyophilize.
-
-
Storage:
-
Store the lyophilized product at -20°C.
-
Characterization of Functionalized this compound
Successful conjugation should be confirmed using appropriate analytical techniques.
| Characterization Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | To confirm the formation of the new covalent bond (amide or thioether). | Appearance of characteristic peaks for the amide bond (approx. 1650 cm⁻¹) or disappearance of the maleimide-related peaks. |
| ¹H NMR Spectroscopy | To confirm the presence of both the DSPE-PEG and the ligand in the conjugate. | Appearance of characteristic proton signals from both the lipid-PEG and the targeting ligand. |
| MALDI-TOF Mass Spectrometry | To determine the molecular weight of the conjugate and confirm successful ligation. | A shift in the mass spectrum corresponding to the addition of the ligand to the DSPE-PEG. |
| HPLC | To assess the purity of the conjugate and quantify the conjugation efficiency. | A new peak for the conjugate with a different retention time from the starting materials. |
Preparation and Characterization of Actively Targeted Nanoparticles
The functionalized this compound-Ligand can be incorporated into nanoparticles, such as liposomes or micelles, to confer targeting capabilities.
Protocol for Nanoparticle Formulation (Thin-Film Hydration Method):
-
Co-dissolve lipids (e.g., DSPC, cholesterol), this compound, and the functionalized DSPE-PEG24-Ligand in chloroform or another suitable organic solvent in a round-bottom flask. A typical molar ratio is 5-10% of PEGylated lipid.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) containing the drug to be encapsulated.
-
Sonicate or extrude the resulting suspension to form nanoparticles of a desired size.
Characterization of Targeted Nanoparticles:
| Parameter | Method | Typical Values for Targeted Nanoparticles |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 50 - 200 nm with a PDI < 0.3. |
| Zeta Potential | Laser Doppler Velocimetry | -30 mV to +10 mV, depending on the ligand. |
| Encapsulation Efficiency (%EE) | Spectrophotometry or Chromatography | > 80%. |
| Drug Loading Content (%LC) | Spectrophotometry or Chromatography | Varies depending on the drug and formulation. |
Visualizations
Caption: Chemical strategies for functionalizing this compound.
Caption: Workflow for targeted nanoparticle development.
Caption: Signaling pathway for active targeting.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Active Drug Targeting by PEGylated Ligands - CD Bioparticles [cd-bioparticles.net]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of m-PEG24-DSPE Micelles for Hydrophobic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of m-PEG24-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-24]) micelles for the encapsulation of hydrophobic drugs. The protocols outlined below are based on established methodologies for the preparation of PEGylated phospholipid micelles.
Introduction
This compound is an amphiphilic polymer composed of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic methoxy polyethylene glycol (m-PEG) chain with 24 PEG repeat units. In aqueous solutions, these molecules self-assemble into core-shell structures known as micelles above a certain concentration, the Critical Micelle Concentration (CMC). The hydrophobic DSPE core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic m-PEG shell forms a protective corona that sterically stabilizes the micelles, prolonging their circulation time in vivo and enabling passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1]
Key Physicochemical Properties
The properties of this compound micelles can be influenced by factors such as the length of the PEG chain. While specific data for this compound is not extensively published, data from DSPE-PEG with varying PEG lengths can provide valuable insights. Generally, a shorter PEG chain, such as in this compound (approximate PEG MW of 1100 Da), may result in a slightly higher CMC compared to longer PEG chains like PEG2000, as the increased hydrophilicity of longer chains can influence micelle formation.
Table 1: Physicochemical Properties of DSPE-PEG Micelles
| Property | DSPE-PEG2000 | DSPE-PEG3000 | DSPE-PEG5000 |
| CMC (µM) | 0.5 - 1.0 | ~1.2 | ~1.5 |
| Typical Size (nm) | 10 - 20 | 15 - 25 | 20 - 30 |
Note: Data is compiled from various sources and should be considered as a general reference.
Experimental Protocols
Protocol for Preparation of Drug-Loaded this compound Micelles via Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing drug-loaded micelles.[2]
Materials:
-
This compound
-
Hydrophobic drug of interest
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Accurately weigh the desired amounts of this compound and the hydrophobic drug and dissolve them in a suitable organic solvent in a round-bottom flask. The drug-to-lipid ratio will need to be optimized for each specific drug (see Table 2 for examples).
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. This will form a thin, uniform lipid-drug film on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be placed under high vacuum for several hours.
-
Hydration: Hydrate the thin film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4) by rotating the flask gently. The temperature of the buffer should be above the phase transition temperature of the DSPE lipid.
-
Micelle Formation: Sonicate the resulting suspension in a water bath sonicator for 5-15 minutes to facilitate the formation of homogenous micelles.
-
Sterilization and Removal of Un-encapsulated Drug: Filter the micellar solution through a 0.22 µm syringe filter to sterilize the preparation and remove any larger aggregates or un-encapsulated drug precipitates.
Protocol for Characterization of Micelles
3.2.1. Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the micelles.
Procedure:
-
Dilute the micellar suspension with the same aqueous buffer used for hydration to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
For zeta potential, transfer the diluted sample to a specific zeta potential cell and perform the measurement.
3.2.2. Morphological Characterization
Transmission Electron Microscopy (TEM) provides visualization of the micelle's size, shape, and morphology.
Procedure:
-
Place a drop of the diluted micellar solution onto a carbon-coated copper grid.
-
Allow the sample to air-dry or use a negative staining agent (e.g., uranyl acetate) to enhance contrast.
-
Observe the grid under a transmission electron microscope.
Protocol for Determining Drug Loading and Encapsulation Efficiency
Procedure:
-
Quantification of Total Drug: Disrupt a known volume of the drug-loaded micelle solution by adding a suitable organic solvent (e.g., methanol or acetonitrile) to dissolve the micelles and release the encapsulated drug.
-
Quantification of Free Drug (Optional but recommended): Separate the unencapsulated drug from the micelles using techniques like ultrafiltration or size exclusion chromatography.
-
Analysis: Quantify the amount of drug in the disrupted micelle solution (and the free drug fraction, if separated) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculations:
-
Drug Loading (DL %): (Mass of drug in micelles / Mass of micelles) x 100
-
Encapsulation Efficiency (EE %): (Mass of drug in micelles / Initial mass of drug used) x 100
-
References
Application of m-PEG24-DSPE in Gene Delivery Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxy-poly(ethylene glycol)24-distearoylphosphatidylethanolamine (m-PEG24-DSPE) is an amphiphilic polymer-lipid conjugate increasingly utilized in the formulation of nanocarriers for gene delivery. It is a critical component in lipid nanoparticles (LNPs), liposomes, and other nano-assemblies designed to transport genetic material such as siRNA, mRNA, and plasmid DNA into cells. The structure of this compound consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor, which integrates into the lipid bilayer of a nanoparticle, and a hydrophilic methoxy-terminated polyethylene glycol (PEG) chain with 24 repeating units. This PEG chain forms a hydrated layer on the nanoparticle surface, providing steric stabilization that prevents aggregation and reduces clearance by the reticuloendothelial system (RES). The relatively short PEG24 chain offers a unique balance between nanoparticle stability and efficient cellular uptake and endosomal escape, which can be hindered by longer PEG chains.
Principle of Action
The incorporation of this compound into lipid-based gene delivery systems serves several key functions:
-
Steric Stabilization: The PEG layer prevents the aggregation of nanoparticles in biological fluids, enhancing their stability.
-
Prolonged Circulation: By reducing opsonization (the process of marking particles for phagocytosis), PEGylation extends the circulation half-life of the nanoparticles, allowing more time for them to reach the target tissue.
-
Modulated Cellular Interaction: The length of the PEG chain is a critical determinant of the nanoparticle's interaction with cells. While longer PEG chains (e.g., PEG2000, ~45 PEG units) provide excellent stability, they can also inhibit cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma". Shorter chains like PEG24 are hypothesized to provide sufficient stability while minimizing this inhibitory effect, potentially leading to higher transfection efficiency.
Quantitative Data Summary
Direct quantitative data for this compound in gene delivery is limited in publicly available literature. Therefore, the following tables present representative data from studies using DSPE-PEG with varying chain lengths to illustrate the expected impact of this parameter. The data for a shorter PEG chain can be used to infer the potential performance of this compound.
Table 1: Influence of DSPE-PEG Chain Length on Physicochemical Properties of Lipid Nanoparticles.
| DSPE-PEG Variant | Molar Ratio (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DSPE-PEG2000 | 2.5 | 90 - 100 | < 0.2 | Neutral to slightly positive | > 80 | [1] |
| DSPE-PEG550 | 2.5 | ~80 | < 0.2 | Not specified | > 80 | [2] |
| DSPE-PEG (unspecified) | 5 | ~70 | < 0.2 | ~ -7 | ~ 50-60 | [3] |
Table 2: Comparative in vitro Transfection Efficiency of LNPs with Different DSPE-PEG Anchors.
| DSPE-PEG Variant | Cell Line | Gene Target | Transfection Efficiency | Cytotoxicity | Reference |
| DSPE-PEG2000 | MDA-MB-231 | mEmerald | Significantly reduced in serum | Low | [4] |
| DMG-PEG2000 (shorter lipid anchor) | MDA-MB-231 | mEmerald | High, not affected by serum | Low | [4] |
| DSPE-PEG2000 | HepG2-GFP | GFP | Lower knockout efficiency | Not specified | |
| DMPE-PEG2000 (shorter lipid anchor) | HepG2-GFP | GFP | Higher knockout efficiency | Not specified |
Experimental Protocols
The following protocols are generalized methodologies for the formulation and evaluation of this compound-containing lipid nanoparticles for gene delivery, based on common practices in the field.
Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles for siRNA Delivery
1. Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
This compound
-
siRNA
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
2. Procedure:
-
Lipid Stock Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a molar ratio of, for example, 50:10:38.5:1.5. The total lipid concentration can be around 10-20 mM.
-
siRNA Solution Preparation: Dissolve the siRNA in citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.2 mg/mL).
-
Nanoparticle Formation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the siRNA solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1).
-
Initiate mixing to allow for the self-assembly of the lipid nanoparticles encapsulating the siRNA.
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and raise the pH.
-
Concentrate the LNPs using a centrifugal filter device if necessary.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: In Vitro Gene Silencing Assay
1. Materials:
-
Cells expressing a reporter gene (e.g., HeLa cells expressing Luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LNP-siRNA formulation from Protocol 1
-
Control siRNA-LNP (scrambled sequence)
-
Lipofectamine 2000 (as a positive control)
-
Luciferase assay reagent
-
Luminometer
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Dilute the LNP-siRNA and control LNPs in serum-free medium to the desired final siRNA concentrations (e.g., 10, 50, 100 nM).
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate for 4-6 hours at 37°C.
-
Add complete medium (with FBS) and continue to incubate.
-
-
Gene Expression Analysis:
-
After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase expression to the total protein content in each well.
-
Calculate the percentage of gene silencing relative to the untreated or scrambled siRNA control.
-
Visualizations
Caption: Structure of an this compound-containing lipid nanoparticle for gene delivery.
Caption: Experimental workflow for gene delivery using this compound LNPs.
Caption: Proposed cellular uptake and endosomal escape pathway for gene delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Surface De-PEGylation Controls Nanoparticle-Mediated siRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of m-PEG24-DSPE Liposomes
Welcome to the technical support center for m-PEG24-DSPE liposomes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems you might face with your this compound liposome formulations. Each issue is followed by potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Increased Particle Size / Aggregation | 1. Inadequate Steric Stabilization: Insufficient this compound concentration on the liposome surface.[1][2][3] 2. Improper Storage Temperature: Storage at room temperature or elevated temperatures can increase particle size.[4][5] 3. Inappropriate pH or Ionic Strength: Suboptimal buffer conditions can lead to aggregation. 4. Phospholipid Hydrolysis: Breakdown of lipids can alter membrane integrity and lead to fusion. | 1. Optimize m-PEG-DSPE Concentration: Incorporate an appropriate mole percentage of this compound (typically 2-10 mol%) to ensure adequate surface coverage and steric hindrance. 2. Maintain Cold Chain: Store liposome suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant is used. 3. Use Buffered Saline: Formulate and store liposomes in a buffer of appropriate pH and ionic strength, such as phosphate-buffered saline (PBS) at pH 7.4. 4. Control pH and Temperature: Maintain a neutral pH and low temperature during processing and storage to minimize hydrolysis. |
| Drug or Encapsulant Leakage | 1. Phospholipid Hydrolysis: Degradation of the lipid bilayer creates defects, leading to leakage. 2. Mechanical Stress: Physical forces during processing (e.g., vigorous mixing, interaction with bubbles) can disrupt the membrane. 3. Improper Storage: Elevated temperatures or freeze-thaw cycles can compromise membrane integrity. 4. Interaction with Plasma Components: In vivo, opsonins can bind to liposomes, leading to destabilization if PEGylation is insufficient. | 1. Prevent Hydrolysis: Use high-purity lipids and maintain a neutral pH (e.g., PBS pH 7.4) during formulation and storage. 2. Gentle Handling: Avoid excessive shear forces and the introduction of air bubbles during preparation and handling. 3. Strict Temperature Control: Store at 4°C and avoid repeated freeze-thaw cycles. 4. Ensure Adequate PEGylation: Use a sufficient density of this compound to create a protective hydrophilic layer. |
| Changes in Physical Appearance (e.g., precipitation, color change) | 1. Aggregation and Fusion: Significant instability leading to the formation of large, visible aggregates. 2. Chemical Degradation: Hydrolysis of lipids or degradation of the encapsulated drug. 3. Microbial Contamination: Growth of microorganisms in the suspension. | 1. Review Formulation and Storage: Re-evaluate the formulation parameters (e.g., mol% this compound) and ensure proper storage at 4°C. 2. Use Stabilizers and Buffers: Incorporate buffers like 2-morpholinoethansulfonic acid (MES) to attenuate phospholipid and drug degradation. 3. Aseptic Technique: Prepare and handle liposomes under sterile conditions to prevent contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound liposomes?
A1: The recommended storage temperature is 4°C. Storing at room temperature (25°C) can lead to a significant increase in particle size and drug leakage, while freezing (-20°C) without a cryoprotectant can also compromise liposome integrity. Long-term stability for several months has been observed at 4°C.
Q2: How does the concentration of this compound affect liposome stability?
A2: The molar ratio of this compound is crucial for stability. It provides a "steric barrier" on the liposome surface that prevents aggregation and reduces uptake by the immune system. Increasing the m-PEG-DSPE concentration generally enhances stability against aggregation and in the presence of divalent cations. However, excessive concentrations can potentially destabilize the lipid bilayer. The optimal concentration often falls within the range of 2-10 mol%.
Q3: My liposome suspension is showing signs of hydrolysis. What can I do to prevent this?
A3: Phospholipid ester hydrolysis is often catalyzed by acidic or basic conditions and accelerated by heat. To prevent this, it is critical to use a neutral pH buffer, such as phosphate-buffered saline (PBS) at pH 7.4, throughout the formulation and storage process. Unbuffered water is not sufficient to prevent hydrolysis. Additionally, maintaining low temperatures (4°C) will slow down the rate of hydrolysis.
Q4: Can I freeze my this compound liposome suspension for long-term storage?
A4: Freezing can damage liposomes due to the formation of ice crystals, which can disrupt the lipid bilayer and lead to fusion and leakage. While storage at 4°C is preferred, if freezing is necessary, the use of cryoprotectants such as sucrose or trehalose is recommended to preserve liposome integrity during the freeze-thaw process.
Q5: What is the effect of PEG chain length on liposome stability?
A5: While the molar ratio of the PEG-lipid is a dominant factor, the chain length of the PEG can also play a role. However, some studies have found that the length of the PEG chain (e.g., comparing PEG2000 to PEG5000) does not have a significant effect on the overall stability of the liposomes in certain conditions.
Experimental Protocols
Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Analysis
Objective: To measure the mean hydrodynamic diameter and the size distribution of the liposome population.
Methodology:
-
Dilute the liposome suspension to an appropriate concentration with the same buffer used for formulation (e.g., PBS pH 7.4) to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Equilibrate the sample to the desired measurement temperature (typically 25°C).
-
Perform the DLS measurement using a calibrated instrument.
-
Analyze the correlation function to obtain the average particle size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse population.
High-Performance Liquid Chromatography (HPLC) for Encapsulation Efficiency
Objective: To quantify the amount of drug encapsulated within the liposomes versus the total amount of drug.
Methodology:
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes. This can be achieved by methods such as size exclusion chromatography (e.g., using a Sephadex column) or microcolumn centrifugation.
-
Quantification of Free Drug: Analyze the fraction containing the free drug by a validated HPLC method.
-
Disruption of Liposomes: Disrupt the liposome fraction (e.g., by adding a suitable solvent like methanol or a detergent like Triton X-100) to release the encapsulated drug.
-
Quantification of Total Drug: Analyze the disrupted liposome solution using the same HPLC method to determine the total drug concentration.
-
Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Calcein Leakage Assay for Membrane Integrity
Objective: To assess the stability of the liposome membrane by measuring the leakage of an encapsulated fluorescent dye.
Methodology:
-
Prepare liposomes encapsulating a self-quenching concentration of calcein (e.g., 50-100 mM).
-
Remove unencapsulated calcein using size exclusion chromatography.
-
Dilute the liposome suspension in the release buffer (e.g., PBS).
-
Monitor the fluorescence intensity (Excitation ~495 nm, Emission ~515 nm) over time at a constant temperature.
-
To determine the maximum fluorescence (representing 100% leakage), add a detergent (e.g., Triton X-100) to disrupt all liposomes.
-
Calculation of Percent Leakage: % Leakage = [(Ft - F0) / (Fmax - F0)] x 100 Where:
-
Ft = fluorescence at time t
-
F0 = initial fluorescence
-
Fmax = maximum fluorescence after adding detergent
-
Visualizations
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: m-PEG24-DSPE Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG24-DSPE.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound and its derivatives.
Issue 1: Product degradation during synthesis or purification.
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Question: My final product shows a lower molecular weight than expected, or I see multiple peaks in my analysis. What could be the cause?
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Answer: A common issue is the hydrolysis of the ester bonds in the DSPE anchor, which can be catalyzed by acidic or unbuffered aqueous conditions, especially at elevated temperatures.[1][2][3] This results in the loss of one or both stearoyl fatty acid chains.
-
Troubleshooting Steps:
-
pH Control: Ensure all aqueous solutions, including buffers for conjugation and HPLC mobile phases, are maintained at a neutral pH (around 6.5-7.4) to minimize ester hydrolysis.[2][3] Phosphate-buffered saline (PBS) at pH 7.4 has been shown to prevent hydrolysis.
-
Temperature Management: Avoid high temperatures during purification steps. If heating is necessary, minimize the duration. For instance, DSPE-PEG in an acidic HPLC buffer at 60°C showed significant hydrolysis in as little as 30 minutes.
-
Solvent Choice: Use anhydrous solvents when possible, especially in reaction steps preceding aqueous purification. Methanol is a suitable solvent for preparing samples for mass spectrometry as it does not induce hydrolysis.
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Analytical Verification: Use analytical techniques like MALDI-TOF and ESI-MS to detect hydrolysis. A shift in the molecular weight distribution to a lower value in MALDI-TOF or the appearance of a fragment at 341 Da in ESI-MS can indicate the loss of the fatty acid chains.
-
-
Issue 2: Presence of significant impurities in the final product.
-
Question: My purified this compound contains impurities that are difficult to remove. What are the likely sources and how can I avoid them?
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Answer: Impurities can arise from the starting materials or from side reactions during the synthesis. A common impurity is the DSPE-PEG-DSPE dimer, which lacks the desired functional group for further conjugation. Other impurities can include unreacted DSPE or side products from the PEGylation reaction.
-
Troubleshooting Steps:
-
Starting Material Quality: Use high-purity starting materials (m-PEG24 and DSPE). Characterize the raw materials to identify any pre-existing impurities.
-
Reaction Stoichiometry: Optimize the molar ratio of reactants to minimize unreacted starting materials and side products.
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Purification Strategy: Employ a multi-step purification process. Size exclusion chromatography (SEC) is effective for removing low molecular weight impurities and unreacted PEG. Ion-exchange chromatography (IEX) can separate molecules based on charge, which is useful if your PEGylated lipid has a terminal charge or if impurities have different charge characteristics.
-
-
Issue 3: Low yield of the final PEGylated product.
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Question: The yield of my this compound synthesis is consistently low. How can I improve it?
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Answer: Low yields can result from incomplete reactions, product degradation, or loss during purification.
-
Troubleshooting Steps:
-
Reaction Conditions: Optimize reaction parameters such as temperature, time, and catalyst concentration. For example, in the synthesis of PEG-alkyne, optimizing pressure, temperature, and catalyst-to-alkyne ratio in scCO2 significantly improved the yield.
-
Minimize Transfers: Each transfer step can lead to product loss. Streamline your workflow where possible.
-
Purification Method: Choose a purification method with high recovery. Dialysis can be a gentle method for removing small molecule impurities, though it may not be suitable for separating species of similar size.
-
-
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the common methods for synthesizing functionalized DSPE-PEG derivatives?
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A1: Common methods involve reacting a pre-activated PEG with DSPE. For example, to synthesize a maleimide-terminated PEG-DSPE, amino-PEG-DSPE can be reacted with an N-succinimidyl-3-maleimidopropionate. Alternatively, a heterobifunctional PEG with a reactive group on one end (like succinimidyl carbonate) and a protected functional group on the other can be reacted with DSPE, followed by deprotection.
-
Q2: What solvents are typically used for the synthesis of this compound?
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A2: The choice of solvent depends on the specific reaction. Chlorinated solvents like dichloromethane (CH2Cl2) and chloroform, often in combination with dimethylformamide (DMF), are frequently used. It is crucial to use anhydrous solvents to prevent side reactions.
Purification
-
Q3: What are the recommended methods for purifying this compound?
-
A3: A combination of chromatographic techniques is often recommended. Size Exclusion Chromatography (SEC) is effective for separating based on the hydrodynamic radius, which is useful for removing unreacted PEG or smaller impurities. High-Performance Liquid Chromatography (HPLC) with a suitable column (like a C8 column) can provide high-resolution separation. For larger scale or for removing salts and small molecules, dialysis or diafiltration can be used.
-
Q4: How can I monitor the purity of my this compound during purification?
-
A4: Purity can be monitored using HPLC with detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). Thin-Layer Chromatography (TLC) can also be a quick, qualitative tool. A combination of analytical techniques provides the most complete picture of product quality.
Characterization
-
Q5: Which analytical techniques are essential for characterizing this compound?
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A5: A comprehensive characterization typically involves:
-
Mass Spectrometry (MS): Both MALDI-TOF MS and ESI-MS are critical for confirming the molecular weight and assessing the PEG distribution (polydispersity).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure, including the presence of functional groups and to determine the average number of PEG units.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess purity and quantify impurities.
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Data Presentation
Table 1: Effect of Different Conditions on DSPE-PEG Hydrolysis
| Condition | Temperature | Duration | Observation (MALDI-TOF MS) | Observation (ESI-MS) | Reference |
| Ultrapure Milli-Q Water | Room Temp | 72 hours | Shift to lower MW (loss of 2 stearic acids) | - | |
| Ultrapure Milli-Q Water | 60 °C | 2 hours | Shift to lower MW | 341 Da fragment appears | |
| Water + 0.1% Formic Acid (pH 2.7) | Room Temp | 72 hours | Shift to lower MW (loss of 2 stearic acids) | - | |
| Water + 0.1% Formic Acid (pH 2.7) | 60 °C | 30 mins | Shift to lower MW | 341 Da fragment appears | |
| pH 7.4 PBS Buffer | Room Temp or 60 °C | At least 2 hours | No change in MW | No 341 Da fragment detected | |
| Methanol | Room Temp | At least 72 hours | No change in MW | Intact DSPE-PEG signal |
Experimental Protocols
Protocol 1: Testing for DSPE-PEG Hydrolysis
This protocol is adapted from studies investigating the stability of DSPE-PEG under various conditions.
-
Sample Preparation: Weigh 10 mg of this compound into a microcentrifuge tube. Dissolve it in 1 mL of the test solvent (e.g., ultrapure water, PBS pH 7.4, or water with 0.1% formic acid).
-
Incubation: Aliquot the solution into two separate tubes. Incubate one at room temperature and the other at 60 °C.
-
Time Points: At desired time points (e.g., 30 minutes, 2 hours, 72 hours), take a 100 µL aliquot from each condition.
-
Solvent Removal: For aqueous samples, rapidly freeze the aliquot in liquid nitrogen and lyophilize. For organic solvents like methanol, evaporate the solvent under a gentle stream of nitrogen.
-
Analysis:
-
ESI-MS: Dissolve the dried sample in 100 µL of methanol. Analyze using an LC-MS system. The mobile phase can be 50% water + 0.1% formic acid and 50% methanol. Monitor for the appearance of a 341 Da fragment in positive ion mode.
-
MALDI-TOF MS: Prepare the sample according to the instrument's standard procedure and analyze for shifts in the average molecular weight distribution.
-
Protocol 2: Synthesis of DSPE-PEG-Maleimide
This protocol is a general procedure for creating a maleimide-functionalized PEG-DSPE.
-
Reaction Setup: Dissolve amino-PEG-DSPE and N-succinimidyl-3-maleimidopropionate in a mixture of dichloromethane (CH2Cl2) and a small amount of DMF.
-
Base Addition: Add triethylamine to the solution to act as a base.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., overnight).
-
Purification: Purify the product mixture using a Sephadex G-50 column or a similar size exclusion chromatography method to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the final DSPE-PEG-Maleimide product using NMR and MS.
Visualizations
Caption: A generalized workflow for the synthesis, purification, and analysis of functionalized this compound.
Caption: A logical diagram for troubleshooting hydrolysis issues during this compound processing.
References
Technical Support Center: Optimizing Drug Loading in m-PEG24-DSPE Micelles
Welcome to the technical support center for m-PEG24-DSPE micelles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your drug loading efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing drug-loaded m-PEG-DSPE micelles?
A1: The most common methods for preparing drug-loaded m-PEG-DSPE micelles are thin-film hydration, dialysis, and solvent evaporation/emulsification. The choice of method often depends on the physicochemical properties of the drug and the desired characteristics of the micelles.
-
Thin-Film Hydration: This is a widely used method where the m-PEG-DSPE and the drug are dissolved in a volatile organic solvent, which is then evaporated to form a thin lipid film. The film is subsequently hydrated with an aqueous solution, leading to the self-assembly of drug-loaded micelles[1][2].
-
Dialysis Method: In this technique, the polymer and drug are dissolved in a water-miscible organic solvent. This solution is then dialyzed against an aqueous medium, gradually removing the organic solvent and promoting micelle formation and drug encapsulation[2][3][4].
-
Solvent Evaporation/Emulsification: This method involves dissolving the polymer in a water-immiscible organic solvent and the drug in either the aqueous or organic phase, depending on its solubility. An emulsion is then formed, and the organic solvent is subsequently removed by evaporation, resulting in the formation of drug-loaded micelles.
Q2: What are the key factors that influence drug loading efficiency in m-PEG-DSPE micelles?
A2: Several factors can significantly impact drug loading efficiency. Optimizing these parameters is crucial for achieving the desired drug payload in your micellar formulation.
-
Drug-to-Polymer Ratio: The ratio of the drug to the m-PEG-DSPE polymer is a critical parameter. Increasing the polymer concentration relative to the drug can enhance encapsulation up to a certain point. However, an excessively high drug-to-polymer ratio can lead to drug precipitation and lower loading efficiency.
-
Physicochemical Properties of the Drug: The hydrophobicity of the drug plays a major role. Highly hydrophobic drugs tend to have better compatibility with the hydrophobic core of the DSPE micelles, leading to higher loading efficiency.
-
Solvent System: The choice of organic solvent for dissolving the drug and polymer can affect the final micelle characteristics and drug loading. The solvent should be able to dissolve both the drug and the polymer effectively and be easily removable.
-
pH of the Medium: The pH of the aqueous medium can influence the solubility of ionizable drugs and the stability of the micelles, thereby affecting drug encapsulation. For pH-sensitive micelles, pH can trigger drug release.
-
Temperature: Temperature can affect the micellization process, including the critical micelle concentration (CMC), and the solubility of the drug. The effect of temperature on CMC can be non-monotonic.
-
PEG Chain Length: The length of the PEG chain can influence micelle size and drug solubilization. Shorter PEG chains may lead to greater drug solubilization in some cases.
Q3: How can I determine the drug loading content and encapsulation efficiency?
A3: Determining the drug loading content (DLC) and encapsulation efficiency (EE) is essential for characterizing your micellar formulation. The general steps are as follows:
-
Separate Free Drug from Micelles: The first step is to separate the unencapsulated, free drug from the drug-loaded micelles. Common methods for this include centrifugation, ultracentrifugation, and dialysis.
-
Quantify the Encapsulated Drug: After separation, the amount of drug encapsulated within the micelles is quantified. This typically involves disrupting the micelles with a suitable organic solvent (e.g., methanol, acetonitrile) to release the drug, followed by a quantitative analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate DLC and EE: The DLC and EE are then calculated using the following formulas:
-
Drug Loading Content (DLC %): (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
Encapsulation Efficiency (EE %): (Weight of drug in micelles / Initial weight of drug used) x 100
-
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Drug Loading Efficiency | - Inappropriate drug-to-polymer ratio.- Poor drug solubility in the micelle core.- Suboptimal preparation method. | - Optimize the drug-to-polymer ratio by testing a range of ratios.- For hydrophobic drugs, ensure they are fully dissolved in the organic solvent with the polymer.- Try a different preparation method (e.g., switch from thin-film hydration to dialysis). |
| Drug Precipitation During Preparation | - Drug concentration exceeds its solubility limit in the solvent.- Rapid solvent removal. | - Increase the volume of the organic solvent to ensure the drug remains dissolved.- Slow down the rate of solvent evaporation or dialysis. |
| Large and Polydisperse Micelles | - Aggregation of micelles.- Incomplete removal of organic solvent. | - Ensure the polymer concentration is above the Critical Micelle Concentration (CMC).- Optimize the hydration/dialysis time and temperature.- Consider filtration through a syringe filter (e.g., 0.22 µm) to remove aggregates. |
| Instability of Drug-Loaded Micelles (e.g., drug leakage) | - Weak interaction between the drug and the micelle core.- Micelle dissociation upon dilution. | - Consider using a mixed micelle system with another polymer to enhance stability.- Ensure the final formulation is stored under appropriate conditions (e.g., temperature, pH). |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on drug loading in DSPE-PEG based micelles.
Table 1: Encapsulation Efficiency and Drug Loading of Various Drugs in DSPE-PEG Micelles
| Drug | Micelle Composition | Preparation Method | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Paclitaxel (PCT) | PHIS-PEG/DSPE-PEG | Dialysis | 88% | 5% | |
| Asulacrine (ASL) | DSPE-PEG2000 / TPGS (1:1 w/w) | Not Specified | ~94.12% | Not Specified | |
| Doxorubicin (DOX) | DSPE-PEG-C60 | Heating and Stirring | 86.1% - 97.5% | Not Specified | |
| All-trans-retinoic acid (ATRA) | mPEG-DSPE (1:20 drug:polymer) | Not Specified | 17.47% | Not Specified | |
| Ridaforolimus | DSPE-PEG2000 | Solvent Evaporation | Not Specified | Increased solubility ~40x |
Experimental Protocols
Protocol 1: Thin-Film Hydration Method
This protocol is a generalized procedure based on common practices for preparing drug-loaded m-PEG-DSPE micelles.
Materials:
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This compound
-
Drug of interest
-
Volatile organic solvent (e.g., chloroform, methanol)
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Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Procedure:
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Accurately weigh the desired amounts of this compound and the drug.
-
Dissolve both the this compound and the drug in a suitable volatile organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
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Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
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Hydrate the thin film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipid.
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Sonicate the resulting suspension in a bath sonicator for 5-15 minutes to form a clear or slightly opalescent micellar solution.
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To remove any large aggregates or un-encapsulated drug precipitate, the solution can be filtered through a 0.22 µm syringe filter.
Protocol 2: Dialysis Method
This protocol provides a general outline for the dialysis method.
Materials:
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This compound
-
Drug of interest
-
Water-miscible organic solvent (e.g., Dimethyl sulfoxide - DMSO, Dimethylformamide - DMF)
-
Aqueous buffer (e.g., PBS, pH 7.4)
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Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Stir plate and stir bar
Procedure:
-
Dissolve the this compound and the drug in a minimal amount of a water-miscible organic solvent.
-
Load the solution into a dialysis bag with a suitable MWCO (e.g., 3.5-14 kDa).
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Immerse the sealed dialysis bag in a large volume of the desired aqueous buffer.
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Stir the buffer gently at room temperature or a specified temperature for 24-48 hours.
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Change the external buffer periodically (e.g., every 6-8 hours) to ensure complete removal of the organic solvent.
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After dialysis, collect the micellar solution from the dialysis bag.
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The solution can be filtered to remove any aggregates.
Visualizations
Experimental Workflow for Micelle Preparation
Caption: General experimental workflow for preparing drug-loaded m-PEG-DSPE micelles.
Factors Affecting Drug Loading Efficiency
Caption: Key factors influencing the drug loading efficiency in m-PEG-DSPE micelles.
References
- 1. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: m-PEG24-DSPE Bioconjugation
Welcome to the technical support center for m-PEG24-DSPE bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: What is this compound and what is it used for?
A1: this compound is a lipid-polyethylene glycol (PEG) conjugate. It consists of a methoxy-capped PEG chain with 24 PEG units, covalently linked to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). The DSPE portion is a hydrophobic lipid that can be incorporated into lipid-based nanoparticles like liposomes, while the hydrophilic PEG chain provides a protective layer. This "stealth" characteristic helps to reduce clearance by the immune system, thereby prolonging circulation time in the body. The terminal end of the PEG chain can be functionalized (e.g., with NHS ester or maleimide) to allow for the covalent attachment of biomolecules such as proteins, peptides, or antibodies for targeted drug delivery.
Q2: Which functional group on my this compound should I choose for my bioconjugation?
A2: The choice of functional group depends on the available reactive groups on your biomolecule of interest.
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NHS (N-Hydroxysuccinimide) ester: Reacts with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of proteins and peptides.
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Maleimide: Reacts specifically with free sulfhydryl (thiol, -SH) groups, typically found on cysteine residues.
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Carboxylic acid (-COOH): Can be activated to react with primary amines, often using carbodiimide chemistry (e.g., with EDC and NHS).
Troubleshooting Low Conjugation Efficiency
Q3: I am observing very low or no conjugation of my protein to this compound-NHS. What are the possible causes and solutions?
A3: Low conjugation efficiency with NHS esters is a common issue. Here are the primary causes and how to address them:
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Hydrolysis of the NHS ester: NHS esters are highly susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. Once hydrolyzed, they can no longer react with amines.
-
Solution: Prepare fresh solutions of this compound-NHS immediately before use. If you must prepare a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C, protected from moisture. When performing the reaction, ensure the final concentration of the organic solvent is low enough (typically <10%) to not denature your protein.
-
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Incorrect pH of the reaction buffer: The reaction of NHS esters with primary amines is most efficient at a pH of 7.2 to 8.5.[1] At lower pH, the amine is protonated and less nucleophilic. At higher pH, the rate of NHS ester hydrolysis increases significantly.[1]
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Solution: Ensure your reaction buffer is within the optimal pH range. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. Avoid buffers containing primary amines, such as Tris, as they will compete with your biomolecule for reaction with the NHS ester.[2]
-
-
Insufficient molar excess of this compound-NHS: To drive the reaction to completion, a molar excess of the PEG reagent is often required.
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Solution: Increase the molar ratio of this compound-NHS to your biomolecule. A starting point of 10-20 fold molar excess is common, but this may need to be optimized for your specific system.[2]
-
-
Steric hindrance: The primary amines on your protein may be sterically inaccessible.
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Solution: You may need to consider alternative conjugation strategies, such as targeting a different functional group or using a longer PEG linker if available.
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Q4: My thiol-containing peptide is not conjugating efficiently to this compound-Maleimide. What should I do?
A4: Inefficient maleimide-thiol conjugation can often be traced back to the state of the thiol group or the stability of the maleimide.
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Oxidation of thiols: Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides.
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Solution: Reduce disulfide bonds in your peptide or protein using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before the conjugation reaction. If you use DTT (dithiothreitol), it must be removed prior to adding the maleimide reagent, as it contains a thiol group itself.[3] It is also advisable to use degassed buffers to minimize oxidation.
-
-
Hydrolysis of the maleimide group: Maleimide groups can hydrolyze, particularly at pH values above 7.5.
-
Solution: Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5. As with NHS esters, prepare solutions of the maleimide-functionalized lipid fresh.
-
-
Incorrect molar ratio: An insufficient amount of the maleimide reagent will lead to an incomplete reaction.
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Solution: Optimize the molar ratio of the this compound-Maleimide to your peptide. A 10-20 fold molar excess of the maleimide reagent is a good starting point.
-
Troubleshooting Aggregation
Q5: My liposomes are aggregating after conjugation with this compound. How can I prevent this?
A5: Aggregation during or after bioconjugation is a significant problem that can compromise the quality and efficacy of your formulation.
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Insufficient PEGylation: The density of the PEG chains on the liposome surface may not be sufficient to provide steric stabilization and prevent aggregation, especially if the conjugated biomolecule is large or has hydrophobic patches.
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Solution: Ensure you are using a sufficient concentration of this compound in your liposome formulation. Including a certain percentage of non-functionalized m-PEG-DSPE alongside the reactive lipid can help to increase the overall PEG density on the surface.
-
-
High salt concentration: High ionic strength buffers can shield the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation.
-
Solution: If possible, reduce the salt concentration of your buffer. If high salt is required for your biomolecule's stability, increasing the PEG density on the liposome surface becomes even more critical.
-
-
Suboptimal reaction conditions: The conjugation process itself can sometimes induce aggregation.
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Solution: Optimize the reaction temperature and incubation time. Gentle mixing during the reaction can also be beneficial.
-
Troubleshooting Product Purity and Characterization
Q6: I am having difficulty purifying my this compound bioconjugate from unreacted materials. What methods can I use?
A6: Purification is a critical step to remove unreacted PEG-lipid, unconjugated biomolecules, and other reagents.
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Size Exclusion Chromatography (SEC): This is a widely used method for separating components based on their size. It is effective at removing smaller molecules like unreacted this compound from larger bioconjugates.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. It can be very effective for separating the conjugated product from the unconjugated protein or peptide, as the PEGylation can alter the overall charge of the biomolecule.
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Dialysis/Diafiltration: These methods are useful for removing small molecule impurities and for buffer exchange.
Q7: How can I confirm that my bioconjugation was successful?
A7: Several analytical techniques can be used to characterize your final product.
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SDS-PAGE (for protein/peptide conjugates): Successful conjugation will result in an increase in the molecular weight of the protein or peptide, which can be visualized as a band shift on an SDS-PAGE gel.
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Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the exact mass of the conjugate, confirming the addition of the this compound moiety.
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HPLC/UPLC: Reversed-phase or size-exclusion chromatography can be used to assess the purity of the conjugate and separate it from starting materials.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Bioconjugation
| Parameter | This compound-NHS (Amine-reactive) | This compound-Maleimide (Thiol-reactive) |
| pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Buffer | Phosphate, Borate, Bicarbonate/Carbonate (Amine-free) | Phosphate, HEPES (Thiol-free) |
| Molar Ratio (PEG:Biomolecule) | 10:1 to 20:1 (starting point) | 10:1 to 20:1 (starting point) |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 4 hours |
| Quenching Agent | Tris, Glycine, or other primary amine | Cysteine or other free thiol |
Note: These are general recommendations. Optimal conditions should be determined empirically for each specific biomolecule.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Protein to Pre-formed Liposomes using this compound-NHS (Post-insertion Method)
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Preparation of this compound-NHS Micelles: a. Dissolve this compound-NHS in an anhydrous organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL). b. In a separate tube, prepare your protein solution in an amine-free buffer (e.g., PBS, pH 7.4).
-
Conjugation Reaction: a. Add the desired molar excess of the this compound-NHS stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 10%. b. Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
Post-insertion into Liposomes: a. Add the reaction mixture containing the protein-PEG-DSPE conjugate to your pre-formed liposome suspension. b. Incubate for 1-2 hours at a temperature slightly above the phase transition temperature of the liposome lipids (e.g., 60°C for DSPC-based liposomes).
-
Purification: a. Remove unreacted components and purify the final conjugated liposomes using size exclusion chromatography (SEC) or dialysis.
-
Characterization: a. Analyze the final product for conjugation efficiency using SDS-PAGE and quantify the amount of conjugated protein using a suitable protein assay (e.g., BCA or Bradford).
Protocol 2: General Procedure for Conjugation of a Thiolated Peptide to Liposomes during Formulation (Pre-insertion Method)
-
Preparation of Lipid Film: a. In a round-bottom flask, dissolve your liposome-forming lipids (e.g., DSPC, cholesterol) and this compound-Maleimide in a suitable organic solvent (e.g., chloroform). b. Remove the organic solvent using a rotary evaporator to form a thin lipid film. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration and Liposome Formation: a. Prepare a solution of your thiolated peptide in a degassed, thiol-free buffer (e.g., PBS, pH 7.0). b. Hydrate the lipid film with the peptide solution by vortexing or sonicating. This will form multilamellar vesicles (MLVs) with the peptide conjugating to the maleimide groups on the surface.
-
Size Extrusion: a. To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes of a specific pore size.
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Purification: a. Remove any unconjugated peptide by dialysis or size exclusion chromatography.
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Characterization: a. Confirm peptide conjugation using HPLC and quantify the amount of conjugated peptide.
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Troubleshooting decision tree for this compound bioconjugation.
References
how to control the size of m-PEG24-DSPE nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the size of m-PEG24-DSPE nanoparticles. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the size of this compound nanoparticles?
The size of this compound nanoparticles is a critical parameter that can be influenced by several factors during formulation. The key factors include:
-
Lipid Concentration: The total lipid concentration in the formulation can impact nanoparticle size. Higher lipid concentrations (> 10 mM) may lead to the formation of larger particles due to the increased availability of lipids.[1] Conversely, lower concentrations generally result in smaller nanoparticles.[1]
-
This compound Concentration: The concentration of the PEGylated lipid, this compound, plays a crucial role. Higher concentrations of PEG-lipids can help stabilize the nanoparticles and reduce aggregation, often leading to smaller and more uniform sizes.[1] However, excessively high concentrations might lead to the formation of micelles.
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Temperature: The temperature during nanoparticle formation is a critical parameter, particularly in relation to the phase transition temperature (Tm) of the lipids.[2][3] Performing the process above the Tm of DSPE will result in a more fluid lipid bilayer, which can influence the final particle size.
-
pH: The pH of the buffer solution can affect the surface charge of the lipids and influence particle size and stability. For DSPE-based lipids, pH can impact the hydrolysis rate of the ester bonds, potentially leading to aggregation at acidic pH.
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Solvent Composition: The type of organic solvent used to dissolve the lipids and the ratio of the organic to the aqueous phase can significantly impact the nanoparticle formation process and, consequently, their size.
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Processing Method: The method used for nanoparticle preparation and size reduction, such as sonication or extrusion, has a direct and significant impact on the final particle size and polydispersity.
Q2: How does the concentration of this compound specifically affect nanoparticle size?
The molar percentage of this compound in the lipid composition is a key determinant of nanoparticle size. Increasing the concentration of DSPE-PEG has been shown to result in a decrease in liposome size. The hydrophilic PEG chains create a hydrated layer on the surface of the nanoparticle, which provides steric hindrance and prevents aggregation. This steric repulsion between the PEGylated lipids can lead to a higher curvature of the lipid bilayer, resulting in the formation of smaller vesicles. However, there is an optimal concentration range. Some studies have reported that increasing the DSPE-PEG concentration beyond a certain point (e.g., above 8 mol%) can lead to a reduction in liposome size, while an initial increase from lower concentrations might slightly increase the diameter.
Q3: What is the role of temperature in controlling nanoparticle size?
Temperature primarily influences the fluidity and elasticity of the lipid bilayer. For DSPE, which has a high phase transition temperature (Tm), it is often necessary to perform the hydration and extrusion steps at a temperature above its Tm to ensure the lipids are in a fluid, liquid-crystalline phase. Operating above the Tm allows for more efficient reorganization of the lipid molecules and can lead to the formation of smaller and more uniform nanoparticles. Conversely, processing at temperatures below the Tm can result in more rigid, gel-phase bilayers, which may form larger and more irregular particles.
Q4: Can pH be used to control the size of this compound nanoparticles?
Yes, pH can influence nanoparticle size, primarily by affecting the stability of the lipid components and the surface charge of the nanoparticles. For instance, some PEGylated lipids can be designed to be pH-sensitive. For example, nanoparticles formulated with lipids containing pH-sensitive bonds, like succinate esters, can exhibit dramatic and rapid increases in size due to aggregation when the pH is lowered to an acidic environment (e.g., pH 5). This is due to the hydrolysis of the pH-sensitive linker, leading to the shedding of the PEG coating and subsequent particle aggregation. Therefore, maintaining a neutral or slightly basic pH (e.g., 7.4) is generally recommended for stable this compound nanoparticle formulations unless pH-triggered release is the desired outcome.
Troubleshooting Guides
Issue 1: The prepared nanoparticles are too large.
| Potential Cause | Troubleshooting Step |
| High Lipid Concentration | Decrease the total lipid concentration in your formulation. Lower concentrations generally favor the formation of smaller nanoparticles. |
| Insufficient Sonication/Extrusion | Increase the sonication time or power, or perform more extrusion cycles through smaller pore size membranes. |
| Low this compound Concentration | Increase the molar percentage of this compound in the lipid mixture. This will enhance steric stabilization and promote the formation of smaller particles. |
| Processing Temperature Too Low | Ensure that the hydration and extrusion steps are performed at a temperature well above the phase transition temperature (Tm) of DSPE to ensure a fluid lipid bilayer. |
| Inappropriate Solvent Mixing | If using a solvent injection method, increasing the flow rate of the lipid solution into the aqueous phase can lead to faster mixing and smaller particles. |
Issue 2: The nanoparticle size distribution is too broad (high Polydispersity Index - PDI).
| Potential Cause | Troubleshooting Step |
| Incomplete Hydration | Ensure the lipid film is fully hydrated. Increase the hydration time and temperature (above Tm). Gentle agitation during hydration can also help. |
| Inefficient Size Reduction | Extrusion is highly recommended for achieving a narrow size distribution. Use a sequential extrusion process with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm). Increase the number of passes through the final membrane. |
| Aggregation Over Time | Check the stability of your formulation. A high PDI might indicate particle aggregation. Ensure the zeta potential is sufficiently high (typically > ±20 mV) for electrostatic stabilization or that the PEGylation is sufficient for steric stabilization. |
| Inconsistent Sonication | If using sonication, ensure the probe is properly positioned and that the sample is kept cool in an ice bath to prevent overheating and potential lipid degradation. |
Issue 3: Nanoparticle size increases over time (instability).
| Potential Cause | Troubleshooting Step |
| Insufficient PEGylation | The concentration of this compound may be too low to provide adequate steric hindrance against aggregation. Consider increasing the molar percentage of the PEGylated lipid. |
| Inappropriate pH or Buffer | The pH of the storage buffer may be causing lipid hydrolysis or affecting surface charge. Store nanoparticles in a suitable buffer at a neutral pH (unless pH-sensitivity is intended). |
| Storage Temperature | Store the nanoparticle suspension at the recommended temperature, typically 4°C. Avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can disrupt the nanoparticle structure. |
| High Particle Concentration | Highly concentrated nanoparticle suspensions are more prone to aggregation. Dilute the sample for storage if possible. |
Experimental Protocols
Protocol 1: Nanoparticle Formation by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing this compound nanoparticles with a controlled size.
-
Lipid Film Preparation:
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Dissolve the lipids (e.g., a mixture of a primary phospholipid like DSPC and this compound) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
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Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by adding the buffer to the flask.
-
The hydration temperature should be maintained above the phase transition temperature (Tm) of the highest Tm lipid in the mixture (for DSPE, this is >55°C).
-
Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by hand or using a vortex mixer at low speed.
-
-
Size Reduction by Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of a specific pore size (e.g., 400 nm).
-
Transfer the MLV suspension to the extruder, which has been pre-heated to the same temperature as the hydration step.
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Force the suspension through the membrane multiple times (e.g., 10-20 passes).
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Sequentially repeat the extrusion process with membranes of smaller pore sizes (e.g., 200 nm and then 100 nm) to achieve a more uniform size distribution.
-
-
Characterization:
-
Determine the nanoparticle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Assess the zeta potential to understand the surface charge and stability of the nanoparticles.
-
Protocol 2: Nanoparticle Size Reduction by Sonication
This protocol outlines the use of sonication for reducing the size of this compound nanoparticles.
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Prepare the initial nanoparticle suspension: Follow steps 1 and 2 of the thin-film hydration protocol to obtain a suspension of multilamellar vesicles (MLVs).
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Sonication:
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Place the vial containing the MLV suspension in an ice-water bath to dissipate heat generated during sonication.
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Immerse the tip of a probe sonicator into the suspension. Ensure the tip is submerged but not touching the sides or bottom of the vial.
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Sonicate the suspension in pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent overheating.
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The total sonication time will depend on the desired final size and the specific instrument settings. It is recommended to take aliquots at different time points to monitor the size reduction by DLS.
-
-
Purification and Characterization:
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After sonication, the suspension may be centrifuged at a low speed to remove any larger aggregates or titanium particles shed from the probe tip.
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Characterize the final nanoparticle suspension for size, PDI, and zeta potential.
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Data Summary Tables
Table 1: Effect of Lipid Concentration on Nanoparticle Size
| Total Lipid Concentration | Average Nanoparticle Size (nm) | Reference |
| Low (e.g., < 10 mM) | Generally smaller | |
| High (e.g., > 10 mM) | Generally larger |
Table 2: Influence of this compound Concentration on Nanoparticle Size
| This compound (mol%) | Average Nanoparticle Size (nm) | Polydispersity Index (PDI) | Reference |
| Increasing Concentration | Tends to decrease | Tends to decrease | |
| > 8 mol% | May show further reduction | - |
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound nanoparticles.
Caption: Key parameters influencing the size of this compound nanoparticles.
References
addressing polydispersity in m-PEG24-DSPE formulations
Welcome to the technical support center for m-PEG24-DSPE formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to polydispersity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity and why is it important in this compound formulations?
A1: Polydispersity, quantified by the Polydispersity Index (PDI), is a measure of the heterogeneity of particle sizes in a given formulation. In the context of this compound containing nanoparticles such as liposomes, a low PDI indicates a uniform population of particles, which is crucial for reproducibility, stability, and predictable in vivo performance.[1][2][3] A high PDI suggests a wide range of particle sizes, which can negatively impact drug delivery efficiency, biodistribution, and cellular uptake.[3][4] For most drug delivery applications, a PDI value below 0.3 is considered acceptable, with values below 0.2 being ideal.
Q2: What are the common causes of high polydispersity in my this compound liposome preparations?
A2: High polydispersity in this compound liposome formulations can stem from several factors:
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Raw Material Variability: Significant differences can exist in the purity and PEG chain length of this compound sourced from different vendors or even between different lots from the same vendor. These variations in molecular weight distribution and impurity profiles can directly impact the final formulation's polydispersity.
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Inadequate Homogenization: Insufficient energy input during sizing steps like extrusion or sonication is a primary cause of broad size distribution.
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Formulation Parameters: The concentration of this compound, lipid composition, and the ratio of lipids can influence vesicle size and uniformity.
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Processing Conditions: Factors such as hydration temperature, flow rates in microfluidics, and the number of extrusion passes can all affect the final PDI.
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Post-Formulation Aggregation: Liposomes may aggregate over time due to suboptimal buffer conditions (pH, ionic strength) or improper storage, leading to an increased PDI.
Q3: How does the concentration of this compound affect the size and polydispersity of my liposomes?
A3: The concentration of this compound can have a significant impact on liposome size and, consequently, polydispersity. Generally, increasing the concentration of PEGylated lipids can lead to a decrease in liposome size due to the steric hindrance provided by the PEG chains, which influences the curvature of the lipid bilayer. However, there can be an optimal concentration range. For instance, some studies have observed an anomalous peak in liposome size at around 7±2 mol% of PEG-DSPE. Exceeding the optimal concentration may not further decrease size and could potentially destabilize the liposome structure. It is crucial to optimize the this compound concentration for a specific formulation to achieve the desired size and a low PDI.
Q4: Can variability in the this compound raw material contribute to batch-to-batch inconsistency in my formulations?
A4: Absolutely. Research has shown that m-PEG-DSPE from different suppliers can have varying impurity profiles and differences in the polydispersity of the PEG chain lengths. Even with similar purity levels, the average molecular weight of the PEG chain can differ, which can affect the physicochemical properties of the resulting nanoparticles. Therefore, it is highly recommended to characterize the raw materials from each new vendor or lot to ensure consistency in your formulations.
Troubleshooting Guides
Issue 1: High Polydispersity Index (PDI > 0.3) in DLS Measurements
A high PDI is a common issue indicating a non-uniform sample. The following steps can help troubleshoot and reduce the PDI of your this compound formulation.
| Troubleshooting Step | Detailed Action | Rationale |
| 1. Optimize Homogenization | Extrusion: Increase the number of passes through the extruder membrane (e.g., >15 passes). Ensure the membrane is intact and the extruder is assembled correctly. Sonication: Optimize sonication time and power. Avoid excessive sonication which can lead to lipid degradation. Use a probe sonicator for better energy control over a bath sonicator. | Insufficient energy during sizing is a primary cause of a broad size distribution. Repeated extrusion or optimized sonication ensures more uniform particle size reduction. |
| 2. Verify Formulation Parameters | Review the lipid composition and the molar percentage of this compound. If possible, titrate the this compound concentration to find the optimal ratio for your specific lipid blend. | The concentration of PEGylated lipid influences vesicle size and stability. An incorrect ratio can lead to the formation of heterogeneous structures. |
| 3. Control Hydration Conditions | Ensure the hydration of the lipid film is performed above the phase transition temperature (Tc) of all lipid components. For DSPE, the Tc is relatively high. | Hydrating below the Tc can result in incomplete and inefficient lipid sheet formation, leading to larger and more heterogeneous vesicles. |
| 4. Check for Aggregation | Measure the PDI immediately after formulation and then again after a period of storage. If the PDI increases over time, aggregation is likely occurring. Adjust buffer pH and ionic strength to optimize colloidal stability. | Electrostatic and steric repulsion, influenced by buffer conditions, prevent particle aggregation. |
| 5. Characterize Raw Materials | If batch-to-batch variability is high, consider analytical characterization of the this compound raw material using techniques like HPLC and mass spectrometry to check for impurities and PEG chain length distribution. | Inconsistent raw material quality is a significant source of variability in final formulations. |
Experimental Protocols & Data
Protocol: Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)
This protocol outlines the standard procedure for measuring the size (Z-average diameter) and Polydispersity Index (PDI) of this compound formulations.
-
Sample Preparation:
-
Prepare the nanoparticle suspension in a high-purity, appropriate solvent (e.g., 10 mM NaCl or PBS).
-
Pre-filter the solvent through a 0.2 µm filter to eliminate dust and other particulates.
-
Gently vortex the nanoparticle stock solution.
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Dilute the stock solution to an appropriate concentration. The ideal concentration will result in a count rate between 100 and 500 kcps (this may vary depending on the instrument).
-
-
Instrument Setup:
-
Ensure the DLS instrument is clean and has been recently calibrated with a standard.
-
Set the correct parameters for the solvent (viscosity and refractive index) and temperature.
-
-
Measurement:
-
Carefully pipette the diluted sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform at least three consecutive measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
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The instrument software will typically provide an intensity-based size distribution, a Z-average diameter, and a PDI.
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Z-Average: Report this as the mean hydrodynamic diameter.
-
Polydispersity Index (PDI): Report the PDI to indicate the width of the size distribution. A PDI < 0.3 is generally considered acceptable for liposomal drug delivery systems.
-
Quantitative Data Summary
| Parameter | Typical Target Value | Factors Influencing the Parameter | Significance in Formulations |
| Z-Average Diameter | 50 - 200 nm | Sizing method (extrusion, sonication), lipid composition, this compound concentration, hydration temperature. | Affects circulation time, biodistribution, cellular uptake, and clearance by the immune system. |
| Polydispersity Index (PDI) | < 0.3 (acceptable) < 0.2 (ideal) | Sizing method (e.g., number of extrusion passes), potential for aggregation, raw material quality. | Indicates the uniformity of the nanoparticle population, which is critical for reproducibility and predictable performance. |
| Zeta Potential | > |+/-20 mV| | Lipid composition (inclusion of charged lipids), buffer pH. | Indicates the colloidal stability of the formulation due to electrostatic repulsion, which helps prevent aggregation. |
Visualizations
Caption: A troubleshooting workflow for addressing high PDI in this compound formulations.
Caption: A streamlined workflow for DLS measurement of particle size and PDI.
References
Technical Support Center: Purification of m-PEG24-DSPE
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and resolving common issues encountered during the purification of m-PEG24-DSPE.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities in this compound can be categorized as either synthesis-related or degradation products. Synthesis-related impurities may include unreacted starting materials like free DSPE and DSPE-PEG-DSPE dimers.[1] Degradation products primarily arise from the hydrolysis of the ester bonds in the DSPE anchor, resulting in the formation of lysolipids and free fatty acids.[2][3][4] The presence of these impurities can be influenced by the manufacturing process and storage conditions.
Q2: How can I detect the presence of these impurities in my this compound sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is highly effective for separating and identifying various species.[1] Size Exclusion Chromatography (SEC) can be used to detect high molecular weight impurities like dimers and aggregates. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the overall structure and the presence of smaller impurities.
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective methods for purifying this compound are High-Performance Liquid Chromatography (HPLC), Size Exclusion Chromatography (SEC), and Dialysis. The choice of method depends on the nature of the impurities to be removed and the desired final purity.
Q4: What is the impact of impurities on downstream applications?
A4: Impurities in this compound can have significant consequences for downstream applications, particularly in the formulation of lipid nanoparticles (LNPs) for drug delivery. For example, the presence of DSPE-PEG-DSPE dimers can negatively affect the quality and performance of LNP formulations. Hydrolysis products can alter the physicochemical properties of the lipid, potentially leading to instability of the final formulation.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Presence of High Molecular Weight Species (e.g., Dimers) in the Purified Product
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Problem: After purification by SEC, you still observe a significant peak corresponding to a higher molecular weight species, likely a DSPE-PEG-DSPE dimer.
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Possible Cause: The resolution of the SEC column may not be sufficient to completely separate the monomeric this compound from the dimer.
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Solution:
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Optimize SEC Conditions:
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Column Selection: Use a column with a smaller pore size or a longer column to enhance resolution.
-
Flow Rate: Decrease the flow rate to allow for better separation.
-
-
Employ an Orthogonal Technique: Utilize preparative HPLC with a suitable stationary phase (e.g., C8 or C18) to separate the monomer from the dimer based on differences in hydrophobicity.
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Issue 2: Evidence of Hydrolysis in the this compound Sample
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Problem: Analytical results (e.g., HPLC-MS) indicate the presence of lysolipid and/or free fatty acids.
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Possible Causes:
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Inappropriate pH: Exposure to acidic or basic conditions during purification or storage can catalyze ester hydrolysis.
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Elevated Temperature: High temperatures can accelerate the rate of hydrolysis.
-
-
Solutions:
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Maintain Neutral pH: Ensure that all buffers and solvents used during purification are at or near neutral pH (6.5-7.4).
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Control Temperature: Perform purification steps at room temperature or below, if possible. Avoid heating the sample unless absolutely necessary.
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Storage: Store the purified this compound in a lyophilized form at -20°C or lower to minimize degradation. If in solution, use a buffered aqueous solution at a neutral pH and store at low temperatures.
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Issue 3: Low Recovery of this compound After Purification
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Problem: The yield of purified this compound is significantly lower than expected.
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Possible Causes:
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Aggregation: The molecule may be aggregating and precipitating out of solution, or getting filtered out during sample preparation.
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Adsorption to Surfaces: The lipid portion of the molecule can adsorb to chromatography columns or other surfaces.
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Solutions:
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Optimize Solvent Conditions: Ensure that the this compound is fully solubilized in the mobile phase or dialysis buffer. The use of a small amount of organic co-solvent (e.g., ethanol) may be necessary.
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Prevent Aggregation: Work with concentrations below the critical micelle concentration (CMC) if possible. The addition of non-ionic surfactants in trace amounts might help, but their subsequent removal must be considered.
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Column Passivation: For chromatography, pre-conditioning the column with a blank injection or a solution of a similar but less valuable lipid can help to saturate non-specific binding sites.
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Data Presentation
Table 1: Illustrative Comparison of Purification Method Efficiencies for this compound
| Impurity Type | Dialysis (3.5 kDa MWCO) | Size Exclusion Chromatography (SEC) | High-Performance Liquid Chromatography (HPLC) |
| Unreacted m-PEG24 | High (>95%) | Moderate to High (80-95%) | Moderate (70-90%) |
| Free DSPE | Low (<10%) | Moderate (60-80%) | High (>95%) |
| DSPE-PEG-DSPE Dimer | Very Low (<5%) | Moderate to High (70-95%) | High (>98%) |
| Hydrolysis Products | Low (<20%) | Low to Moderate (30-60%) | High (>95%) |
Note: The values in this table are illustrative and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of this compound by Size Exclusion Chromatography (SEC)
This protocol is designed to remove high molecular weight impurities such as dimers and aggregates.
Materials:
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SEC column with an appropriate molecular weight exclusion limit (e.g., suitable for separating molecules in the 1-10 kDa range).
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HPLC system with a UV or ELSD detector.
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Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
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This compound sample.
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Syringe filters (0.22 µm).
Procedure:
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System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
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Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 5-10 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
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Injection: Inject the filtered sample onto the column. The injection volume should be a small fraction of the total column volume (typically 1-2%).
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Elution and Fraction Collection: Elute the sample with the mobile phase at the same flow rate used for equilibration. Collect fractions corresponding to the different peaks observed on the chromatogram. The dimer will elute before the monomeric this compound.
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Analysis: Analyze the collected fractions using an appropriate analytical technique (e.g., analytical SEC or HPLC-MS) to confirm the purity.
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Pooling and Solvent Removal: Pool the fractions containing the pure monomeric this compound and remove the solvent by lyophilization.
Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is effective for removing a wide range of impurities, including free DSPE, dimers, and hydrolysis products.
Materials:
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Reverse-phase HPLC column (e.g., C8 or C18).
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HPLC system with a gradient pump and a suitable detector (e.g., CAD, ELSD, or MS).
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Mobile Phase A: Water with 0.1% formic acid (use with caution due to hydrolysis risk, neutralization of fractions is recommended). Alternatively, a buffered aqueous solution (e.g., ammonium acetate) can be used.
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Mobile Phase B: Acetonitrile or methanol.
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This compound sample.
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Syringe filters (0.22 µm).
Procedure:
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System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
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Sample Preparation: Dissolve the this compound sample in the initial mobile phase or a compatible solvent and filter through a 0.22 µm syringe filter.
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Injection: Inject the prepared sample onto the column.
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Gradient Elution: Run a linear gradient to separate the components. An example gradient could be:
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0-5 min: 5% B
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5-25 min: 5% to 95% B
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25-30 min: Hold at 95% B
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30-35 min: 95% to 5% B
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35-40 min: Re-equilibrate at 5% B
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Fraction Collection: Collect fractions corresponding to the main peak of this compound.
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Analysis and Processing: Analyze the purity of the collected fractions. Pool the pure fractions and remove the organic solvent using a rotary evaporator, followed by lyophilization. If an acidic mobile phase was used, neutralize the fractions immediately upon collection.
Protocol 3: Purification of this compound by Dialysis
This protocol is primarily used for removing low molecular weight impurities, such as unreacted m-PEG24.
Materials:
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Dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically 3.5 kDa.
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Dialysis buffer (e.g., deionized water or PBS, pH 7.4).
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Stir plate and stir bar.
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This compound sample.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water.
-
Sample Loading: Load the this compound solution into the dialysis tubing or cassette.
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Dialysis: Place the sealed dialysis tubing/cassette in a beaker containing a large volume of the dialysis buffer (at least 100 times the sample volume). Stir the buffer gently at room temperature or 4°C.
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Buffer Exchange: Change the dialysis buffer several times over a period of 24-48 hours to ensure complete removal of the small molecule impurities. For example, change the buffer after 4 hours, 8 hours, and then every 12 hours.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
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Lyophilization: Lyophilize the purified sample to obtain a dry powder.
Visualizations
Caption: Workflow for selecting a purification method based on the target impurity.
Caption: Troubleshooting guide for addressing hydrolysis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing m-PEG24-DSPE in Lipid Nanoparticles
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of m-PEG24-DSPE (methoxy-polyethylene glycol with a 24-unit PEG chain length, conjugated to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine) ratios in lipid nanoparticle (LNP) formulations.
Troubleshooting Guide
This section addresses common problems encountered during LNP formulation and experimentation, offering potential causes and solutions.
| Problem ID | Question & Answer |
| TS-01 | Issue: My LNP encapsulation efficiency is low after formulation. What are the likely causes related to the this compound ratio? |
| Answer: Low encapsulation efficiency can be linked to the PEG-lipid concentration. An excessively high molar ratio of this compound can interfere with the complexation of the nucleic acid cargo with the ionizable lipid. The dense hydrophilic PEG corona may shield the positive charge of the ionizable lipid, weakening the electrostatic interactions necessary for efficient encapsulation[1]. While some studies show that encapsulation efficiency can remain high (>80%) across a range of PEG-lipid concentrations (up to 10 mol%), others have found that exceeding a 3.0 mol% content can significantly reduce mRNA encapsulation[1][2]. Troubleshooting Steps: 1. Decrease PEG-Lipid Ratio: Systematically decrease the molar percentage of this compound in your formulation. Consider testing ratios in the range of 0.5% to 3.0%[2][3]. 2. Verify Lipid Stock Concentrations: Ensure the concentrations of all lipid stock solutions (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are accurate. 3. Optimize Mixing Parameters: If using a microfluidics system, ensure the total flow rate (TFR) and flow rate ratio (FRR) are optimized for your specific lipid composition. | |
| TS-02 | Issue: The particle size of my LNPs is too large or inconsistent (high Polydispersity Index - PDI). How can I control this by adjusting the this compound ratio? |
| Answer: The this compound ratio has a notable impact on LNP size and PDI. Generally, increasing the PEG-lipid concentration leads to smaller, more uniform nanoparticles. Conversely, very low molar ratios (e.g., ~0.5 mol%) can result in larger particles. The PEG chains provide colloidal stability and prevent aggregation during formulation. An insufficient amount can lead to particle fusion and a higher PDI. Troubleshooting Steps: 1. Increase PEG-Lipid Ratio: If particles are too large or PDI is high, try incrementally increasing the this compound molar percentage. For instance, moving from 1.5% to 3% can lead to smaller particles. 2. Consider Post-Formulation Extrusion: For methods that yield heterogeneous LNPs, such as hand-mixing, an optional extrusion step through polycarbonate membranes of a defined pore size can reduce and unify particle size. 3. Evaluate Storage Conditions: Improper storage can lead to aggregation. Ensure LNPs are stored at 4°C and that stability is monitored over time. | |
| TS-03 | Issue: My LNPs show good physicochemical properties but have low in vitro transfection efficiency. What is the role of this compound in this? |
| Answer: This is a classic example of the "PEG dilemma". While the PEG shield is excellent for stability and preventing non-specific interactions, it can also sterically hinder the LNP's interaction with the cell membrane, reducing cellular uptake and subsequent endosomal escape. An excessive amount of PEG on the LNP surface is a common cause of low in vitro transfection. Studies have shown a bell-shaped relationship, where an optimal, moderate PEG content (e.g., 1.5 mol%) yields the best in vitro transfection, while higher concentrations (e.g., 3-5%) can significantly reduce it. Troubleshooting Steps: 1. Titrate Down the PEG-Lipid Ratio: The most effective step is to formulate LNPs with a lower molar ratio of this compound. Test a range from 0.5% to 2.5% to find the optimal balance for your cell line. 2. Consider PEG-Lipid Anchor Length: DSPE (C18) provides a very stable anchor, meaning the PEG shield is persistent. For some applications, PEG-lipids with shorter anchors (like DMG-PEG with a C14 tail) can detach from the LNP surface more easily, which may enhance cellular uptake. | |
| TS-04 | Issue: My LNPs perform well in vitro, but show poor efficacy or rapid clearance in vivo. How should I adjust the this compound ratio for systemic delivery? |
| Answer: The optimal PEG-lipid ratio for in vivo applications is often higher than for in vitro studies. For systemic circulation, a denser PEG shield is required to prevent opsonization by serum proteins and uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time. Research has demonstrated that while 1.5% DMG-PEG2000 was optimal for in vitro transfection, a higher concentration of 5% resulted in the highest transgene expression in vivo. This is due to the trade-off between enhanced systemic stability provided by higher PEGylation and the reduced cellular uptake it causes. Troubleshooting Steps: 1. Increase PEG-Lipid Ratio for In Vivo Studies: If you are transitioning from an in vitro-optimized formulation, increase the this compound molar ratio. A common starting point for in vivo formulations is between 3% and 5%. 2. Characterize LNP Stability in Serum: Before in vivo experiments, incubate your LNPs in serum and monitor their size and PDI over time to assess their stability. Formulations with higher PEG content should show greater stability. 3. Confirm Anchor Stability: The DSPE anchor is known to be very stable, which is beneficial for prolonging circulation. Ensure this aligns with your delivery goals, as it may also lead to higher accumulation in the liver. |
Frequently Asked Questions (FAQs)
| Question ID | Question & Answer |
| FAQ-01 | What is the primary role of this compound in an LNP formulation? |
| Answer: this compound is a PEGylated lipid included in LNP formulations to provide colloidal stability and "stealth" properties. Its primary roles are: 1. Control Particle Size and Prevent Aggregation: The hydrophilic PEG chains form a protective layer on the LNP surface, preventing particles from fusing together during and after formulation. 2. Prolong Systemic Circulation: In in vivo applications, this PEG shield reduces the adsorption of serum proteins (opsonization), which in turn inhibits uptake by the immune system (specifically the MPS), leading to a longer circulation half-life. | |
| FAQ-02 | How does the molar ratio of this compound affect the final LNP characteristics? |
| Answer: The molar ratio is a critical parameter that influences several key LNP properties: • Size & PDI: Higher ratios generally lead to smaller, more uniform particles. • Zeta Potential: Increasing the PEG-lipid content can shield the surface charge of the ionizable lipids, leading to a more neutral zeta potential at a given pH. • Stability: Adequate PEGylation is crucial for both chemical and biological stability, preventing aggregation and early degradation. • Transfection Efficiency: This often follows a bell-shaped curve, where too little PEG leads to instability and too much PEG hinders cellular uptake (the "PEG dilemma"). | |
| FAQ-03 | What is a typical molar percentage range for this compound in LNP formulations? |
| Answer: The optimal molar percentage depends heavily on the application (in vitro vs. in vivo), the other lipid components, and the cargo. However, a common range explored in literature is between 0.5 mol% and 5 mol% of the total lipid composition. For example, a standard formulation might be 50% ionizable lipid, 10% helper lipid (e.g., DSPC), 38.5% cholesterol, and 1.5% PEG-lipid. For in vivo use, this might be adjusted to 3-5% PEG-lipid. | |
| FAQ-04 | Why is there a difference in the optimal this compound ratio for in vitro versus in vivo delivery? |
| Answer: The discrepancy arises from the different biological environments. • In Vitro : The primary barrier is the cell membrane. A lower PEG density (e.g., 1.5%) is often optimal because it provides enough stability while minimizing steric hindrance, thus facilitating better cellular uptake and cargo release. • In Vivo : The LNP must first survive in the bloodstream, a complex environment with serum proteins and immune cells. A higher PEG density (e.g., 5%) is needed to create a robust shield that prevents opsonization and rapid clearance, allowing the LNP to reach its target tissue. This highlights the trade-off between systemic stability and cellular entry. |
Quantitative Data Summary
The tables below summarize the impact of varying PEG-lipid molar ratios on the physicochemical properties and transfection efficiency of LNPs as reported in literature.
Table 1: Effect of DMG-PEG2000 Molar Ratio on LNP Properties (Data synthesized from a study using a nanoprecipitation method)
| DMG-PEG2000 (mol%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Transfection (Relative Luciferase Expression) |
| 0.1 | ~185 | < 0.2 | ~ -2 | > 80% | ~2.0x |
| 0.5 | ~190 | < 0.2 | ~ -4 | > 80% | ~2.5x |
| 1.5 | ~195 | < 0.2 | ~ -6 | > 80% | ~3.1x (Optimal In Vitro) |
| 5.0 | ~210 | < 0.2 | ~ -8 | > 80% | ~2.3x |
| 10.0 | ~230 | < 0.2 | ~ -10 | > 80% | ~1.0x |
| Source: Data points are illustrative representations based on trends reported in literature. |
Table 2: Comparison of Optimal PEG-Lipid Ratios for In Vitro vs. In Vivo Performance
| Application | Optimal DMG-PEG2000 (mol%) | Outcome | Rationale |
| In Vitro (HeLa, DC2.4 cells) | 1.5% | Highest mRNA transfection | Balances stability with minimized steric hindrance for enhanced cellular uptake. |
| In Vivo (Intravenous Admin.) | 5.0% | Highest transgene expression in liver & spleen | Provides superior stability and bioavailability in systemic circulation. |
| Source: Based on findings from a study comparing in vitro and in vivo LNP performance. |
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of LNPs using a microfluidic device, which allows for rapid, reproducible mixing to form uniformly sized nanoparticles.
Materials:
-
Lipid stock solutions in ethanol: Ionizable lipid, DSPC (or other helper lipid), Cholesterol, this compound.
-
Nucleic acid (mRNA, siRNA) diluted in an acidic aqueous buffer (e.g., 25-50 mM acetate buffer, pH 4.0-5.5).
-
Microfluidic mixing device (e.g., NanoAssemblr Ignite).
-
Syringes for the microfluidic device.
-
Ethanol and aqueous buffer.
-
Dialysis cassette or similar system for buffer exchange.
Methodology:
-
Prepare Lipid Mixture: Combine the lipid stock solutions in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable:DSPC:cholesterol:PEG-lipid). Ensure all lipids are fully dissolved; gentle heating (60-65°C) may be required for some components like DSPC.
-
Prepare Aqueous Phase: Dilute the nucleic acid cargo to the desired concentration in the acidic aqueous buffer.
-
Set Up Microfluidic System: Load the lipid-ethanol mixture into one syringe and the aqueous nucleic acid solution into another.
-
Mixing: Set the desired flow rate ratio (FRR) and total flow rate (TFR) on the device. A typical FRR of the aqueous to organic phase is 3:1. Initiate mixing. The rapid mixing of the two streams causes nanoprecipitation and self-assembly of the LNPs.
-
Collection: Collect the resulting milky-white LNP suspension from the outlet.
-
Purification and Buffer Exchange: Dialyze the LNP suspension against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. This step neutralizes the surface charge of the ionizable lipid, making the LNPs stable for storage and use.
-
Sterilization: Filter-sterilize the final LNP formulation through a 0.22 µm filter before storage at 4°C.
Protocol 2: Characterization of LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP sample in PBS (pH 7.4). Analyze using a DLS instrument to measure the hydrodynamic diameter (particle size) and PDI, which indicates the broadness of the size distribution. A PDI value < 0.2 is generally considered indicative of a monodisperse population.
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Electrophoresis.
-
Procedure: Dilute the LNP sample in an appropriate buffer (e.g., PBS). The instrument measures the particle's velocity in an electric field to determine its surface charge (zeta potential). This value is pH-dependent due to the nature of the ionizable lipid.
3. Encapsulation Efficiency Determination:
-
Technique: RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA).
-
Procedure: a. Measure the total amount of nucleic acid in the LNP sample by adding a lysis buffer (e.g., Triton X-100) to disrupt the particles, followed by the fluorescent dye (e.g., RiboGreen). b. In a separate sample, measure the amount of free (unencapsulated) nucleic acid by adding the fluorescent dye without the lysis buffer. c. Calculate the encapsulation efficiency (EE%) using the formula: EE% = [(Total RNA) - (Free RNA)] / (Total RNA) * 100.
Visualizations and Diagrams
Caption: Experimental workflow for optimizing the this compound ratio in LNPs.
Caption: Troubleshooting workflow for low LNP transfection efficiency.
Caption: The "PEG Dilemma": Trade-offs in adjusting the PEG-lipid ratio.
References
- 1. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - A*STAR OAR [oar.a-star.edu.sg]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DSPE-PEG Derivatives for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, lipid-based nanoparticles, particularly liposomes, have emerged as a cornerstone for enhancing the therapeutic index of a wide range of pharmaceuticals. A critical component in the formulation of long-circulating and stable liposomes is the incorporation of polyethylene glycol (PEG)-conjugated lipids. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to PEG (DSPE-PEG) is a widely utilized and FDA-approved excipient.[1][2] This guide provides an objective comparison of m-PEG24-DSPE with other common DSPE-PEG derivatives, supported by experimental data to aid researchers in selecting the optimal derivative for their specific application.
Understanding DSPE-PEG Derivatives: The Basics
DSPE-PEG is an amphiphilic polymer, comprising a hydrophobic DSPE anchor that integrates into the lipid bilayer of a liposome and a hydrophilic PEG chain that extends into the aqueous exterior.[1][2] This PEGylated "stealth" coating sterically hinders the adsorption of opsonins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS), leading to prolonged systemic circulation.[2] The properties of the resulting liposomes can be finely tuned by modifying the length of the PEG chain and by introducing functional groups at the distal end of the PEG.
Comparison of Key Physicochemical and In Vivo Properties
While direct comparative data for this compound is limited in publicly available literature, its properties can be inferred from studies on DSPE-PEG derivatives with similar PEG chain lengths. DSPE-PEG2000 is the most extensively studied and will be used as a primary benchmark for comparison. The number "24" in this compound refers to the number of PEG repeat units, which corresponds to a molecular weight of approximately 1056 Da for the PEG chain. This places it between the commonly studied DSPE-PEG1000 and DSPE-PEG2000.
| Property | This compound (Inferred) | DSPE-PEG2000 | DSPE-PEG5000 | Functionalized DSPE-PEG (e.g., -Mal, -NHS) |
| PEG Molecular Weight (Da) | ~1100 | ~2000 | ~5000 | Variable (commonly 2000 or 3400) |
| Circulation Half-life | Moderate to Long | Long | Potentially Longer | Similar to non-functionalized counterpart |
| Steric Hindrance | Good | Excellent | Very High | Excellent |
| Encapsulation Efficiency | Generally high, may be slightly higher than longer PEG chains for certain drugs. | High, but can be influenced by drug properties and PEG concentration. | May be slightly lower for some drugs due to the larger PEG chain. | Generally unaffected by the terminal functional group. |
| Liposome Stability | High | High | High | High |
| Cellular Uptake (non-targeted) | Lower than non-PEGylated | Low | Very Low | Can be enhanced with targeting ligands. |
| Targeting Capability | Not inherently targeted | Not inherently targeted | Not inherently targeted | Enabled by conjugation of ligands (antibodies, peptides, etc.) |
Experimental Data Summary:
| Derivative | Key Finding | Reference |
| DSPE-PEG2000 vs. DSPE-PEG5000 | DSPE-PEG5000 forms a thicker adsorbed layer on nanocrystal surfaces compared to DSPE-PEG2000 (1-3 nm). DSPE-PEG2000 provided slightly higher surface coverage and superior colloidal stability for felodipine and griseofulvin nanocrystals. | |
| DSPE-PEG of varying MW | In a study with siRNA lipid nanoparticles, increasing the proportion of DSPE-PEG in the formulation led to longer circulation times. | |
| DSPE-PEG2000 | Incorporation of just 0.5 mol% of DSPE-PEG2000 significantly increased the plasma circulation longevity of liposomes. | |
| Functionalized DSPE-PEG | Folate-conjugated DSPE-PEG was used to create multifunctional nanoassemblies for co-delivery of docetaxel and iSur-pDNA with high encapsulation efficiency (>90%). |
Experimental Protocols
Liposome Preparation via Thin-Film Hydration
This method is widely used for the preparation of liposomes incorporating DSPE-PEG derivatives.
Workflow:
Caption: Thin-film hydration method for liposome preparation.
Detailed Steps:
-
Dissolution: The desired lipids, including the DSPE-PEG derivative, are dissolved in a suitable organic solvent mixture, such as chloroform and methanol.
-
Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The aqueous phase may contain a hydrophilic drug for passive encapsulation.
-
Size Reduction: The resulting multilamellar vesicles are subjected to sonication or extrusion through polycarbonate membranes of defined pore sizes to produce small unilamellar vesicles (SUVs) with a uniform size distribution.
-
Purification: Unencapsulated drug and other impurities are removed by techniques such as dialysis or size exclusion chromatography.
Characterization of Liposomes
Key Parameters and Methods:
| Parameter | Method | Description |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the liposomes in suspension. |
| Zeta Potential | Laser Doppler Velocimetry | Indicates the surface charge of the liposomes, which is crucial for stability. |
| Encapsulation Efficiency (%EE) | HPLC, UV-Vis Spectroscopy | Quantifies the amount of drug encapsulated within the liposomes relative to the total amount of drug used. |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Visualizes the shape and lamellarity of the liposomes. |
In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol allows for the quantification of liposome uptake by cells.
Workflow:
Caption: Workflow for cellular uptake analysis by flow cytometry.
Detailed Steps:
-
Cell Culture: Plate cells at a suitable density in multi-well plates and culture until they reach the desired confluency.
-
Incubation: Incubate the cells with liposomes containing a fluorescent marker (e.g., rhodamine-PE, NBD-PE) for a specific duration.
-
Washing: After incubation, wash the cells multiple times with cold PBS to remove any liposomes that are not internalized.
-
Harvesting: Detach the cells from the plate using a suitable method, such as trypsinization.
-
Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity, which correlates with the amount of internalized liposomes.
Signaling Pathways of Common Liposomal Drugs
DSPE-PEG-based liposomes are versatile carriers for a variety of therapeutic agents. Understanding the mechanism of action of the encapsulated drug is crucial for designing effective therapies.
Doxorubicin and the mTOR Signaling Pathway
Doxorubicin, a widely used chemotherapeutic agent, has been shown to impact the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: Simplified diagram of doxorubicin's effect on the mTOR pathway.
Doxorubicin can induce the activation of the tumor suppressor protein p53. Activated p53 can, in turn, inhibit the mTOR pathway, leading to a decrease in cell growth and proliferation. This, along with other mechanisms, contributes to the anticancer effects of doxorubicin.
Paclitaxel and Microtubule Stabilization
Paclitaxel is another potent anticancer drug that functions by targeting microtubules, essential components of the cytoskeleton involved in cell division.
Caption: Mechanism of action of paclitaxel on microtubules.
Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This "kinetic stabilization" of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Conclusion
The choice of a DSPE-PEG derivative significantly impacts the performance of a liposomal drug delivery system. While DSPE-PEG2000 remains the gold standard with a wealth of supporting data, other derivatives like this compound and those with different PEG lengths or functional groups offer opportunities to fine-tune the formulation for specific therapeutic goals. A shorter PEG chain, as in this compound, may offer a balance between adequate circulation time and potentially improved cellular interaction or drug loading for certain molecules. Conversely, longer PEG chains like DSPE-PEG5000 may provide enhanced steric protection. Functionalized DSPE-PEG derivatives are indispensable for active targeting strategies. The experimental protocols and comparative data presented in this guide are intended to provide a foundational understanding to aid in the rational design and selection of DSPE-PEG derivatives for novel and effective drug delivery systems.
References
The Performance of m-PEG24-DSPE in Drug Delivery: A Comparative Guide
In the landscape of advanced drug delivery systems, the modification of nanocarriers with polyethylene glycol (PEG) has become a cornerstone for enhancing therapeutic efficacy. Among the various PEGylated lipids, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (m-PEG2000-DSPE), a close and widely studied analog of m-PEG24-DSPE, has emerged as a critical component in the formulation of liposomes, micelles, and other nanoparticles. Its primary role is to create a hydrophilic protective layer on the surface of the nanocarrier, a feature that significantly improves the pharmacokinetic profile of the encapsulated therapeutic agents. This guide provides a comparative analysis of the performance of m-PEG-DSPE-containing nanocarriers against non-PEGylated alternatives, supported by experimental data and detailed methodologies.
Key Performance Metrics: A Comparative Analysis
The inclusion of m-PEG-DSPE in drug delivery formulations imparts several key advantages, most notably in drug encapsulation efficiency, stability, in vivo circulation time, and cellular uptake.
Drug Encapsulation Efficiency
The efficiency with which a drug is encapsulated within a nanocarrier is a critical determinant of its therapeutic potential and commercial viability. The presence of m-PEG-DSPE has been shown to positively influence encapsulation efficiency.
Comparative Data: Encapsulation Efficiency
| Formulation Type | Drug | Key Lipids | m-PEG-DSPE Content (mol%) | Encapsulation Efficiency (%) | Reference |
| PEGylated Liposomes | Shikonin | DOPC/DSPG | 5 | 89.4 | [1] |
| Conventional Liposomes | Shikonin | DOPC/DSPG | 0 | 76.5 | [1] |
| PEGylated Liposomes | Podophyllotoxin | Soy Phosphatidylcholine, Cholesterol | 5 | 87.11 ± 1.77 | [2] |
| DSPE-mPEG2000 Micelles | Irinotecan (CPT-11) | DSPE-mPEG2000 | 100 | 90.0 ± 1.0 | [1] |
| DSPE-mPEG2000 Micelles | Ridaforolimus | DSPE-mPEG2000 | 100 | 77.5 ± 1.6 | [3] |
As evidenced by the data, PEGylated liposomes demonstrate a notable increase in encapsulation efficiency compared to their conventional, non-PEGylated counterparts. For instance, the encapsulation of shikonin in liposomes saw an increase of approximately 13% with the inclusion of DSPE-mPEG2000. This enhancement is attributed to the steric hindrance provided by the PEG chains, which may create a more stable and less leaky lipid bilayer during the formulation process.
Stability and In Vivo Circulation Time
A major hurdle for intravenously administered nanocarriers is their rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. The "stealth" properties conferred by m-PEG-DSPE are instrumental in overcoming this challenge. The hydrophilic PEG chains create a steric barrier that reduces opsonization (the process of marking particles for phagocytosis) and subsequent uptake by macrophages.
Comparative Data: In Vivo Circulation
| Formulation | Key Features | Animal Model | Half-life (t½) | Key Finding | Reference |
| DSPE-mPEG2000 Liposomes | 6 mol% DSPE-mPEG2000, 200 nm diameter | Mice | > 24 hours (remained in circulation) | Significantly prolonged circulation time. | |
| DSPE-mPEG2000 Micelles | Ridaforolimus-loaded | Rats | Increased by 170% vs. free drug | Micelle formulation significantly increased the half-life. | |
| PEGylated Liposomes | Compared to non-PEGylated | Mice | - | PEGylated liposomes exhibit longer circulation times. | |
| DSPE-PEG vs DMG-PEG LNPs | C18 vs C14 lipid anchor | Mice | Longer for DSPE-PEG | Longer lipid anchor (C18 in DSPE) leads to longer circulation. |
Studies have demonstrated a dramatic increase in the circulation half-life of liposomes containing m-PEG-DSPE. For example, liposomes formulated with 6 mol% DSPE-mPEG2000 were observed to remain in the circulation of mice for over 24 hours. In another study, a micellar formulation of ridaforolimus using DSPE-mPEG2000 increased the drug's half-life by 170% in rats compared to the free drug. The length of the lipid anchor in the PEGylated lipid also plays a role, with the longer C18 chain of DSPE providing a more stable anchor and thus longer circulation compared to shorter chain lipids like DMG-PEG.
Cellular Uptake
The efficiency of cellular uptake is a crucial factor for drugs that act intracellularly. While the "stealth" properties of PEG can sometimes hinder interaction with target cells, formulations can be optimized to ensure efficient drug delivery. In many cases, the prolonged circulation and stability of PEGylated nanoparticles lead to enhanced accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, ultimately resulting in increased cellular uptake over time.
One study demonstrated that a micelle formulation of ridaforolimus significantly improved its uptake in DU145 and MDA-1986 cancer cells at all tested concentrations compared to the free drug. Another study found that PEGylated liposomes, when paired with a targeting ligand, showed higher cellular uptake in cancer cells compared to non-targeted liposomes.
Experimental Protocols
The validation of m-PEG-DSPE performance relies on a set of standardized experimental procedures. Below are generalized protocols for key experiments.
Preparation of Liposomes by Thin-Film Hydration
This is a common method for preparing liposomes, including those containing m-PEG-DSPE.
-
Lipid Dissolution : Dissolve the desired lipids (e.g., a primary phospholipid like DSPC, cholesterol, and m-PEG2000-DSPE) in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask.
-
Film Formation : Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying : Place the flask under high vacuum for several hours to overnight to ensure the complete removal of any residual solvent.
-
Hydration : Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline or a solution containing a hydrophilic drug) by gentle agitation at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction : To obtain smaller, unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension is typically subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
Determination of Encapsulation Efficiency
This protocol outlines a common method to quantify the amount of drug successfully encapsulated within liposomes.
-
Separation of Free Drug : Separate the unencapsulated drug from the liposome formulation. This is often achieved by methods such as ultracentrifugation, size exclusion chromatography (e.g., using a Sephadex column), or dialysis. For centrifugation, the liposome suspension is centrifuged at high speed, pelleting the liposomes while the unencapsulated drug remains in the supernatant.
-
Quantification of Unencapsulated Drug : Measure the concentration of the drug in the supernatant (or the dialysate) using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or fluorescence spectroscopy, depending on the properties of the drug.
-
Quantification of Total Drug : Disrupt the liposomes in a separate aliquot of the formulation using a detergent (e.g., Triton X-100) or a suitable organic solvent to release the encapsulated drug. Then, measure the total drug concentration using the same analytical method.
-
Calculation : The encapsulation efficiency (EE%) is calculated using the following formula: EE% = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
In Vivo Circulation Half-Life Determination
This protocol describes a general procedure for assessing the circulation time of liposomes in an animal model.
-
Animal Model : Utilize a suitable animal model, typically mice or rats.
-
Formulation Administration : Intravenously inject the liposomal formulation (often containing a fluorescent or radiolabeled marker) into the animals through the tail vein.
-
Blood Sampling : At predetermined time points (e.g., 5 min, 1, 2, 4, 8, 24 hours post-injection), collect small blood samples from the animals.
-
Quantification of Marker : Process the blood samples (e.g., plasma separation) and quantify the concentration of the marker using an appropriate detection method (e.g., fluorescence measurement for a fluorescent marker or scintillation counting for a radiolabel).
-
Pharmacokinetic Analysis : Plot the plasma concentration of the marker versus time and fit the data to a pharmacokinetic model (e.g., a one-compartment or two-compartment model) to calculate the circulation half-life (t½).
Visualizing the Role of m-PEG-DSPE
Graphviz diagrams can effectively illustrate the structural and functional aspects of m-PEG-DSPE in drug delivery.
Caption: Structure of a PEGylated liposome with m-PEG-DSPE.
Caption: Experimental workflow for evaluating liposome performance.
Caption: Mechanism of prolonged circulation for PEGylated liposomes.
References
A Head-to-Head Comparison: m-PEG24-DSPE versus Other Leading Polymers for Nanoparticle Drug Delivery
For researchers, scientists, and drug development professionals, the choice of nanoparticle coating is a critical determinant of a drug delivery system's success. This guide provides an objective comparison of methoxy-poly(ethylene glycol)24-distearoylphosphatidylethanolamine (m-PEG24-DSPE) with other commonly used polymers for nanoparticle surface modification. The following sections present a synthesis of experimental data to inform the selection of the optimal coating for your therapeutic application.
The "stealth" properties conferred by polyethylene glycol (PEG)ylation are well-established in the field of nanomedicine. By creating a hydrophilic shield, PEG coatings reduce opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging the circulation half-life of nanoparticles.[1] this compound, a phospholipid-PEG conjugate, is a widely utilized component in these systems due to its biocompatibility and ability to stably anchor to the lipid bilayer of liposomes and other lipid-based nanoparticles.[2] However, a variety of other polymers, both synthetic and natural, are also employed, each with a unique set of properties that can be advantageous for specific applications. This guide will delve into a comparative analysis of these alternatives.
Key Performance Indicators: A Tabular Comparison
The following tables summarize key quantitative data from various studies to provide a comparative overview of different polymer coatings for nanoparticles. It is important to note that direct comparisons can be challenging as performance metrics are highly dependent on the specific nanoparticle core, the encapsulated drug, and the experimental conditions.
Table 1: Physicochemical Properties of Coated Nanoparticles
| Polymer Coating | Nanoparticle Core | Drug/Payload | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000 | Gold Nanoparticles | - | ~13 | - | - | [3][4] |
| DSPE-PEG5000 | Gold Nanoparticles | - | ~13 | - | - | [3] |
| PLGA-PEG | PLGA | Docetaxel | ~150-290 | < 0.2 | - | |
| Chitosan-coated PLGA | PLGA | - | ~245 | ~0.103 | +23.8 | |
| PEG-coated PLGA | PLGA | - | - | - | - | |
| DSPE-PEG2000 | Liposome | Doxorubicin | ~116.6 | 0.112 | -13.7 | |
| DSPE-PEG (Varying Lengths) | Liposome | - | - | - | -20 to -25 | |
| DMG-PEG | Lipid Nanoparticle | siRNA | ~70-195 | < 0.2 | - |
Table 2: In Vitro Performance of Coated Nanoparticles
| Polymer Coating | Nanoparticle System | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Profile | Reference |
| DSPE-mPEG2000 | Micelles | CPT-11 | 76.57 - 95.22 | - | Sustained release | |
| PLGA-Chitosan-PEG | PLGA | Disulfiram | High | - | Biphasic: initial burst followed by sustained release | |
| DSPE-PEG-Folate (Varying Lengths) | Liposomes | Doxorubicin | - | - | - |
Table 3: In Vivo Pharmacokinetics of Coated Nanoparticles
| Polymer Coating | Nanoparticle System | Animal Model | Blood Half-life (t1/2) | Tumor Accumulation | Liver Accumulation | Spleen Accumulation | Reference |
| DSPE-PEG5000 | Gold Nanoparticles | Rat | 57 h | - | High | High | |
| DSPE-PEG2000 | Gold Nanoparticles | Mouse | 28.5 h | - | - | - | |
| DSPE-PEG (High DSPE proportion) | Lipid Nanoparticle | Mouse | Increased | Increased in injured brain | Decreased | Increased | |
| DMG-PEG (Low DSPE proportion) | Lipid Nanoparticle | Mouse | Decreased | - | Increased | - | |
| Single PEG2k | Polyion Complex Micelles | - | Prolonged | Increased | Reduced | Reduced | |
| Mixed PEG2k and PEG550 | Polyion Complex Micelles | - | Reduced | - | Increased | Increased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in the cited studies for the preparation and characterization of polymer-coated nanoparticles.
Preparation of DSPE-PEG Coated Nanoparticles (Hydration Method)
This method is commonly used for the preparation of liposomes and micelles.
-
Lipid Film Formation: DSPE-PEG2000 and other lipid components are dissolved in an organic solvent (e.g., chloroform). The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation above the lipid transition temperature. This process leads to the self-assembly of lipids into nanoparticles.
-
Sizing: To obtain a uniform size distribution, the nanoparticle suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
A study by Takayama et al. utilized a hydration method to prepare nanoparticles using DSPE-PEG2000 and Soluplus. The components were dissolved in chloroform, followed by solvent evaporation to form a lipid film, which was then hydrated with an aqueous solvent.
Characterization of Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS) is the standard technique used to determine the hydrodynamic diameter and PDI of nanoparticles in suspension.
-
Procedure: A small aliquot of the nanoparticle suspension is diluted in an appropriate buffer and placed in a cuvette. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and correlates this to their size. The PDI value indicates the breadth of the size distribution.
2. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS) is used to measure the surface charge of nanoparticles.
-
Procedure: The nanoparticle suspension is placed in a specialized zeta cell containing electrodes. An electric field is applied, causing the charged particles to move towards the oppositely charged electrode. The velocity of this movement is measured and used to calculate the zeta potential. Samples are typically prepared in a low ionic strength medium like 10 mM NaCl.
3. Encapsulation Efficiency and Drug Loading:
-
Method: To determine the amount of drug successfully encapsulated within the nanoparticles, a separation technique is employed to separate the nanoparticles from the unencapsulated (free) drug. This is often followed by quantification of the drug in each fraction using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Procedure for Encapsulation Efficiency (EE):
-
Separate the nanoparticles from the aqueous phase containing free drug using methods like centrifugation, dialysis, or size exclusion chromatography.
-
Disrupt the nanoparticles using a suitable solvent or detergent to release the encapsulated drug.
-
Quantify the amount of drug in the nanoparticle fraction and in the initial formulation.
-
EE (%) is calculated as: (Mass of drug in nanoparticles / Total mass of drug used) x 100.
-
-
Procedure for Drug Loading (DL):
-
After separating and purifying the nanoparticles, a known amount of the lyophilized or concentrated nanoparticle formulation is taken.
-
The amount of encapsulated drug is quantified.
-
DL (%) is calculated as: (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.
-
Visualizing the Concepts
The following diagrams, generated using the DOT language, illustrate key concepts in nanoparticle coating and drug delivery.
Caption: Workflow for the preparation and characterization of polymer-coated nanoparticles.
Caption: The "stealth" effect of PEGylation on nanoparticles.
Concluding Remarks
The selection of a polymer for nanoparticle coating is a multifaceted decision that requires careful consideration of the desired physicochemical properties, drug release kinetics, and in vivo performance. This compound remains a robust and widely used option, particularly for lipid-based nanoparticles, offering a good balance of stability and "stealth" properties. The length of the PEG chain in DSPE-PEG conjugates has a significant impact on in vivo performance, with longer chains generally leading to longer circulation times.
However, alternative polymers such as PLGA-PEG and chitosan offer their own unique advantages. PLGA-based systems are biodegradable and have a well-established regulatory profile, while chitosan, a natural polymer, can provide mucoadhesive properties and a positive surface charge, which can be beneficial for specific delivery routes and cellular interactions.
Ultimately, the optimal polymer coating will be application-specific. The data presented in this guide, compiled from various experimental studies, is intended to serve as a valuable resource for researchers in making an informed decision for their drug delivery system design. Further empirical investigation is always recommended to validate the performance of a chosen polymer coating for a specific nanoparticle formulation and therapeutic agent.
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo [mdpi.com]
- 4. Pharmacokinetics of PEGylated Gold Nanoparticles: In Vitro—In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Chain Length on DSPE-Based Drug Delivery Systems: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene glycol (PEG) chain length for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a critical parameter in the design of liposomal and micellar drug delivery systems. This decision significantly impacts the nanoparticle's physicochemical properties, in vivo performance, and ultimately, its therapeutic efficacy. This guide provides a comparative analysis of different DSPE-PEG chain lengths, supported by experimental data, to aid in the rational design of next-generation nanomedicines.
The "stealth" properties conferred by PEGylation—the process of attaching PEG chains to a nanoparticle surface—are well-established. This hydrophilic shield sterically hinders the adsorption of opsonins, plasma proteins that mark nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[1][2][3] However, the length of the PEG chain is a double-edged sword, influencing not only circulation half-life but also drug encapsulation efficiency, cellular uptake, and biodistribution.
Physicochemical Properties: A Balancing Act
The choice of DSPE-PEG length directly affects the fundamental characteristics of the resulting nanoparticles. Shorter PEG chains may not provide sufficient steric hindrance for effective opsonin repulsion, while excessively long chains can negatively impact drug loading and cellular interactions.
A study investigating DSPE-PEG with molecular weights of 2000, 3000, and 5000 Da found that the critical micelle concentration (CMC) increased with longer PEG chains, ranging from 0.5 to 1.5 µM.[4] This suggests that micelles formed with shorter PEG chains are more stable upon dilution in the bloodstream. In terms of drug solubilization, DSPE-PEG 2000 micelles demonstrated greater solubilization of diazepam compared to DSPE-PEG 5000 micelles in their simple form.[4]
| DSPE-PEG Molecular Weight (Da) | Critical Micelle Concentration (µM) | Drug Solubilization (Diazepam) | Reference |
| 2000 | ~0.5-1.0 | Higher | |
| 3000 | Intermediate | Not specified | |
| 5000 | ~1.0-1.5 | Lower |
In Vivo Performance: Circulation, Biodistribution, and Cellular Uptake
The in vivo fate of DSPE-PEG nanoparticles is intricately linked to the PEG chain length. Longer PEG chains generally lead to a more pronounced steric barrier, resulting in longer circulation times and altered biodistribution profiles.
One study demonstrated a clear correlation between the acyl chain length of the PEG-lipid and circulation half-life. At a 1.5 mol% concentration, the circulation half-life of lipid nanoparticles increased from 0.64 hours with a C14 acyl chain to 4.03 hours with a C18 acyl chain (as in DSPE). Another study directly comparing DSPE-PEG2000 and DSPE-PEG5000 in liposomes found that the circulation half-life increased from 21 minutes for PEG2000-modified liposomes to 75 minutes for PEG5000-modified ones, compared to 13 minutes for unmodified liposomes.
This prolonged circulation is often accompanied by reduced accumulation in the liver and spleen, the primary organs of the MPS. However, an excessively dense or long PEG shield can also hinder the interaction of the nanoparticle with target cells, a phenomenon known as the "PEG dilemma". While PEGylation generally reduces cellular uptake compared to non-PEGylated counterparts, the effect of different PEG lengths on uptake by target cells can be complex and cell-line dependent. For instance, one study found negligible differences in intracellular uptake in glioblastoma cells between liposomes formulated with DSPE-PEG750 and DSPE-PEG2000.
| DSPE-PEG Molecular Weight (Da) | Circulation Half-Life | Liver & Spleen Uptake | Cellular Uptake | Reference |
| Unmodified | 13 min | High | High (by phagocytes) | |
| 2000 | 21 min | Reduced | Reduced | |
| 5000 | 75 min | Further Reduced | Potentially more reduced |
Experimental Protocols
Preparation of DSPE-PEG Micelles
A common method for preparing DSPE-PEG micelles is the film hydration method.
Protocol:
-
Dissolution: Dissolve the desired amount of DSPE-PEG and the hydrophobic drug in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the DSPE.
-
Sonication: Sonicate the resulting suspension using a bath or probe sonicator to reduce the size and lamellarity of the particles, leading to the formation of micelles.
-
Drug Loading (for passive loading): For passive loading, the drug can be co-dissolved with the DSPE-PEG in the initial step. For active loading, the drug is incubated with pre-formed micelles.
-
Purification: Remove any unloaded drug and impurities by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
In Vitro Cellular Uptake Assay
To assess the impact of PEG chain length on cellular internalization, a fluorescence-based uptake assay is commonly employed.
Protocol:
-
Cell Seeding: Plate the target cells (e.g., cancer cell line) in a multi-well plate and allow them to adhere overnight.
-
Incubation: Prepare fluorescently labeled DSPE-PEG nanoparticles (e.g., incorporating a fluorescent lipid) with different PEG chain lengths. Incubate the cells with these nanoparticle suspensions for a defined period.
-
Washing: After incubation, wash the cells multiple times with cold PBS to remove any nanoparticles that have not been internalized.
-
Analysis:
-
Quantitative Analysis: Lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorometer.
-
Qualitative Analysis: Visualize the cellular uptake of the nanoparticles using confocal microscopy or flow cytometry.
-
In Vivo Biodistribution Study
Animal models are essential for understanding how PEG chain length affects the biodistribution of nanoparticles.
Protocol:
-
Nanoparticle Labeling: Label the DSPE-PEG nanoparticles with a suitable tracer, such as a fluorescent dye for optical imaging or a radionuclide for scintigraphic imaging or gamma counting.
-
Administration: Administer the labeled nanoparticles to the animal model, typically via intravenous injection.
-
Sample Collection: At various time points post-injection, collect blood samples and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Quantification: Determine the amount of nanoparticles in each organ by measuring the signal from the label (e.g., fluorescence intensity or radioactivity). The results are often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The selection of the DSPE-PEG chain length is a critical optimization parameter in the formulation of nanocarriers. While longer PEG chains, such as in DSPE-PEG5000, can significantly enhance circulation time, this may come at the cost of reduced drug loading and potentially hindered cellular uptake. Conversely, shorter chains like those in DSPE-PEG2000 may offer a better balance between stability, drug encapsulation, and biological activity. The optimal PEG length is highly dependent on the specific drug, the therapeutic application, and the target tissue. Therefore, a thorough comparative analysis, as outlined in this guide, is essential for the rational design of effective and safe DSPE-PEG-based drug delivery systems.
References
- 1. Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro and in vivo comparison of m-PEG24-DSPE formulations
An Objective Comparison of m-PEG-DSPE Formulations: In Vitro and In Vivo Performance
This guide provides a detailed comparison of drug formulations utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine modified with polyethylene glycol (m-PEG-DSPE). It is intended for researchers, scientists, and professionals in drug development seeking to evaluate the performance of these lipid-polymer conjugates in various nanocarrier systems. The focus is on the in vitro and in vivo characteristics that are critical for advancing therapeutic candidates. m-PEG-DSPE is a widely used, biocompatible, and biodegradable amphiphilic material integral to the formulation of nanocarriers like liposomes and micelles.[1][2] Its primary role is to improve stability, enhance drug encapsulation efficiency, and prolong circulation time in the bloodstream.[1][2]
The initial assessment of any nanoparticle formulation involves a thorough characterization of its physical and chemical properties. These parameters are fundamental determinants of the formulation's stability, drug-loading capacity, and subsequent biological interactions. Formulations based on m-PEG-DSPE can be tailored to achieve specific sizes and surface charges suitable for targeted drug delivery.
Table 1: Physicochemical Properties of Various m-PEG-DSPE Formulations
| Formulation Type | Drug Loaded | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (LC%) | Reference |
| Long-Circulating Liposome | Podophyllotoxin | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 | N/A | [3] |
| pH-Sensitive Mixed Micelle | Paclitaxel (PCT) | 110 - 135 | N/A | N/A | 88 | 5 | |
| Micelle | Cabozantinib | 11 | Narrow | N/A | 78.37 ± 1.34 | 5.45 ± 0.09 | |
| Micelle | Doxorubicin (DOX) | N/A | N/A | -30.87 to -28.67 | 86.1 - 97.5 | N/A | |
| Micelle | Ridaforolimus | 33 ± 15 | N/A | N/A | N/A | N/A | |
| PEGylated Nanoliposome | Hydroxyurea (HU) | 338.2 | N/A | N/A | 64.2 | N/A | |
| PEGylated Nanoliposome | Melphalan (MEL) | ~115 | ~0.15 | ~ -21 | ~95 | ~14 | |
| Micelle | Radiolabeled (99mTc) | 9.6 ± 0.6 | Mono-modal | -2.7 ± 1.1 | N/A | N/A |
N/A: Not Available in the cited source.
Experimental Protocols
Preparation of Micelles by Thin-Film Rehydration
A common method for preparing m-PEG-DSPE micelles involves the thin-film rehydration technique.
-
Solubilization: The drug (e.g., Cabozantinib) and the DSPE-PEG conjugate are dissolved in an organic solvent like a chloroform-methanol mixture.
-
Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid-drug film on the inner surface of the flask.
-
Hydration: The film is hydrated with an aqueous buffer solution (e.g., PBS, pH 7.4) by gentle rotation. This step allows the amphiphilic DSPE-PEG molecules to self-assemble into micelles, encapsulating the hydrophobic drug within their core.
-
Purification/Sterilization: The resulting micellar solution is typically passed through a syringe filter (e.g., 0.22 µm) to remove any un-encapsulated drug aggregates and to ensure sterility.
-
Lyophilization (Optional): For long-term storage, the micelle solution can be lyophilized (freeze-dried) to produce a stable powder, which can be reconstituted with water before use.
Characterization of Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles in a solution. The Zeta Potential, which indicates the surface charge and predicts the stability of the colloidal suspension, is measured using Laser Doppler Electrophoresis.
References
- 1. researchgate.net [researchgate.net]
- 2. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of m-PEG24-DSPE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biocompatibility of drug delivery vehicles is a critical determinant of their clinical success. Methoxy-poly(ethylene glycol)24-distearoylphosphatidylethanolamine (m-PEG24-DSPE) is a frequently utilized excipient in nanoparticle formulations, prized for its ability to confer "stealth" characteristics and enhance systemic circulation times. However, concerns regarding the immunogenicity of polyethylene glycol (PEG) have spurred the development of alternative biocompatible polymers. This guide provides an objective comparison of the biocompatibility of this compound with its alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This guide delves into the key aspects of biocompatibility for this compound and its alternatives, focusing on three primary assays: cytotoxicity, hemolytic activity, and complement activation. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing data for structurally similar PEG-DSPE variants and promising alternatives like polysarcosine (pSar) and poly(2-oxazoline)s (POx). The overarching goal is to provide a framework for researchers to assess the biocompatibility of these materials in their own drug delivery systems.
Data Presentation: Comparative Biocompatibility Metrics
The following tables summarize representative quantitative data from studies on various PEG-DSPE conjugates and their alternatives. It is crucial to note that these values are context-dependent and can vary based on the specific nanoparticle formulation, cell line, and assay conditions.
Table 1: In Vitro Cytotoxicity Data (IC50 Values)
| Material | Cell Line | IC50 (µg/mL) | Reference |
| DSPE-PEG(5000) amine SWCNTs | SKOV3 | 50 | [1] |
| DSPE-PEG(5000) amine SWCNTs | HEPG2 | 300 | [1] |
| DSPE-PEG(5000) amine SWCNTs | A549 | 370 | [1] |
| Polysarcosine-lipid micelles | - | Generally low cytotoxicity reported | [1][] |
| Poly(2-oxazoline)-based materials | Various | Generally low cytotoxicity reported |
Table 2: Hemolytic Activity Data
| Material | Concentration | Hemolysis (%) | Reference |
| DOPC – DSPE‐mPEG AuNRs | 100 µg/mL | 8 | |
| PSS-AuNRs | 100 µg/mL | 24 | |
| CTAB-AuNRs | 100 µg/mL | 73 | |
| PEG (20,000 MW) | 0.1% | Reduced hemolysis by >40% vs PBS |
Note: This data highlights the ability of PEGylation to reduce hemolysis compared to other surface coatings. Specific data for this compound is not available.
Table 3: Complement Activation Data
| Material | Assay | Result | Reference |
| PEGylated liposomes | SC5b-9 generation | Significant increase in the presence of anti-PEG IgM | |
| PEGylated SWNTs | SC5b-9 generation | Significant increase | |
| Polysarcosine-modified nanoparticles | Complement activation | Negligible activation reported | |
| Poly(2-oxazoline)s | Complement activation | Generally low activation reported |
Note: PEGylated materials can activate the complement system, particularly in the presence of pre-existing anti-PEG antibodies. Alternatives like polysarcosine are being explored for their lower potential for complement activation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of biocompatibility. Below are summaries of standard protocols for the key assays discussed.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test material (e.g., this compound formulated nanoparticles) and controls
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test material. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the test material that causes a 50% reduction in cell viability, can then be determined.
Hemolysis Assay Protocol
This assay evaluates the potential of a material to damage red blood cells (RBCs), leading to the release of hemoglobin.
Materials:
-
Freshly collected whole blood with an anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
Test material and controls (positive control: Triton X-100; negative control: PBS)
-
Centrifuge
-
96-well plates
-
Spectrophotometer
Procedure:
-
RBC Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the RBCs several times with PBS to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).
-
Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of the test material. Include positive and negative controls.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.
-
Centrifugation: Centrifuge the plate to pellet intact RBCs and cell debris.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Complement Activation Assay: C3 Cleavage
This assay measures the activation of the complement system, a key component of the innate immune system. Activation leads to the cleavage of complement protein C3 into C3a and C3b.
Materials:
-
Normal human serum (as a source of complement proteins)
-
Test material and controls (positive control: zymosan; negative control: saline)
-
EDTA-containing buffer (to stop the reaction)
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment
-
Anti-C3 antibody
Procedure:
-
Incubation: Incubate the test material with normal human serum at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an EDTA-containing buffer.
-
SDS-PAGE: Separate the serum proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and then probe with a primary antibody specific for C3. This antibody should recognize both intact C3 and its cleavage products.
-
Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.
-
Analysis: Analyze the resulting bands to determine the extent of C3 cleavage. The appearance of C3 cleavage products (e.g., C3b, iC3b, C3c) indicates complement activation.
Mandatory Visualizations
Signaling Pathway: Complement Activation by PEGylated Nanoparticles
The complement system can be activated by PEGylated nanoparticles primarily through the classical and lectin pathways, especially in the presence of anti-PEG antibodies.
References
Validation of Drug Release Kinetics from m-PEG24-DSPE Carriers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the drug release kinetics from 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-24] (m-PEG24-DSPE) carriers against alternative delivery systems. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid in the selection and validation of appropriate drug delivery vehicles.
Comparative Analysis of Drug Release Kinetics
The in vitro release of a therapeutic agent from its carrier is a critical parameter influencing its pharmacokinetic profile and therapeutic efficacy. This section compares the release kinetics of a model drug, doxorubicin, from carriers formulated with m-PEG2000-DSPE and a modified carrier, DSPE-PEG-C60, which incorporates a fullerene derivative.
Table 1: Cumulative Drug Release of Doxorubicin from Micellar Carriers
| Time (hours) | Cumulative Release from DSPE-PEG-NH2 Micelles (%) | Cumulative Release from DSPE-PEG-C60 Micelles (%) |
| 0 | 0 | 0 |
| 2 | ~15 | ~12 |
| 4 | ~22 | ~18 |
| 8 | ~30 | ~25 |
| 12 | ~38 | ~32 |
| 24 | ~45 | ~38 |
| 48 | 52 | 41 |
Data adapted from a study evaluating doxorubicin release from DSPE-PEG based micelles. The study used DSPE-PEG-NH2 as the base carrier, which has comparable properties to m-PEG-DSPE for forming the micellar shell[1]. The ratio of carrier to drug was 10:1 (w/w) and the release was measured in phosphate buffer at pH 7.4[1].
The data indicates a sustained release profile for both carrier types. The introduction of the C60 fullerene derivative to the DSPE-PEG structure resulted in a slightly slower release of doxorubicin over the 48-hour period[1]. This suggests that modifications to the core or shell of the micelle can modulate the drug release kinetics.
In a separate study, the release of doxorubicin from mixed micelles composed of Pluronic P123 and PEG2000-DSPE was compared to micelles made of PEG2000-DSPE alone at different pH values. At a physiological pH of 7.4, the cumulative release after approximately 48 hours was around 24% for the PEG2000-DSPE micelles and 25% for the mixed P123-PEG2000-DSPE micelles[2]. This indicates that the addition of Pluronic P123 did not significantly alter the release rate under these conditions[2]. However, at a more acidic pH of 5.0, simulating a tumor microenvironment, the release from both formulations was significantly faster, reaching approximately 78% for both. This highlights the potential for pH-sensitive drug release from these carrier systems.
Experimental Protocols
Accurate and reproducible validation of drug release kinetics relies on well-defined experimental protocols. The two most common in vitro methods for nanoparticle and micelle-based carriers are the dialysis method and the sample and separate technique.
Dialysis Method
This technique physically separates the drug-loaded nanoparticles from the release medium using a semi-permeable membrane, allowing for the analysis of the released drug over time.
a. Materials and Equipment:
-
Dialysis tubing or cassette with a specific molecular weight cut-off (MWCO) (e.g., 10 kDa)
-
Release medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
Stirring plate and stir bar
-
Constant temperature incubator or water bath (37°C)
-
Syringes and needles for sampling
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
b. Step-by-Step Procedure:
-
Preparation of Dialysis Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions. This typically involves soaking it in the release medium for a specified period.
-
Sample Loading: Accurately measure a known volume of the nanoparticle suspension (e.g., 3 mL) and load it into the dialysis bag or cassette.
-
Initiation of Release Study: Seal the dialysis bag/cassette and place it in a vessel containing a larger, known volume of pre-warmed release medium (e.g., 200 mL). The large volume of the external medium helps to maintain sink conditions.
-
Incubation: Place the entire setup in an incubator or water bath set at 37°C with continuous stirring (e.g., 100 rpm).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small, fixed volume of the release medium from the external vessel.
-
Medium Replenishment: Immediately after each sampling, replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Sample Analysis: Quantify the concentration of the released drug in the collected samples using a validated analytical method.
-
Data Calculation: Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during previous sampling.
Sample and Separate Method
This method involves dispersing the drug-loaded nanoparticles directly into the release medium and separating the nanoparticles from the medium at various time points to measure the amount of released drug.
a. Materials and Equipment:
-
Centrifuge tubes or vials
-
Release medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
Shaking incubator or water bath (37°C)
-
Centrifuge or ultrafiltration device for separation
-
Syringes and filters (if using filtration)
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
b. Step-by-Step Procedure:
-
Dispersion: Disperse a known amount of the drug-loaded nanoparticles into a specified volume of release medium in a centrifuge tube or vial.
-
Incubation: Place the tubes in a shaking incubator or water bath at 37°C with continuous agitation to ensure uniform dispersion.
-
Sampling and Separation: At each designated time point, take a sample of the dispersion. Separate the nanoparticles from the release medium using either high-speed centrifugation or ultrafiltration.
-
Supernatant/Filtrate Collection: Carefully collect the supernatant (after centrifugation) or the filtrate (after ultrafiltration), which contains the released drug.
-
Sample Analysis: Analyze the drug concentration in the collected supernatant or filtrate using a validated analytical method.
-
Data Calculation: Determine the cumulative percentage of drug released over time.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the dialysis and sample and separate methods.
Caption: Workflow for the dialysis-based in vitro drug release assay.
Caption: Workflow for the sample and separate in vitro drug release assay.
References
Quantitative Analysis of m-PEG24-DSPE in Biological Samples: A Comparative Guide
For researchers and drug development professionals working with PEGylated liposomal drug delivery systems, accurate quantification of components like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (m-PEG24-DSPE) in biological matrices is critical for pharmacokinetic, toxicokinetic, and biodistribution studies. This guide provides a comparative overview of the most prevalent analytical methods for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
Comparison of Quantitative Methods
The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. While LC-MS/MS offers the highest sensitivity and specificity, HPLC-CAD provides a viable alternative, particularly for the simultaneous analysis of multiple lipid components.
| Feature | LC-MS/MS | HPLC-CAD | Direct ELISA |
| Principle | Separation by chromatography, followed by mass-based detection and fragmentation for specific quantification. | Separation by chromatography, followed by universal detection based on charged aerosol particles. | Immunoassay based on the specific binding of an antibody to the PEG moiety. |
| Sensitivity | High (pg/mL to low ng/mL range)[1] | Moderate (low µg/mL range)[2] | Moderate to high, but can be variable. |
| Specificity | Very high, based on parent and fragment ion masses. | Moderate, separates based on chromatography, but detection is non-specific. | High, dependent on antibody specificity. |
| Matrix Effect | Can be significant, often requires extensive sample cleanup and use of internal standards. | Less susceptible to matrix effects compared to MS, but still requires sample preparation. | Can be affected by matrix components; requires careful optimization. |
| Throughput | High, with typical run times of a few minutes per sample. | Moderate to high, with run times comparable to LC-MS/MS. | High, suitable for screening large numbers of samples. |
| Instrumentation | Requires a sophisticated and expensive LC-MS/MS system. | Requires an HPLC system with a CAD detector, which is less expensive than a mass spectrometer. | Requires a standard ELISA plate reader. |
| Primary Application | Targeted, sensitive quantification for pharmacokinetic and biodistribution studies. | Quantification of major lipid components in formulations and biological samples. | Primarily for anti-PEG antibody detection; less common for direct quantification of PEGylated lipids. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for LC-MS/MS and HPLC-CAD, along with visual workflows.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in complex biological matrices like plasma and tissue homogenates.[3][4][5]
Sample Preparation: Effective sample preparation is critical to remove interfering substances and enrich the analyte. A common approach involves protein precipitation followed by liquid-liquid extraction.
-
To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol/water 80:20 v/v) for injection.
LC-MS/MS Parameters:
| Parameter | Typical Value |
| LC Column | C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/isopropanol (50:50 v/v) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient to separate the analyte from matrix components. |
| Ionization Mode | Electrospray Ionization (ESI), positive mode. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM). Due to the polydispersity of the PEG chain, a common strategy is to use in-source collision-induced dissociation (CID) to generate specific fragment ions of the PEG backbone (e.g., m/z 89.0, 133.1) for monitoring. |
Workflow for LC-MS/MS Analysis:
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a robust method for the quantification of lipids, including this compound, that lack a UV chromophore. It offers near-universal response for non-volatile analytes, making it suitable for analyzing multiple lipid components simultaneously.
Sample Preparation: Sample preparation for HPLC-CAD is similar to that for LC-MS/MS, focusing on the removal of proteins and other interfering substances.
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation with a solvent like methanol or acetonitrile.
-
Centrifuge and collect the supernatant.
-
The supernatant may be directly injected or subjected to further cleanup like solid-phase extraction (SPE) if necessary.
HPLC-CAD Parameters:
| Parameter | Typical Value |
| LC Column | C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C |
| CAD Settings | Evaporation temperature and other settings optimized according to the manufacturer's recommendations. |
Workflow for HPLC-CAD Analysis:
Enzyme-Linked Immunosorbent Assay (ELISA)
While less common for the direct quantification of this compound, ELISA can be a useful tool, particularly for high-throughput screening. The most prevalent use of ELISA in the context of PEGylated materials is the detection of anti-PEG antibodies, which can have significant implications for the in vivo performance of the drug delivery system. However, competitive ELISA formats can be developed for the direct quantification of PEG.
Direct Competitive ELISA Protocol (Conceptual):
-
Coating: Microtiter plates are coated with a monoclonal antibody specific to the PEG moiety.
-
Blocking: Unbound sites on the plate are blocked with a protein solution (e.g., BSA or milk powder) to prevent non-specific binding.
-
Competition: Samples or standards containing this compound are added to the wells along with a known amount of enzyme-conjugated this compound. The free and conjugated analyte compete for binding to the coated antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the conjugated analyte, producing a color change.
-
Detection: The absorbance is read using a plate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Logical Relationship in Competitive ELISA:
References
- 1. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. | Semantic Scholar [semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
The Efficacy of m-PEG-DSPE in Cancer Drug Delivery: A Comparative Analysis
A comprehensive review of methoxy-poly(ethylene glycol)-distearoylphosphatidylethanolamine (m-PEG-DSPE) based nanocarriers, a cornerstone in targeted cancer therapy, reveals varying efficacy across different cancer models. This guide provides a comparative analysis of m-PEG-DSPE liposomes and micelles in lung, breast, and ovarian cancer, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Methoxy-poly(ethylene glycol)-distearoylphosphatidylethanolamine, commonly with a PEG molecular weight of 2000 Daltons (m-PEG2000-DSPE), is a widely utilized phospholipid-polymer conjugate in the formulation of nanocarriers for drug delivery.[1][2][3] Its amphiphilic nature, biocompatibility, and ability to prolong circulation time in the bloodstream have made it a valuable component in the development of "stealth" liposomes and micelles.[1][2] These nanocarriers are designed to enhance the therapeutic index of anticancer drugs by increasing their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, while minimizing off-target toxicity. This guide compares the performance of m-PEG-DSPE-based formulations in various cancer models and evaluates them against alternative delivery strategies.
Comparative Efficacy of m-PEG-DSPE Formulations in Different Cancer Models
The effectiveness of m-PEG-DSPE-based drug delivery systems is highly dependent on the cancer type, the encapsulated drug, and the specific formulation characteristics. The following tables summarize the quantitative efficacy data from preclinical studies in non-small cell lung cancer, breast cancer, and ovarian cancer.
Table 1: Efficacy of m-PEG2000-DSPE Micelles in Non-Small Cell Lung Cancer (NSCLC)
| Drug(s) | Cancer Cell Line | Formulation | IC50 (nM) | In Vivo Tumor Growth Inhibition | Reference |
| Paclitaxel & Parthenolide | A549 (sensitive) | Mixed Micelles (m-PEG2000-DSPE & Vitamin E-TPGS) | 64.15 (combination) | Not Reported | |
| Paclitaxel & Parthenolide | A549-T24 (resistant) | Mixed Micelles (m-PEG2000-DSPE & Vitamin E-TPGS) | 128 (combination) | Not Reported | |
| Doxorubicin | H460/TaxR (resistant) | Mixed Micelles (m-PEG2000-DSPE & TPGS) | Lower than Dox/DSPE-PEG micelles | More effective than Dox/DSPE-PEG micelles and free Dox |
Table 2: Efficacy of m-PEG2000-DSPE Liposomes in Breast Cancer
| Drug(s) | Cancer Cell Line | Formulation | IC50 | In Vivo Tumor Growth Inhibition | Reference |
| Paclitaxel & Rapamycin | 4T1 | Co-loaded Liposomes (SPC/Chol/DSPE-PEG2000) | More cytotoxic than free drugs | Better control of tumor growth compared to solution | |
| Paclitaxel Palmitate | 4T1 | Liposomes (PC98-T/DSPE-PEG2000) | Not Reported | Significantly inhibited tumor growth compared to Taxol® | |
| Doxorubicin | MCF-7 | Not specified | Dose-dependent increase in apoptosis | Not Reported |
Table 3: Efficacy of m-PEG2000-DSPE Liposomes in Ovarian Cancer
| Drug(s) | Cancer Cell Line | Formulation | Key In Vivo Findings | Reference |
| Paclitaxel & Carboplatin | SKOV-3 | Estrone-targeted Liposomes (egg yolk lecithin/cholesterol/DSPE-mPEG2000) | Strongest therapeutic efficacy compared to non-targeted liposomes | |
| Cisplatin & PARP Inhibitor | OVCAR8 | Hyaluronic acid-targeted LbL Liposomes | Significantly reduced tumor metastasis and extended survival | |
| Paclitaxel | Ovarian cancer cell | Folate-targeted Liposomes (DSPE-PEG2000-FA) | Stronger efficacy than paclitaxel injection |
Comparison with Alternative Formulations
The standard m-PEG2000-DSPE formulation is not always the most optimal choice. Studies have explored variations in the PEG chain length and the absence of PEGylation to improve therapeutic outcomes.
Table 4: Comparison of Different PEG Chain Lengths and Non-PEGylated Formulations
| Cancer Model | Comparison | Key Findings | Reference |
| Folate Receptor-Overexpressing Cancer (KB cells) | DSPE-PEG2000 vs. DSPE-PEG5000 vs. DSPE-PEG10000 | Longer PEG-linkers (PEG10K) led to significantly increased tumor accumulation and a >40% reduction in tumor size compared to shorter linkers in vivo. | |
| Glioblastoma (U87MG xenograft) | Paired PEG lengths (Targeting ligand-PEG/Stealth PEG) | Liposomes with a stealth PEG length about half that of the targeting ligand-displaying PEG (e.g., APTEDB-PEG2000/PEG1000) showed the greatest tumor growth retardation (~90%). | |
| Colon Carcinoma (C-26 tumor-bearing mice) | PEGylated vs. Non-PEGylated DSPC/cholesterol liposomes | Non-PEGylated liposomes showed higher tumor doxorubicin concentrations. No significant difference in tumor shrinkage or survival was observed between the two liposomal groups. | |
| pH-sensitive liposomes in tumor-bearing mice | PEGylated vs. Non-PEGylated | No statistical difference in high tumor-to-muscle ratios between PEGylated and non-PEGylated liposomes. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Preparation of m-PEG-DSPE Liposomes
A common method for preparing drug-loaded m-PEG-DSPE liposomes is the thin-film hydration technique.
-
Lipid Film Formation: The lipids, including the primary phospholipid (e.g., soy phosphatidylcholine or egg yolk lecithin), cholesterol, m-PEG-DSPE, and the lipophilic drug (e.g., paclitaxel), are dissolved in an organic solvent such as chloroform in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. This process leads to the self-assembly of lipids into multilamellar vesicles (MLVs). For encapsulating hydrophilic drugs, they are dissolved in the hydration buffer.
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
Purification: Free, unencapsulated drug is removed from the liposome suspension by methods such as dialysis or size exclusion chromatography.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of drug formulations on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then incubated with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The cell viability is expressed as a percentage relative to the untreated control cells, and the IC50 (the concentration of the drug that inhibits 50% of cell growth) is calculated.
In Vivo Tumor Growth Inhibition Studies
Animal models are essential for evaluating the in vivo efficacy of anticancer drug formulations. Orthotopic and xenograft models are commonly used.
-
Tumor Implantation: For a breast cancer xenograft model, human breast cancer cells (e.g., 4T1) are injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice). For an orthotopic lung cancer model, human lung cancer cells are directly injected into the lung parenchyma.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to different treatment groups: saline (control), free drug, empty nanoparticles, and drug-loaded nanoparticles. The formulations are administered intravenously via the tail vein at specified doses and schedules.
-
Monitoring: Tumor volume is measured periodically using calipers, and the body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition rate is calculated to determine the efficacy of the different treatments.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Doxorubicin-Induced Apoptosis via the Intrinsic Caspase Pathway
Doxorubicin, a common chemotherapeutic agent delivered by m-PEG-DSPE nanocarriers, primarily induces apoptosis through the mitochondrial (intrinsic) pathway.
References
- 1. Maximizing the Supported Bilayer Phenomenon: Liposomes Comprised Exclusively of PEGylated Phospholipids for Enhanced Systemic and Lymphatic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 3. Enhanced in vivo Stability and Antitumor Efficacy of PEGylated Liposomes of Paclitaxel Palmitate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of m-PEG24-DSPE and DSPE-PEG-COOH for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of nanomedicine, the choice of excipients is critical to the success of a drug delivery system. Among the most pivotal components for creating long-circulating nanoparticles are PEGylated phospholipids. This guide provides a detailed, data-driven comparison of two commonly utilized DSPE-PEG lipids: m-PEG24-DSPE, an inert stealth agent, and DSPE-PEG-COOH, a functionalizable counterpart for targeted therapies. This comparison will aid researchers in selecting the optimal lipid for their specific drug delivery application.
Physicochemical Properties: A Tale of Two Termini
Both this compound and DSPE-PEG-COOH share a common structural backbone: a distearoylphosphatidylethanolamine (DSPE) anchor linked to a polyethylene glycol (PEG) chain. The DSPE moiety provides a hydrophobic anchor for stable insertion into the lipid bilayer of nanoparticles, such as liposomes. The hydrophilic PEG chain extends from the nanoparticle surface, creating a "stealth" layer that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1][2]
The fundamental difference lies in the terminal functional group of the PEG chain. In this compound, the PEG is terminated with a methoxy group (-OCH₃), rendering it chemically inert.[3] In contrast, DSPE-PEG-COOH possesses a terminal carboxylic acid group (-COOH), which provides a reactive handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or aptamers.[4][5] This functionalization enables active targeting of the nanoparticles to specific cells or tissues.
A summary of their key physicochemical properties is presented in Table 1.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | DSPE-PEG-COOH | Reference(s) |
| Structure | DSPE anchor with a methoxy-terminated PEG chain | DSPE anchor with a carboxyl-terminated PEG chain | |
| Functionality | Inert, provides "stealth" properties | Reactive, allows for covalent conjugation of targeting ligands | |
| Solubility | Soluble in chloroform and DMSO | Soluble in chloroform and DMSO | |
| Primary Application | Non-targeted, long-circulating drug delivery | Targeted drug delivery |
Performance in Nanoparticle Formulations: A Data-Driven Analysis
The choice between this compound and DSPE-PEG-COOH can significantly impact the performance of a nanoparticle drug delivery system. While direct head-to-head studies with identical PEG lengths are scarce, a comparative analysis can be constructed from existing literature on similar DSPE-PEG derivatives (e.g., with a PEG molecular weight of 2000 Da, which is comparable to PEG24).
Drug Encapsulation Efficiency
The encapsulation efficiency (EE) is a critical parameter that indicates the percentage of the initial drug that is successfully entrapped within the nanoparticle. While the lipid anchor (DSPE) and the overall liposome composition play a more significant role in EE, the terminal group of the PEG chain is not expected to have a major direct impact. However, the inclusion of PEGylated lipids, in general, can influence the packing of the lipid bilayer and, consequently, the EE.
Table 2: Examples of Drug Encapsulation Efficiency in DSPE-PEG Formulations
| Formulation | Drug | Encapsulation Efficiency (%) | Reference(s) |
| DSPE-mPEG2000 Liposomes | Podophyllotoxin | 87.11 ± 1.77 | |
| Folate-PEG-DSPE Nanoparticles | Docetaxel and iSur-pDNA | > 90 |
Note: These values are from different studies with different drugs and formulation parameters and are presented for illustrative purposes.
Nanoparticle Stability
The stability of the nanoparticle formulation is crucial for its shelf-life and in vivo performance. Stability is often assessed by monitoring changes in particle size and zeta potential over time using Dynamic Light Scattering (DLS). The PEG layer, regardless of the terminal group, generally enhances colloidal stability by preventing aggregation. The negative charge of the carboxyl group in DSPE-PEG-COOH can contribute to a more negative zeta potential, which can further enhance stability due to electrostatic repulsion. However, this charge can also influence interactions with biological components.
Table 3: Illustrative Stability Data for DSPE-PEG Formulations
| Formulation | Parameter | Initial Value | Value after Storage | Storage Conditions | Reference(s) |
| DSPE-mPEG2000 Liposomes | Particle Size (nm) | 168.91 ± 7.07 | Not specified, but described as stable | Not specified | |
| Folate-PEG-DSPE Solid Lipid Nanoparticles | Encapsulation Efficiency (%) | Not specified | No change | 3 months at 4°C |
In Vitro Drug Release
The drug release profile from the nanoparticle is a key determinant of its therapeutic efficacy. The release kinetics are primarily influenced by the lipid composition of the nanoparticle and the nature of the encapsulated drug. The PEG layer can act as a barrier, and in some cases, the terminal group could subtly influence drug release. For instance, the charged nature of the carboxyl group might affect the release of charged drug molecules.
A study on podophyllotoxin-loaded DSPE-mPEG2000 liposomes demonstrated a significant slow-release effect compared to non-PEGylated liposomes. While specific comparative data is limited, the primary difference in release would likely arise from any interactions between the drug and the terminal functional group.
Biocompatibility and Cellular Interactions
Both m-PEG-DSPE and DSPE-PEG-COOH are generally considered biocompatible. The PEG chain itself is known to be non-toxic and non-immunogenic. However, the terminal group can influence how the nanoparticle interacts with cells.
-
This compound : The inert methoxy group helps to minimize non-specific interactions with cells, which is the basis of its "stealth" property. This generally leads to lower cellular uptake by non-targeted cells.
-
DSPE-PEG-COOH : The negatively charged carboxyl group can lead to electrostatic interactions with cell membranes. While this can sometimes result in slightly increased non-specific uptake compared to methoxy-terminated PEG, its primary role is to serve as a conjugation point for targeting ligands. When conjugated to a targeting ligand, nanoparticles containing DSPE-PEG-COOH are designed to have high specific uptake by target cells that overexpress the corresponding receptor.
Experimental Protocols
Liposome Preparation using Thin-Film Hydration
-
Lipid Film Formation : Dissolve the desired lipids, including DSPE-PEG, and the hydrophobic drug in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation : Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying : Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration : Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. If encapsulating a hydrophilic drug, it should be dissolved in this aqueous buffer.
-
Size Reduction : To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
Determination of Encapsulation Efficiency
-
Separation of Free Drug : Separate the unencapsulated drug from the liposome suspension. Common methods include ultracentrifugation, size exclusion chromatography (e.g., using a Sephadex G-50 column), or dialysis.
-
Quantification of Total Drug : Lyse a known volume of the liposome suspension using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug. Quantify the total drug concentration using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
Quantification of Free Drug : Quantify the amount of drug in the supernatant or filtrate obtained from the separation step.
-
Calculation : Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Assay using Dialysis
-
Preparation : Place a known volume of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Dialysis : Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring.
-
Sampling : At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification : Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Data Analysis : Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding : Seed the desired cell line in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of the nanoparticle formulations (and appropriate controls, including free drug and empty nanoparticles) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation : Calculate the cell viability as a percentage relative to untreated control cells.
Visualizing the Difference and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Functional difference between this compound and DSPE-PEG-COOH nanoparticles.
Caption: Workflow for liposome preparation and subsequent characterization.
Conclusion
The selection between this compound and DSPE-PEG-COOH is fundamentally driven by the therapeutic strategy. For developing long-circulating, non-targeted drug delivery systems, the inert nature of this compound is ideal for maximizing the "stealth" effect and prolonging circulation time. Conversely, for active targeting to specific cells or tissues, DSPE-PEG-COOH is the superior choice, as its terminal carboxyl group provides the necessary functionality for ligand conjugation. While both lipids contribute to the overall stability and biocompatibility of nanoparticle formulations, researchers must consider the potential for the terminal group to influence interactions with the encapsulated drug and the biological environment. This guide provides a foundational understanding and practical protocols to aid in the rational design of effective nanomedicines.
References
- 1. researchgate.net [researchgate.net]
- 2. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 4. DSPE-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. avantiresearch.com [avantiresearch.com]
Safety Operating Guide
Proper Disposal of m-PEG24-DSPE: A Guide for Laboratory Professionals
I. Pre-Disposal and Handling
Before beginning the disposal process, it is essential to handle m-PEG24-DSPE with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Although generally not considered hazardous, minimizing exposure to any chemical is a fundamental laboratory safety principle.
II. Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to treat it as a chemical waste product. This ensures the highest level of safety and environmental protection, regardless of its non-hazardous classification.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "this compound waste."
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
For solid this compound, a sealed bag or container is appropriate. For solutions, a screw-cap bottle is recommended.
-
-
Storage:
-
Store the waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or is no longer needed, arrange for its collection by your institution's licensed chemical waste disposal service.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
-
Documentation:
-
Maintain a record of the waste, including the chemical name, quantity, and date of disposal request.
-
Note on Empty Containers: Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
III. Quantitative Data and Handling Summary
For quick reference, the following table summarizes key handling and disposal parameters for DSPE-PEG compounds, which are analogous to this compound.
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Personal Protective Equipment | Standard laboratory gloves and eye protection | |
| Disposal Method | Offer to a licensed disposal company | |
| Waste Container | Suitable, closed containers | |
| Environmental Precautions | Do not allow to enter sewers or surface/ground water |
IV. Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making process ensures that all safety and regulatory aspects are considered.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.
References
Personal protective equipment for handling m-PEG24-DSPE
Essential Safety and Handling Guide for m-PEG24-DSPE
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound, including operational procedures and disposal plans. The following procedural guidance is designed to ensure the safe and effective use of this compound in the laboratory.
Product Information and Storage
This compound is a PEGylated lipid, a compound class that has been approved by the FDA for use in medical applications.[1][2] These molecules are valued for their ability to form micelles and liposomes for drug delivery, leveraging the hydrophobic nature of the DSPE anchor and the hydrophilic properties of the polyethylene glycol (PEG) chain.
| Property | Information | Source |
| Storage Temperature | -20°C | BroadPharm |
| Shipping Temperature | Ambient | BroadPharm |
Personal Protective Equipment (PPE)
While specific hazard data for this compound is not available, the Safety Data Sheets (SDS) for similar PEGylated lipids, such as DSPE-PEG(2000)-amine and DSPE-PEG-ACA, indicate that these substances are not classified as hazardous.[3][4] However, adherence to standard laboratory safety protocols is crucial.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and clothing from spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A dust mask may be used for handling the powder form to avoid inhalation. |
Handling and Operational Plan
3.1. Engineering Controls
-
Work in a well-ventilated laboratory.
-
A chemical fume hood is recommended when handling the powder form to minimize inhalation risk.
3.2. Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate Personal Protective Equipment (PPE).
-
-
Weighing and Measuring (for solid form):
-
If working with the solid powder, perform weighing operations within a chemical fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.
-
Use a dedicated spatula and weighing paper.
-
-
Dissolving the Compound:
-
This compound is typically dissolved in an organic solvent to create a clear solution before being incorporated into aqueous solutions for nanoparticle formation.[5]
-
Add the solvent to the weighed this compound in a suitable container (e.g., a glass vial or flask).
-
Gently swirl or vortex the mixture until the solid is completely dissolved.
-
-
Use in Formulations:
-
Follow the specific experimental protocol for incorporating the dissolved this compound into the desired formulation (e.g., liposomes, micelles).
-
-
Post-Handling:
-
Clean all equipment used for handling the compound.
-
Properly dispose of all waste materials (see Section 4).
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Disposal Plan
As this compound is not classified as a hazardous substance, disposal should follow institutional guidelines for non-hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused solid this compound | Dispose of as non-hazardous solid chemical waste. Do not discard in regular trash unless permitted by institutional policy. |
| Solutions containing this compound | Dispose of as non-hazardous liquid chemical waste. Do not pour down the drain unless approved by your institution's environmental health and safety department. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in the appropriate solid waste container for non-hazardous laboratory waste. |
| Empty Product Containers | Rinse the container with a suitable solvent, allow it to dry, and then dispose of it as non-hazardous waste. |
Important Note: Always consult your institution's specific waste disposal guidelines. If this compound is mixed with hazardous materials, the entire mixture must be treated as hazardous waste.
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Clean the spill area with soap and water. For large spills, evacuate the area and contact your institution's emergency response team. |
Visualized Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Replacing cholesterol and PEGylated lipids with zwitterionic ionizable lipids in LNPs for spleen-specific mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 4. Lipid nanoparticles for local delivery of mRNA to the respiratory tract: Effect of PEG-lipid content and administration route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sfasu.edu [sfasu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
